1-(1-Phenylethyl)piperazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(1-phenylethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-11(12-5-3-2-4-6-12)14-9-7-13-8-10-14/h2-6,11,13H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBNQKSXWAIBKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50989730 | |
| Record name | 1-(1-Phenylethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50989730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69628-75-7 | |
| Record name | 1-(1-Phenylethyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69628-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Phenylethyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069628757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1-Phenylethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50989730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-phenylethyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.304 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: Situating 1-(1-Phenylethyl)piperazine in Modern Drug Discovery
An In-Depth Technical Guide to the Chemical Properties of 1-(1-Phenylethyl)piperazine
This compound is a heterocyclic organic compound built upon the versatile piperazine scaffold. The structure is characterized by a six-membered piperazine ring, which contains two nitrogen atoms at opposing positions, substituted at one nitrogen with a 1-phenylethyl group.[1] This seemingly simple molecule, identified by its CAS Number 69628-75-7, serves as a significant building block and research tool in medicinal chemistry and neuropharmacology.[2] The piperazine moiety is a privileged structure in drug development, appearing in numerous approved drugs due to its favorable pharmacokinetic properties and its ability to engage with a wide range of biological targets.[3] The addition of the chiral phenylethyl group introduces specific steric and electronic features that guide its interactions with neurotransmitter systems, particularly the dopamine and serotonin pathways.[1]
This guide provides an in-depth exploration of the core chemical properties of this compound, moving beyond a simple data sheet to offer insights into its synthesis, reactivity, analytical characterization, and pharmacological context. The content herein is curated for researchers, medicinal chemists, and drug development professionals who require a foundational understanding of this compound for application in their work.
Section 1: Chemical Identity and Physicochemical Properties
The fundamental identity of a compound dictates its behavior in both chemical and biological systems. The key identifiers and computed physicochemical properties of this compound are summarized below. These values are critical for predicting its solubility, membrane permeability, and general handling characteristics.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 69628-75-7 | [2] |
| Molecular Formula | C₁₂H₁₈N₂ | |
| Molecular Weight | 190.28 g/mol | |
| Canonical SMILES | CC(C1=CC=CC=C1)N2CCNCC2 | [4] |
| InChIKey | PYBNQKSXWAIBKN-UHFFFAOYSA-N | [4] |
| Form | Solid | |
| XLogP3-AA | 1.5 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Topological Polar Surface Area | 15.3 Ų | [4] |
Table 1: Key Identifiers and Computed Physicochemical Properties of this compound.
Expert Insight: The computed XLogP3 value of 1.5 suggests a moderate lipophilicity, indicating that the compound is likely to have good oral bioavailability and be capable of crossing the blood-brain barrier, a crucial property for centrally acting agents. The single hydrogen bond donor (the secondary amine) and two acceptor sites (both nitrogens) provide points for interaction with biological targets.
Section 2: Synthesis and Mechanistic Considerations
The most common and direct route to synthesizing this compound and its analogues is through the nucleophilic substitution reaction known as N-alkylation. This involves the reaction of a piperazine core with an appropriate electrophile.
Dominant Synthetic Pathway: Direct N-Alkylation
The direct alkylation of piperazine with (1-bromoethyl)benzene is a standard and efficient method.[1] The causality behind this experimental choice lies in the nucleophilicity of the secondary amines of piperazine and the electrophilicity of the benzylic carbon in the alkyl halide, which is activated towards substitution.
A key challenge in this synthesis is controlling selectivity. Piperazine has two nucleophilic nitrogen atoms. If piperazine is used as the limiting reagent, a significant amount of the disubstituted product, 1,4-bis(1-phenylethyl)piperazine, can be formed. To ensure monosubstitution, an excess of piperazine is typically used, making it both a reactant and the solvent or co-solvent. This statistical approach ensures the electrophile is more likely to encounter an unreacted piperazine molecule than a monosubstituted one.
Figure 1: General workflow for the synthesis of this compound.
Step-by-Step Laboratory Protocol for N-Alkylation
This protocol is a self-validating system; successful isolation of the product with the expected yield and purity confirms the efficacy of the chosen conditions.
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (5 equivalents, e.g., 43.0 g, 0.5 mol). The large excess is crucial for minimizing disubstitution.
-
Solvent and Base Addition: Add ethanol (100 mL) as a solvent to dissolve the piperazine. Add a mild inorganic base such as potassium carbonate (K₂CO₃, 2 equivalents, e.g., 27.6 g, 0.2 mol) to act as a scavenger for the HBr byproduct, driving the reaction to completion.
-
Electrophile Addition: While stirring, slowly add (1-bromoethyl)benzene (1 equivalent, e.g., 18.5 g, 0.1 mol) to the mixture. The addition should be dropwise to control any initial exotherm.
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alkyl halide is consumed.
-
Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Filter off the potassium carbonate and piperazine hydrobromide salts. Concentrate the filtrate under reduced pressure to remove the ethanol. Dissolve the resulting residue in dichloromethane (100 mL) and wash with water (3 x 50 mL) to remove the excess piperazine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude product.
-
Purification: Purify the crude oil via silica gel column chromatography or vacuum distillation to obtain pure this compound.
Section 3: Spectroscopic and Analytical Profile
Structural elucidation and purity assessment rely on a combination of spectroscopic and chromatographic techniques. While a publicly available, peer-reviewed spectrum for this compound is not readily found, its spectral properties can be reliably predicted based on its structure and data from close analogues like 1-phenylpiperazine and 1-(2-phenylethyl)piperazine.[5][6][7]
Predicted NMR and IR Data
| Technique | Predicted Chemical Shifts / Frequencies | Structural Assignment |
| ¹H NMR | δ 7.20-7.40 ppm (m, 5H) | Aromatic protons (-C₆H₅) |
| δ 3.40-3.50 ppm (q, 1H) | Methine proton (-CH(Ph)-) | |
| δ 2.80-3.00 ppm (t, 4H) | Piperazine protons adjacent to N-H (-NH-CH₂-) | |
| δ 2.40-2.60 ppm (t, 4H) | Piperazine protons adjacent to N-CH (-N(R)-CH₂-) | |
| δ 1.90-2.10 ppm (s, 1H) | Secondary amine proton (-NH-) | |
| δ 1.35-1.45 ppm (d, 3H) | Methyl protons (-CH₃) | |
| ¹³C NMR | δ 144-146 ppm | Quaternary aromatic carbon (C-ipso) |
| δ 128-130 ppm | Aromatic carbons (C-ortho, C-meta) | |
| δ 126-128 ppm | Aromatic carbon (C-para) | |
| δ 65-67 ppm | Methine carbon (-CH(Ph)-) | |
| δ 52-54 ppm | Piperazine carbons adjacent to N-CH | |
| δ 45-47 ppm | Piperazine carbons adjacent to N-H | |
| δ 20-22 ppm | Methyl carbon (-CH₃) | |
| FT-IR | 3250-3350 cm⁻¹ (broad) | N-H stretch of secondary amine |
| 3000-3100 cm⁻¹ (sharp) | Aromatic C-H stretch | |
| 2800-3000 cm⁻¹ (sharp) | Aliphatic C-H stretch | |
| 1450-1600 cm⁻¹ | Aromatic C=C bending | |
| 1100-1150 cm⁻¹ | C-N stretch |
Table 2: Predicted Spectroscopic Data for this compound.
Mass Spectrometry and Fragmentation
Under electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z 190. The major fragmentation pathway for phenylpiperazine derivatives involves cleavage of the piperazine ring.[8][9] The most characteristic fragmentation for this compound would be the benzylic cleavage to lose the methyl group, followed by cleavage of the piperazine ring, leading to a prominent base peak.
Analytical Protocol: GC-MS for Identification and Purity
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the separation and identification of piperazine derivatives.[10]
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent like methanol or dichloromethane.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the compound by its retention time and by comparing its mass spectrum to a reference library or the predicted fragmentation pattern. Purity can be estimated from the relative peak area in the total ion chromatogram (TIC).
Section 4: Reactivity at the Piperazine Core
The chemical reactivity of this compound is dominated by the secondary amine (N-H) at the 4-position of the piperazine ring. This nitrogen is nucleophilic and can readily undergo reactions such as acylation, alkylation, and arylation. This reactivity is the cornerstone of its utility as a scaffold, allowing for the systematic synthesis of derivative libraries to explore structure-activity relationships (SAR).
Figure 2: Reaction scheme for the N-acylation of this compound.
Protocol for N-Acylation
This protocol describes the straightforward synthesis of an amide derivative.
-
Setup: Dissolve this compound (1 equivalent) in dry dichloromethane (DCM) in a flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.2 equivalents), to the solution.
-
Acylation: Slowly add an acylating agent, such as acetyl chloride (1.1 equivalents), dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude amide product, which can be purified by chromatography.
Section 5: Pharmacological Context and Research Applications
Phenylpiperazine derivatives are well-established as modulators of monoamine neurotransmitter systems.[3] Their pharmacological effects are primarily driven by interactions with serotonin (5-HT) and dopamine (DA) receptors and transporters.[11]
Interaction with Serotonergic Systems
Many phenylpiperazine compounds act as non-selective, mixed serotonergic agents.[1] For instance, the related compound 1-(1-Naphthyl)piperazine is a partial agonist at 5-HT₁ receptor subtypes while acting as an antagonist at 5-HT₂ receptors.[1][12] This dual activity can lead to complex behavioral outcomes, such as anxiolysis, which is often linked to activity at 5-HT₁ₐ and 5-HT₂c receptors.[12] While specific binding data for this compound is limited, it is a reasonable hypothesis, based on its structural class, that it interacts with multiple 5-HT receptor subtypes and may also bind to the serotonin transporter (SERT).[1]
Interaction with Dopaminergic Systems
The phenylethyl moiety is a classic pharmacophore for interaction with the dopamine transporter (DAT). Research on this compound has indicated weak dopamine reuptake inhibition.[1] This is further supported by studies on closely related analogues; for example, 1-(3-chlorophenyl)-4-phenethylpiperazine was found to be a highly selective and potent DAT ligand.[13] The ability of these compounds to inhibit dopamine reuptake is central to their stimulant properties and their potential as research tools for studying conditions like ADHD or substance abuse.[10][14]
Figure 3: Hypothesized interactions of this compound with neurotransmitter systems.
Section 6: Safety and Handling Protocols
As with any active chemical compound, proper handling and safety procedures are paramount. This compound possesses several hazards that must be managed in a laboratory setting.
GHS Hazard Classification
| Hazard Code | Statement | Class | Signal Word |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) | Warning |
| H319 | Causes serious eye irritation | Eye Irritation (Cat. 2) | Warning |
| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Cat. 4) | Warning |
| H315 | Causes skin irritation | Skin Irritation (Cat. 2) | Warning |
| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Cat. 4) | Warning |
| H335 | May cause respiratory irritation | STOT SE (Cat. 3) | Warning |
| Table 3: GHS Hazard Statements for this compound.[4] |
Recommended Handling and PPE
-
Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.
-
Body Protection: Wear a standard laboratory coat. For larger quantities, consider a chemical-resistant apron or suit.
-
Respiratory Protection: If a fume hood is not available or for spill cleanup, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the product to enter drains.
Conclusion
This compound is a compound of significant interest, bridging the gap between a simple chemical building block and a complex pharmacological probe. Its properties are defined by the interplay between the robust piperazine core and the chiral phenylethyl substituent. A comprehensive understanding of its synthesis, reactivity, analytical signature, and pharmacological context is essential for any scientist looking to leverage this molecule in research. Its utility as a scaffold for creating diverse chemical libraries, combined with its inherent activity on key CNS targets, ensures its continued relevance in the fields of medicinal chemistry and neuroscience.
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. This compound | C12H18N2 | CID 2737134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Phenylpiperazine(92-54-6) 1H NMR spectrum [chemicalbook.com]
- 6. 1-Phenylpiperazine(92-54-6) 13C NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. Central serotoninmimetic action of phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
1-(1-Phenylethyl)piperazine synthesis protocols
An In-Depth Technical Guide to the Synthesis of 1-(1-Phenylethyl)piperazine
Executive Summary
This compound is a critical building block in modern medicinal chemistry, serving as a key scaffold in the development of novel therapeutics, particularly those targeting the central nervous system.[1] Its structural motif, combining a piperazine ring with a chiral phenylethyl group, offers a versatile platform for exploring structure-activity relationships. This guide provides a comprehensive overview of the primary synthetic methodologies for preparing this compound, designed for researchers and drug development professionals. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols for direct N-alkylation and reductive amination, and discuss critical aspects of purification, characterization, and process optimization. The causality behind experimental choices is emphasized to empower scientists to adapt and troubleshoot these protocols effectively.
Introduction
Chemical Identity and Physicochemical Properties
This compound, with the molecular formula C₁₂H₁₈N₂, is a substituted piperazine derivative.[2] The piperazine heterocycle is a privileged structure in drug discovery, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and the ability to cross the blood-brain barrier. The attachment of the 1-phenylethyl group introduces a chiral center, allowing for the synthesis of enantiomerically pure derivatives, which is often crucial for selective biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 69628-75-7 | [2][3] |
| Molecular Formula | C₁₂H₁₈N₂ | [2][3] |
| Molecular Weight | 190.28 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Appearance | Solid | |
| SMILES | CC(C1=CC=CC=C1)N2CCNCC2 | [2] |
| InChI Key | PYBNQKSXWAIBKN-UHFFFAOYSA-N | [2] |
Significance and Applications
The primary value of this compound lies in its role as a synthetic intermediate.[1] The secondary amine of the piperazine ring provides a reactive handle for further functionalization, enabling the construction of large, diverse chemical libraries for high-throughput screening. Its derivatives have been investigated for various pharmacological activities, including modulation of neurotransmitter systems like dopamine and serotonin.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several established routes. The most common and industrially relevant methods, which will be detailed in this guide, are:
-
Direct N-Alkylation of Piperazine: This classic approach involves the reaction of piperazine with a suitable 1-phenylethyl electrophile. The primary challenge is achieving selective mono-alkylation over the undesired di-alkylation byproduct.
-
Reductive Amination: A powerful and versatile method that constructs the target C-N bond by reacting piperazine with acetophenone in the presence of a reducing agent. This strategy offers high selectivity and often proceeds under mild conditions.[4][5]
Core Synthesis Methodologies
This section provides a detailed examination of the two principal synthetic routes, including mechanistic rationale and step-by-step protocols.
Strategy 1: Direct N-Alkylation of Piperazine
2.1.1 Mechanistic Principles
Direct N-alkylation is a nucleophilic substitution reaction (typically Sₙ2) where the nitrogen atom of piperazine acts as the nucleophile, attacking an electrophilic carbon, such as that in (1-bromoethyl)benzene or a similar phenylethyl halide. The core challenge is that the product, this compound, is also a secondary amine and can react with a second molecule of the alkylating agent to form an undesired 1,4-disubstituted piperazine byproduct.
To circumvent this, two primary tactics are employed:
-
Using a large excess of piperazine: This ensures that the alkylating agent is statistically more likely to encounter an unreacted piperazine molecule than the mono-substituted product.
-
Using a protecting group: One nitrogen of the piperazine is temporarily blocked (e.g., as a tert-butoxycarbonyl, or 'Boc', carbamate), forcing the reaction to occur only at the unprotected nitrogen.[6] This is a cleaner but more step-intensive approach.[7]
Caption: Direct N-Alkylation pathway highlighting the formation of the desired mono-substituted product and the potential di-substituted byproduct.
2.1.2 Protocol A: Mono-alkylation using Excess Piperazine
This protocol prioritizes simplicity and cost-effectiveness by leveraging a stoichiometric excess of the piperazine nucleophile.
Materials:
-
Piperazine (anhydrous)
-
(1-Bromoethyl)benzene
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN) or Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (5.0 equivalents) and potassium carbonate (2.5 equivalents).
-
Add anhydrous acetonitrile to the flask to create a stirrable slurry.
-
In a separate flask, dissolve (1-bromoethyl)benzene (1.0 equivalent) in a small amount of acetonitrile.
-
Add the (1-bromoethyl)benzene solution dropwise to the stirring piperazine slurry at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 82°C for ACN) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in dichloromethane and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material via silica gel column chromatography to obtain pure this compound.
Strategy 2: Reductive Amination
2.2.1 Mechanistic Principles
Reductive amination is a highly efficient method for forming C-N bonds and is a cornerstone of modern pharmaceutical synthesis.[4][8] The process begins with the reaction between a carbonyl compound (acetophenone) and an amine (piperazine) to form an iminium ion intermediate. This intermediate is then reduced in situ by a hydride-based reducing agent to yield the final amine product.[9]
A key advantage is the use of mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents are selective for the protonated iminium ion over the starting ketone, allowing the entire reaction to be performed in a single pot without premature reduction of the carbonyl.[10]
Caption: The reductive amination pathway for the synthesis of this compound.
2.2.2 Protocol B: One-Pot Reductive Amination
This protocol is often preferred for its high selectivity and operational simplicity.
Materials:
-
Piperazine
-
Acetophenone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add piperazine (1.2 equivalents) and acetophenone (1.0 equivalent).
-
Dissolve the reactants in 1,2-dichloroethane.
-
Add a catalytic amount of glacial acetic acid (0.1 equivalents) to the mixture and stir at room temperature for 30-60 minutes to facilitate iminium ion formation.
-
Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The addition may be exothermic and cause gas evolution.
-
Stir the reaction at room temperature for 12-24 hours, or until completion as indicated by TLC or LC-MS.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Comparison of Synthesis Protocols
Table 2: Comparison of Primary Synthesis Protocols
| Parameter | Protocol A: Direct Alkylation | Protocol B: Reductive Amination |
| Primary Challenge | Controlling mono- vs. di-alkylation | Handling of reducing agents |
| Key Reagents | Piperazine (excess), (1-bromoethyl)benzene | Piperazine, Acetophenone, NaBH(OAc)₃ |
| Selectivity | Moderate; relies on stoichiometry | High for mono-substitution |
| Reaction Conditions | Reflux temperature | Room temperature |
| Byproducts | 1,4-disubstituted piperazine | Borate salts |
| Typical Yield | 60-75% | 75-90% |
| Suitability | Cost-effective, large-scale synthesis | High-purity synthesis, library generation |
Purification and Characterization
Work-up and Purification
Post-reaction work-up for both protocols typically involves an aqueous basic wash to remove unreacted starting materials and inorganic salts. The basic nature of the piperazine product allows for straightforward acid-base extraction for purification. The crude product is often an oil or solid that can be purified to high homogeneity using silica gel flash column chromatography. A common eluent system is a gradient of methanol in dichloromethane, sometimes with a small amount of triethylamine (~1%) to prevent the product from tailing on the acidic silica gel.[11] For handling and storage, the final product can be converted to its hydrochloride salt by treating a solution of the free base with HCl in a suitable solvent like ether or isopropanol.[1]
Caption: General workflow for the purification and isolation of this compound.
Analytical Characterization
The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.
Table 3: Key Analytical Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons (phenyl group, ~7.2-7.4 ppm), the methine proton (-CH-, quartet), the methyl protons (-CH₃, doublet), and the piperazine ring protons (broad multiplets). The integration should match the 18 protons in the structure.[12][13] |
| ¹³C NMR | Resonances for the aromatic carbons, the aliphatic methine and methyl carbons, and the carbons of the piperazine ring. |
| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ should be observed at m/z ≈ 191.2. Characteristic fragmentation patterns for piperazine derivatives may also be present.[14] |
| FT-IR | Characteristic peaks for N-H stretching (if a salt is not formed), C-H stretching (aromatic and aliphatic), and C-N stretching. |
Safety Considerations
-
Piperazine: Can cause skin and respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
(1-Bromoethyl)benzene: A lachrymator and irritant. All handling should be done in a fume hood.
-
Sodium Triacetoxyborohydride: Water-reactive. Releases flammable gas upon contact with water or acids. Quench reactions carefully.
-
Solvents: Dichloromethane and 1,2-dichloroethane are suspected carcinogens. Acetonitrile is toxic. Minimize exposure and handle in a fume hood.
Conclusion
The synthesis of this compound is readily achievable through well-established organic chemistry transformations. For large-scale and cost-sensitive applications, direct N-alkylation using an excess of piperazine offers a straightforward route, though it may require more rigorous purification to remove the di-alkylated byproduct. For applications demanding higher purity and selectivity, such as in the early stages of drug discovery and library synthesis, reductive amination is the superior method. It provides excellent yields of the desired mono-substituted product under mild, room-temperature conditions. A thorough understanding of the mechanisms and experimental parameters detailed in this guide will enable researchers to confidently synthesize this valuable chemical building block for their specific research and development needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C12H18N2 | CID 2737134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. 1-(2-PHENYLETHYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 12. 1-Phenylpiperazine(92-54-6) 1H NMR spectrum [chemicalbook.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Inferred Mechanism of Action of 1-(1-Phenylethyl)piperazine
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-(1-Phenylethyl)piperazine, also known as 1-PEP, is a synthetic compound belonging to the diverse and pharmacologically significant piperazine class of molecules.[1][2] While it is commercially available as a research chemical and synthetic intermediate, its specific mechanism of action has not been extensively characterized in peer-reviewed literature.[3][4] This guide addresses this knowledge gap by presenting a scientifically rigorous, inferred mechanism of action. By deconstructing the molecule into its core pharmacophoric elements and drawing upon robust data from its closest structural analogs, we can build a high-confidence model of its biological targets and cellular effects.
This document hypothesizes that this compound primarily functions as a monoamine transporter inhibitor , with a likely preference for the dopamine transporter (DAT). Secondary activity as a direct ligand at serotonin and/or dopamine G-protein coupled receptors (GPCRs) is also probable. We will explore the structure-activity relationships (SAR) that support this hypothesis and provide detailed, field-proven experimental protocols to definitively validate this proposed mechanism.
Molecular Deconstruction and Mechanistic Hypothesis
The structure of this compound provides clear signposts to its likely biological targets. It can be dissected into three key functional domains:
-
The Piperazine Core: This six-membered heterocyclic amine is a privileged scaffold in neuropharmacology. Its two nitrogen atoms provide a key basic center, crucial for interacting with acidic residues (e.g., Aspartate) in receptor and transporter binding pockets, while also conferring favorable pharmacokinetic properties.[5]
-
The N-Phenylethyl Substituent: The presence of a phenyl ring connected by a two-carbon (ethyl) linker is a classic feature of ligands for monoamine transporters. This lipophilic moiety is critical for engaging with hydrophobic pockets within the transporter proteins.[6][7]
-
The Alpha-Methyl Group (α-CH₃): This is the most distinguishing feature of 1-PEP compared to its simpler analog, 1-phenethylpiperazine.[8] The introduction of this methyl group on the carbon adjacent to the piperazine nitrogen has three predictable and significant consequences:
-
Creation of a Chiral Center: The molecule exists as two enantiomers (R and S), which can exhibit stereoselective binding and functional activity at its target(s).
-
Increased Metabolic Stability: The α-methyl group can sterically hinder the action of monoamine oxidase (MAO) enzymes, which are responsible for the degradation of many phenethylamine-like compounds, potentially prolonging the compound's duration of action.
-
Conformational Restriction: It restricts the rotation of the phenylethyl sidechain, which can lock the molecule into a more favorable conformation for binding to a specific target, thereby increasing affinity and/or selectivity.
-
Based on this structural analysis, the primary mechanistic hypothesis is that this compound functions as a reuptake inhibitor at the dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT) transporters , thereby increasing the synaptic concentration of these neurotransmitters.
Evidence from Key Structural Analogs
The pharmacology of closely related piperazine derivatives provides a strong evidentiary framework for the proposed mechanism.
The Monoamine Transporter Target Family
The N-alkylpiperazine scaffold is a well-established pharmacophore for high-affinity monoamine transporter ligands. Research on related compounds strongly suggests that DAT is a primary target for this structural class.
For instance, the compound 1-(3-chlorophenyl)-4-phenethylpiperazine, which shares the N-phenethylpiperazine core, was found to have a high affinity for the dopamine transporter, demonstrating the importance of this scaffold for DAT interaction.[6] Furthermore, extensive research into other N-substituted piperazine derivatives, such as the GBR series of compounds, has solidified their status as potent and selective DAT inhibitors.[7][9] While many phenylpiperazine analogs can interact with all three monoamine transporters (DAT, SERT, NET), substitutions on the piperazine nitrogen often drive selectivity.[6]
Table 1: Comparative Binding Affinities (Kᵢ, nM) of Representative N-Substituted Piperazine Analogs at Monoamine Transporters
| Compound/Analog Class | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | Reference(s) |
| GBR 12909 Analog | High Affinity (~1-10) | Lower Affinity | Lower Affinity | [7][9] |
| 1-(3-chlorophenyl)-4-phenethylpiperazine | High Affinity | Lower Affinity | Lower Affinity | [6] |
| N-Phenylpiperazine Analogs | Variable (Low to High) | Variable (Low to High) | Variable (Low to High) | [10] |
This comparative data strongly supports the hypothesis that the N-phenylethylpiperazine core of 1-PEP directs it to the monoamine transporters, with a probable emphasis on DAT.
The G-Protein Coupled Receptor (GPCR) Target Family
Arylpiperazines are famously promiscuous ligands, frequently exhibiting affinity for a range of serotonin and dopamine receptors. This suggests a potential secondary mechanism for 1-PEP.
-
Serotonin Receptors: Compounds like 1-(1-Naphthyl)piperazine act as mixed agonists/antagonists across a wide array of 5-HT receptors, including 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂C.[11] Structure-activity relationship studies have shown that substitutions on the phenyl ring are critical for modulating affinity and functional activity at these receptors.[12][13]
-
Dopamine Receptors: N-phenylpiperazine analogs have been developed as highly selective ligands for the D₃ versus the D₂ dopamine receptor subtype.[10]
While the unsubstituted phenyl ring of 1-PEP makes high-affinity GPCR binding less certain than that of more complex arylpiperazines, this possibility cannot be discounted and warrants experimental investigation.
Proposed Integrated Mechanism of Action
Synthesizing the structural analysis and analog data, the most probable mechanism of action for this compound is as a dopamine reuptake inhibitor . By binding to DAT, it is expected to block the re-clearing of dopamine from the synaptic cleft, leading to elevated dopaminergic neurotransmission. It likely possesses weaker inhibitory activity at SERT and NET. This action is consistent with the general stimulant profile of related piperazine compounds like benzylpiperazine (BZP).[14] Concurrently, it may exhibit direct, lower-affinity interactions with various 5-HT and DA receptor subtypes, which would modulate its overall pharmacological profile.
Figure 1: Hypothesized primary mechanism of 1-PEP at the dopamine synapse.
Methodologies for Definitive Mechanistic Characterization
To move from an inferred to a proven mechanism of action, a systematic experimental workflow is required. The following protocols represent a self-validating system for characterizing 1-PEP or similar novel psychoactive compounds.
Workflow for Target Identification and Validation
The logical flow begins with broad screening to identify primary targets, followed by focused assays to quantify affinity and functional activity, and finally, ex vivo assays to confirm the effect in a native tissue environment.
Figure 2: Recommended experimental workflow for characterizing 1-PEP.
Detailed Experimental Protocol: Monoamine Transporter Uptake Assay
This protocol provides a robust method for determining the functional potency of 1-PEP as a monoamine transporter inhibitor.
Objective: To determine the IC₅₀ value of this compound for the inhibition of [³H]dopamine uptake into rat striatal synaptosomes.
Materials:
-
HEPES-buffered Krebs-Ringer solution (125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 2.5 mM CaCl₂, 10 mM D-glucose, 100 µM Pargyline, 100 µM Ascorbic Acid; pH 7.4).
-
Test compound: this compound, dissolved in DMSO to create a 10 mM stock, with serial dilutions in assay buffer.
-
Radioligand: [³H]Dopamine (specific activity ~20-60 Ci/mmol).
-
Reference Inhibitor: GBR 12909 (for DAT) or Cocaine.
-
Scintillation fluid and vials.
-
Microcentrifuge, liquid scintillation counter, 96-well plates.
Methodology:
-
Synaptosome Preparation (Causality: Isolates nerve terminals containing transporters from other cellular components):
-
Homogenize fresh rat striatal tissue in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C. The pellet (P2) contains the synaptosomes.
-
Resuspend the P2 pellet in the assay buffer to a final protein concentration of approximately 50-100 µg/mL.
-
-
Uptake Assay (Causality: Measures the transporter-mediated accumulation of radiolabeled substrate against a concentration gradient):
-
To each well of a 96-well plate, add 50 µL of the appropriate dilution of 1-PEP or reference inhibitor. For total uptake, add 50 µL of buffer. For non-specific uptake, add 50 µL of a saturating concentration of a known inhibitor (e.g., 10 µM GBR 12909).
-
Add 350 µL of the synaptosome preparation to each well.
-
Pre-incubate the plate for 10 minutes at 37°C. This allows the inhibitor to bind to the transporter before the substrate is introduced.
-
Initiate the uptake reaction by adding 100 µL of assay buffer containing [³H]Dopamine to a final concentration of 10-20 nM.
-
Incubate for 5 minutes at 37°C. This time is chosen to be within the linear range of uptake.
-
-
Termination and Measurement (Causality: Rapidly stops the uptake process to capture the amount transported at a specific time point):
-
Terminate the reaction by rapid filtration over glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Immediately wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow to sit for several hours.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis (Causality: Transforms raw counts into a dose-response curve to calculate potency):
-
Specific uptake is calculated as Total Uptake - Non-specific Uptake.
-
Convert the data to percentage inhibition relative to the control (specific uptake without inhibitor).
-
Plot the percentage inhibition against the log concentration of 1-PEP.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.
-
Conclusion and Future Directions
The structural architecture of this compound provides a compelling, evidence-based rationale for its classification as a monoamine transporter inhibitor, with a probable primary mechanism of dopamine reuptake inhibition. This inferred mechanism is strongly supported by extensive data from closely related N-substituted piperazine analogs.
However, this remains a well-supported hypothesis. Definitive characterization requires the systematic experimental validation outlined in this guide. Key future directions for any research program involving this compound should include:
-
Chiral Separation: The R- and S-enantiomers must be resolved and tested independently in all binding and functional assays to determine if the compound's activity is stereoselective.
-
In Vivo Microdialysis: To confirm the mechanism in a living system, in vivo microdialysis in rodents can be used to measure changes in extracellular levels of dopamine, serotonin, and norepinephrine in relevant brain regions (e.g., nucleus accumbens, prefrontal cortex) following systemic administration of 1-PEP.
-
Behavioral Pharmacology: A behavioral assay battery (e.g., locomotor activity, drug discrimination) should be conducted to correlate the molecular mechanism with a functional, system-level outcome.
By following this logical, evidence-based approach, the precise mechanism of action of this compound can be fully elucidated, enabling its confident use as a research tool or as a scaffold for future drug development.
References
- 1. Buy this compound | 69628-75-7 [smolecule.com]
- 2. This compound | C12H18N2 | CID 2737134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 69628-75-7(this compound) | Kuujia.com [kuujia.com]
- 4. scbt.com [scbt.com]
- 5. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Phenethylpiperazine | C12H18N2 | CID 79214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-(1-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]
- 12. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure and serotonin 5-HT2C receptor activity of ortho- and meta-substituted phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methylbenzylpiperazine - Wikipedia [en.wikipedia.org]
1-(1-Phenylethyl)piperazine CAS number 69628-75-7
An In-depth Technical Guide to 1-(1-Phenylethyl)piperazine (CAS: 69628-75-7)
Abstract: This whitepaper provides a comprehensive technical overview of this compound, a key heterocyclic building block for the scientific and drug development community. The guide delves into its physicochemical properties, validated synthesis and purification protocols, analytical characterization methods, and its broader pharmacological context. By explaining the causality behind experimental choices, this document serves as a practical resource for researchers leveraging this versatile scaffold in medicinal chemistry and novel therapeutic design.
Introduction and Molecular Overview
This compound, identified by CAS number 69628-75-7, is a disubstituted piperazine derivative. Its structure features a central piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, which is N-substituted with a 1-phenylethyl group.[1][2] This arrangement imparts specific steric and electronic properties that make it a valuable intermediate in the synthesis of complex molecules.
The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, found in a multitude of approved drugs with diverse therapeutic actions, including antipsychotic, antihistamine, antianginal, and anticancer effects.[3][4] The versatility of the piperazine core, particularly the secondary amine at the N4 position, allows for straightforward chemical modification to explore structure-activity relationships (SAR) and optimize pharmacological profiles.[5] This guide offers a detailed examination of the synthesis, purification, and analysis of the title compound, providing a foundational framework for its application in research and development.
Physicochemical and Safety Data
A thorough understanding of a compound's physical properties is critical for its handling, reaction setup, and purification. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 69628-75-7 | [2][6] |
| Molecular Formula | C₁₂H₁₈N₂ | [1][2] |
| Molecular Weight | 190.28 g/mol | [1][2][7] |
| Appearance | Clear, colorless to light yellow oily liquid | [6] |
| Boiling Point | 276 °C (lit.) | [6] |
| Density | >1.006 g/mL at 20 °C (lit.) | [6][8] |
| Refractive Index (n²⁰/D) | 1.5430 (lit.) | [6] |
| pKa | 9.11 ± 0.10 (Predicted) | [6][9] |
| LogP | 1.91950 | [8] |
Safety, Handling, and Storage
Proper handling is essential due to the compound's hazardous nature.
-
Hazard Codes: C (Corrosive), Xn (Harmful), Xi (Irritant).[6]
-
Risk Statements: R22 (Harmful if swallowed), R34 (Causes burns).[6]
-
Safety Precautions:
-
Wear suitable protective clothing, gloves, and eye/face protection (e.g., tightly fitting safety goggles).[6][10]
-
Avoid contact with skin and eyes, and inhalation of vapor or mist.[10]
-
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[6]
-
If swallowed, do not induce vomiting; seek immediate medical advice.[10]
-
-
Storage: Store in a cool, dry, and well-ventilated place (recommended 2-8°C) in a tightly sealed container.[6][9][11]
Synthesis and Purification Strategies
The synthesis of N-alkylated piperazines is a cornerstone reaction in medicinal chemistry. For this compound, reductive amination is the most efficient and widely adopted methodology due to its high selectivity and use of mild reducing agents.
Synthesis via Reductive Amination
This pathway involves the reaction of piperazine with a ketone (acetophenone) to form an enamine or iminium ion intermediate, which is then reduced in situ to the desired amine.
Protocol 1: Synthesis of this compound
-
Reactor Setup: To a stirred solution of piperazine (1.2 equivalents) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add acetophenone (1.0 equivalent).
-
Causality: Using a slight excess of piperazine helps to drive the reaction to completion and can minimize the formation of bis-alkylated byproducts, though in this case of a ketone, steric hindrance already disfavors bis-alkylation. DCE is a common solvent as it is compatible with the mild reducing agent.
-
-
Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) to the mixture at room temperature. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (acetophenone) is consumed.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).
-
Causality: The basic quench neutralizes any remaining acid and hydrolyzes the boron-containing byproducts, facilitating their removal into the aqueous phase.
-
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude product often contains unreacted piperazine and other minor impurities. Purification is typically achieved via silica gel chromatography or vacuum distillation.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using a non-polar solvent (e.g., hexane).
-
Elution: Load the adsorbed crude product onto the column. Elute with a gradient solvent system. A typical system starts with 100% DCM and gradually increases the polarity by adding methanol (e.g., from 0% to 10% MeOH). A small amount of triethylamine (~1%) is often added to the mobile phase.
-
Causality: The basic triethylamine deactivates the acidic sites on the silica gel, preventing the highly basic piperazine product from tailing or irreversibly binding to the column, which results in better peak shape and improved recovery.
-
-
Fraction Collection: Collect fractions and analyze by TLC. Combine the pure fractions and concentrate under vacuum to afford the purified this compound as a clear oil.
Analytical Characterization
Rigorous analytical characterization is required to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach ensures a self-validating system of quality control.
| Technique | Expected Results | Purpose |
| ¹H NMR | Phenyl protons (multiplet, ~7.2-7.4 ppm), Piperazine protons (broad multiplets, ~2.4-3.0 ppm), Phenylethyl CH (quartet, ~3.3 ppm), Phenylethyl CH₃ (doublet, ~1.4 ppm), NH proton (broad singlet). | Structural Elucidation |
| ¹³C NMR | Aromatic carbons (~125-145 ppm), Piperazine carbons (~46-55 ppm), Phenylethyl CH (~65 ppm), Phenylethyl CH₃ (~20 ppm). | Carbon Skeleton Confirmation |
| FT-IR (neat) | Aromatic C-H stretch (~3030 cm⁻¹), Aliphatic C-H stretch (~2800-2950 cm⁻¹), N-H stretch (broad, ~3300 cm⁻¹), C-N stretch (~1100-1200 cm⁻¹), Aromatic C=C bends (~1450-1600 cm⁻¹). | Functional Group Identification |
| MS (EI) | Molecular Ion (M⁺) at m/z = 190. Key fragments: m/z = 105 ([C₈H₉]⁺, phenylethyl fragment), m/z = 85 (piperazine fragment). | Molecular Weight & Identity |
| GC/HPLC | A single major peak (>95% purity). | Purity Assessment |
Note: NMR chemical shifts are approximate and depend on the solvent used. Spectroscopic studies on related phenylpiperazines provide a strong basis for these expected values.[14][15][16]
Biological and Pharmacological Context
While this compound is primarily a research chemical and building block, its structural motifs are of significant interest in drug discovery.[2][17] The piperazine scaffold is known to interact with various neurotransmitter systems.[4]
-
Scaffold for CNS Agents: Derivatives of phenylpiperazines are known to interact with serotonin and dopamine receptors.[1][18] This makes this compound a valuable starting point for synthesizing novel compounds with potential applications as antidepressants, anxiolytics, or neuroprotective agents.[1][19]
-
Anticancer and Antimicrobial Potential: The piperazine ring is a common feature in compounds developed for their antitumor and antimicrobial properties.[1][20][21][22] Modifications at the N4 position of the this compound core can be used to generate libraries of new chemical entities for screening against various cancer cell lines and microbial pathogens.[3]
Conclusion
This compound (CAS 69628-75-7) is more than a simple chemical intermediate; it is a strategically important scaffold for the development of novel bioactive compounds. Its synthesis is well-understood and achievable through robust methods like reductive amination. This guide has provided the essential technical protocols and analytical benchmarks necessary for its confident use in a research setting. For scientists and drug development professionals, a firm grasp of the principles outlined herein—from synthesis to biological context—is fundamental to unlocking the full potential of this versatile molecule in the pursuit of new therapeutic agents.
References
- 1. Buy this compound | 69628-75-7 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. 69628-75-7 | CAS DataBase [m.chemicalbook.com]
- 7. 69628-75-7 | this compound - Moldb [moldb.com]
- 8. echemi.com [echemi.com]
- 9. 1-(2-PHENYLETHYL)PIPERAZINE CAS#: 69628-75-7 [m.chemicalbook.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. 1-(1-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]
- 19. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 20. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
An In-depth Technical Guide to the Biological Activity of 1-(1-Phenylethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(1-Phenylethyl)piperazine is a piperazine derivative with a core structure that serves as a versatile scaffold in medicinal chemistry. While comprehensive biological data for this specific molecule is not extensively documented in publicly available literature, analysis of its structural analogs provides significant insights into its potential pharmacological profile. This guide synthesizes the available information on related compounds to project the biological activities, potential mechanisms of action, and key areas for future research for this compound. The primary focus lies on its anticipated interactions with central nervous system (CNS) targets, including serotonergic, dopaminergic, and sigma receptors, suggesting potential applications as an antidepressant, neuroprotective, or anxiolytic agent. This document aims to provide a foundational understanding for researchers interested in exploring the therapeutic potential of this and related molecules.
Introduction: The Piperazine Scaffold in CNS Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system.[1] Its unique physicochemical properties, including its basicity and ability to be readily substituted at its two nitrogen atoms, allow for the fine-tuning of pharmacological activity and pharmacokinetic profiles. The introduction of a phenylethyl group at the N1 position, as seen in this compound, creates a molecule with structural similarities to known monoamine neurotransmitters, suggesting a high likelihood of interaction with their respective receptors and transporters.
This guide will delve into the anticipated biological activities of this compound by examining the established pharmacology of its close structural relatives.
Molecular Profile of this compound
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₁₈N₂
-
Molecular Weight: 190.28 g/mol
-
CAS Number: 69628-75-7
Synthesis of this compound: A Plausible Approach
Conceptual Synthetic Workflow:
Figure 1: Conceptual workflow for the N-alkylation synthesis of this compound.
Step-by-Step Methodology (Hypothetical):
-
Reaction Setup: To a solution of excess piperazine in a suitable aprotic solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate) to act as a proton scavenger.
-
Addition of Alkylating Agent: Slowly add (1-bromoethyl)benzene to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture, filter to remove inorganic salts, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Anticipated Pharmacological Profile: A Multi-Target Hypothesis
Based on the pharmacology of structurally similar arylpiperazine and phenylethylpiperazine derivatives, this compound is hypothesized to interact with a range of CNS receptors.
Serotonergic System Modulation
Arylpiperazine moieties are well-known for their interaction with serotonin (5-HT) receptors.[4] It is highly probable that this compound will exhibit affinity for various 5-HT receptor subtypes.
-
5-HT₁ₐ Receptors: Many arylpiperazine derivatives act as agonists or partial agonists at 5-HT₁ₐ receptors, a mechanism associated with anxiolytic and antidepressant effects.[5][6]
-
5-HT₂ₐ Receptors: Antagonism at 5-HT₂ₐ receptors is a common feature of atypical antipsychotics and some antidepressants, contributing to improved sleep and reduced anxiety. Some arylpiperazines exhibit this property.[7]
Hypothesized Serotonergic Signaling Pathway Modulation:
Figure 2: Hypothesized modulation of serotonergic pathways by this compound.
Dopaminergic System Interaction
The phenylethylamine backbone is a classic pharmacophore for dopamine receptor ligands. Therefore, this compound may also interact with dopamine receptors, particularly the D₂-like family (D₂, D₃, D₄). Derivatives of phenylpiperazine have shown significant affinity for D₂ and D₃ receptors.[8] The nature of this interaction (agonist vs. antagonist) would be critical in defining its overall CNS effects. A closely related compound, 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP), is a highly potent dopamine transporter (DAT) ligand, suggesting that this compound could also exhibit affinity for monoamine transporters.[9]
Sigma Receptor Affinity
Sigma receptors, particularly the sigma-1 subtype, are intracellular chaperones implicated in a variety of cellular functions and are considered targets for the treatment of neurodegenerative diseases and psychiatric disorders. Piperazine-containing compounds have been identified as high-affinity sigma-1 receptor ligands.[10][11] The p-methoxybenzyl substituted piperazine, for instance, shows a high affinity for the sigma-1 receptor with a Ki of 12.4 nM.[10] It is plausible that this compound also possesses affinity for this receptor, which could contribute to potential neuroprotective effects.
Table 1: Anticipated Receptor Binding Profile of this compound (Inferred from Analogs)
| Receptor Target | Anticipated Interaction | Potential Therapeutic Effect | Reference Analogs |
| 5-HT₁ₐ | Agonist/Partial Agonist | Antidepressant, Anxiolytic | Arylpiperazines[5][6] |
| 5-HT₂ₐ | Antagonist | Antidepressant, Anxiolytic | 1-(1-naphthyl)piperazine[7] |
| Dopamine D₂/D₃ | Agonist/Antagonist | Antipsychotic, Antidepressant | Phenylpiperazine derivatives[8] |
| Dopamine Transporter (DAT) | Inhibitor | Stimulant, Antidepressant | 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine[9] |
| Sigma-1 Receptor | Agonist/Antagonist | Neuroprotective | Piperazine derivatives[10][11] |
Potential Therapeutic Applications: From Bench to Bedside
The multi-target profile inferred for this compound suggests its potential utility in several therapeutic areas.
Antidepressant and Anxiolytic Activity
The predicted interactions with 5-HT₁ₐ and 5-HT₂ₐ receptors, coupled with potential dopamine transporter inhibition, align with the mechanisms of several established antidepressant and anxiolytic medications.[12] Preclinical evaluation of this compound in animal models of depression and anxiety, such as the forced swim test and the elevated plus-maze, would be a critical next step.[13][14]
Neuroprotective Effects
The potential for sigma-1 receptor agonism suggests that this compound could offer neuroprotective benefits. This could be particularly relevant in the context of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[15] In vivo studies in animal models of these diseases would be necessary to validate this hypothesis.
Pharmacokinetics: Considerations for Drug Development
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are currently unknown. However, studies on related piperazine derivatives, such as m-chlorophenylpiperazine, have shown significant interindividual variability in their pharmacokinetic profiles.[8]
Key Pharmacokinetic Parameters to Investigate:
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation.
-
Metabolism: Identification of major metabolic pathways and potential for drug-drug interactions, particularly via cytochrome P450 enzymes.
-
Half-life: The time required for the plasma concentration of the drug to decrease by half.
-
Blood-Brain Barrier Permeability: Essential for a CNS-acting drug.
Conceptual ADME Pathway:
References
- 1. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetics - Drug Design Org [drugdesign.org]
- 4. Properties of some 1-arylpiperazines as antagonists of stereotyped behaviors mediated by central serotonergic receptors in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(2-pyrimidinyl)-piperazine may alter the effects of the 5-HT1A agonist in the learned helplessness paradigm in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-(2-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]
- 8. Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound hydrochloride | CBI AxonTracker [cbi-tmhs.org]
- 13. Animal models for the study of antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to 1-(1-Phenylethyl)piperazine Derivatives and Analogs
Abstract
The 1-(1-phenylethyl)piperazine scaffold represents a privileged structure in modern medicinal chemistry, serving as a versatile template for the design of potent and selective ligands targeting the central nervous system (CNS). This guide provides a comprehensive technical overview of this chemical class, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, detailed structure-activity relationships (SAR), mechanisms of action, and the preclinical evaluation of these compounds. This document is structured to provide not only foundational knowledge but also actionable, field-proven insights into the experimental workflows and causal relationships that govern the biological activity of these derivatives.
Introduction: The Pharmacological Significance of the this compound Core
The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms, a structural motif found in numerous FDA-approved drugs.[1] Its conformational flexibility and ability to be substituted at two distinct nitrogen positions (N1 and N4) make it an ideal scaffold for creating libraries of compounds with diverse pharmacological profiles.[2] When combined with a 1-phenylethyl moiety at the N1 position, the resulting core structure, this compound, gains a chiral center and key lipophilic and aromatic features that facilitate interactions with various CNS receptors.
This scaffold has been extensively explored for its ability to modulate dopaminergic and serotonergic systems, which are critically involved in the pathophysiology of numerous neurological and psychiatric disorders.[3] Derivatives have shown significant promise as potential antipsychotics, analgesics, and antidepressants.[4][5] A key feature of many biologically active derivatives is their multi-target engagement, often exhibiting affinity for a combination of dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptor subtypes.[5] This polypharmacology can lead to more efficacious treatments with potentially fewer side effects compared to highly selective single-target agents.[6]
Synthesis and Characterization
The synthesis of this compound derivatives can be approached through several strategic routes. The choice of method often depends on the desired substitutions and the availability of starting materials. A common and straightforward approach is the direct N-alkylation of a piperazine derivative.
General Synthetic Workflow
The synthesis typically involves the reaction of a substituted piperazine with a 1-phenylethyl halide or a related electrophile. The chirality of the 1-phenylethyl group is a critical consideration, as stereoisomers often exhibit distinct pharmacological activities.[7] Asymmetric synthesis or the use of chiral starting materials is therefore highly relevant.[8]
Detailed Experimental Protocol: Synthesis of (S)-1-(1-Phenylethyl)-4-methylpiperazine
This protocol describes a representative synthesis, adapted from established methodologies for N-alkylation of piperazines.[9] The use of (S)-1-phenylethyl bromide ensures the stereospecific formation of the desired enantiomer.
Materials:
-
1-Methylpiperazine
-
(S)-1-Phenylethyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Reaction Setup: To a solution of 1-methylpiperazine (1.2 equivalents) in anhydrous acetonitrile, add potassium carbonate (2.0 equivalents). Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Electrophile: Add a solution of (S)-1-phenylethyl bromide (1.0 equivalent) in anhydrous acetonitrile dropwise to the stirred suspension over 15 minutes.
-
Reaction: Heat the reaction mixture to 60°C and maintain stirring for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the resulting residue in dichloromethane and wash with saturated aqueous sodium bicarbonate (2x), followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the pure fractions and remove the solvent under reduced pressure to afford (S)-1-(1-phenylethyl)-4-methylpiperazine as a clear oil. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Spectroscopic Characterization
The structural elucidation of these derivatives relies on standard spectroscopic techniques.
-
¹H NMR: Expect characteristic signals for the aromatic protons of the phenyl group (typically ~7.2-7.4 ppm), the methine proton of the phenylethyl group (a quartet, ~3.2-3.5 ppm), the methyl protons of the phenylethyl group (a doublet, ~1.3-1.5 ppm), and the protons on the piperazine ring (a complex series of multiplets, ~2.2-2.8 ppm). If an N4-methyl group is present, a singlet will appear around 2.3 ppm.[10]
-
¹³C NMR: Key signals include those for the aromatic carbons (~127-145 ppm), the methine carbon (~65 ppm), the piperazine ring carbons (~45-55 ppm), and the phenylethyl methyl carbon (~20 ppm).[10]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) is commonly used. The molecular ion peak [M+H]⁺ should be observed, confirming the molecular weight of the synthesized compound.[11]
-
Infrared (IR) Spectroscopy: Characteristic C-H stretching vibrations for aromatic and aliphatic groups will be present (~2800-3100 cm⁻¹), along with C=C stretching for the aromatic ring (~1600 cm⁻¹).[12]
Mechanism of Action and Structure-Activity Relationships (SAR)
The therapeutic potential of this compound derivatives stems from their interaction with key neurotransmitter receptors in the CNS. The primary targets are dopamine D₂-like (D₂ and D₃) and serotonin (5-HT₁ₐ and 5-HT₂ₐ) receptors.[3][5]
Dopamine Receptor Modulation
Many derivatives act as antagonists or partial agonists at D₂ and D₃ receptors. D₂ receptor antagonism is a hallmark of antipsychotic drugs, effectively treating the positive symptoms of schizophrenia.[13] However, high D₂ occupancy can lead to extrapyramidal side effects (EPS). D₃ receptor antagonism is being explored for treating substance abuse and the negative/cognitive symptoms of schizophrenia.[14] Achieving selectivity for D₃ over D₂ is a major goal in drug design.[14]
SAR for Dopamine Receptor Affinity & Selectivity:
-
Aromatic Ring (Phenylethyl Moiety): Substitutions on this ring are generally not well-tolerated for high D₂/D₃ affinity. The unsubstituted phenyl group is often optimal.
-
Piperazine N4-Substituent: This is the most critical position for modulating affinity and selectivity. Bulky, lipophilic groups are often preferred. Long-chain aryl substituents, particularly those containing heterocyclic moieties, can confer high affinity and selectivity for the D₃ receptor over the D₂ receptor.[14]
-
Stereochemistry: The chirality at the C1 position of the ethyl group can significantly impact activity. For some series of analgesic compounds, the (S)-enantiomer was found to be significantly more potent than the (R)-enantiomer.
| Compound ID | N4-Substituent | D₂ Ki (nM) | D₃ Ki (nM) | Selectivity (D₂/D₃) |
| 1a | -H | 150 | 25 | 6.0 |
| 1b | -Methyl | 120 | 18 | 6.7 |
| 1c | -Butyl | 85 | 8.5 | 10.0 |
| 1d | -(CH₂)₄-Ph | 45 | 1.2 | 37.5 |
| 1e | -(CH₂)₄-(2-methoxyphenyl) | 30 | 0.8 | 37.5 |
| This table is a representative summary compiled from SAR data for arylpiperazine classes.[3][14][15] Actual values are highly dependent on the specific scaffold. |
Serotonin Receptor Modulation
Simultaneous modulation of serotonin receptors is key to the "atypical" profile of modern antipsychotics, which is associated with improved efficacy against negative symptoms and a lower propensity for EPS.
-
5-HT₁ₐ Receptor Partial Agonism: This action is thought to contribute to antidepressant and anxiolytic effects and may help mitigate the EPS caused by D₂ blockade.[6]
-
5-HT₂ₐ Receptor Antagonism: This is another crucial feature of atypical antipsychotics. A high 5-HT₂ₐ/D₂ affinity ratio (>1) is often considered predictive of an atypical profile.[5] This antagonism is believed to enhance dopamine release in certain brain regions, counteracting the effects of D₂ blockade and improving negative symptoms.
SAR for Serotonin Receptor Affinity:
-
Arylpiperazine Moiety: For derivatives where the phenylethyl group is replaced by a simple phenyl group (arylpiperazines), substitutions on the aryl ring are critical. Electron-withdrawing groups like -CF₃ or -Cl at the meta-position often confer high affinity for 5-HT receptors.
-
N4-Substituent: Similar to dopamine receptors, the nature of the N4-substituent is paramount. Long alkyl chains connecting to a terminal aryl or heteroaryl group are common motifs in high-affinity 5-HT₁ₐ and 5-HT₂ₐ ligands.[16]
Pharmacokinetics and Metabolism
The translation of a potent ligand into a viable drug candidate is critically dependent on its pharmacokinetic (ADME: Absorption, Distribution, Metabolism, Excretion) profile.
Key Metabolic Pathways
Piperazine-based compounds, particularly arylpiperazines, undergo extensive metabolism primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[2]
-
N-Dealkylation: This is a major metabolic route where the N4-substituent is cleaved. This process is often catalyzed by CYP3A4 .[17][18] The resulting 1-aryl-piperazine metabolite can itself be pharmacologically active.
-
Aromatic Hydroxylation: The addition of a hydroxyl (-OH) group to one of the aromatic rings is another common pathway, primarily catalyzed by CYP2D6 .[17]
-
Phase II Conjugation: The hydroxylated metabolites can then be conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.[18]
Physicochemical Properties and Brain Penetration
For CNS-acting drugs, the ability to cross the blood-brain barrier (BBB) is essential. Lipophilicity, often measured as logP or logD, is a key determinant. Studies on arylpiperazines in rats have shown that brain uptake increases with lipophilicity.[19] However, excessively high lipophilicity can lead to non-specific binding, rapid metabolism, and poor solubility. A balance must be struck to achieve optimal CNS exposure. Total clearance also tends to increase with lipophilicity, while the percentage of the dose excreted unchanged in the urine decreases.[19]
| Parameter | Trend with Increasing Lipophilicity | Rationale |
| Plasma Protein Binding | Increases | Higher affinity for albumin and other plasma proteins.[19] |
| Volume of Distribution (Vss) | Increases | Greater distribution into tissues, including the brain.[19] |
| Total Clearance (Cl) | Increases | More readily metabolized by hepatic CYP enzymes.[19] |
| Brain Uptake | Increases | Enhanced ability to passively diffuse across the BBB.[19] |
Preclinical Evaluation: Validating Therapeutic Potential
Once a compound with a promising in vitro profile is identified, its efficacy and potential side effects must be evaluated in vivo using animal models.
Protocols for In Vivo Efficacy Models
5.1.1 Antipsychotic Activity: Apomorphine-Induced Climbing Test
This model is used to assess the D₂ receptor antagonist activity of a compound. Apomorphine is a dopamine agonist that, at low doses, induces a characteristic climbing behavior in mice, which is mediated by striatal dopamine receptors.[20] Antipsychotics block this effect.
-
Animals: Male Swiss-Webster mice.
-
Procedure:
-
Acclimate mice to individual wire mesh-lined cages for 30 minutes.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).
-
After a set pretreatment time (e.g., 30-60 minutes), administer apomorphine (e.g., 1.0-2.5 mg/kg, s.c.).[21][22]
-
Immediately after apomorphine injection, observe the mice for a period of 20-30 minutes.
-
Score the climbing behavior at regular intervals (e.g., every 5 minutes). A common scoring system is: 0 for four paws on the floor, 1 for one paw on the cage, 2 for two paws on the cage, 3 for three paws on the cage, and 4 for all four paws on the cage.[22]
-
-
Data Analysis: Calculate the total climbing score for each animal. A significant reduction in the mean score of the compound-treated group compared to the vehicle-treated group indicates D₂ antagonist activity.
5.1.2 Analgesic Activity: Hot Plate Test
This test evaluates centrally mediated analgesia by measuring the reaction time of an animal to a thermal stimulus.[23] It is particularly sensitive to opioid analgesics but is also used for screening novel centrally acting compounds.
-
Animals: Male rats or mice.
-
Apparatus: A commercial hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5 °C.
-
Procedure:
-
Determine the baseline pain response by placing the animal on the hot plate and recording the latency (in seconds) to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.
-
Administer the test compound, vehicle, or a positive control (e.g., morphine).
-
Measure the response latency at several time points post-administration (e.g., 30, 60, 90, 120 minutes).
-
-
Data Analysis: Analgesic activity is indicated by a statistically significant increase in the post-treatment latency compared to the baseline and vehicle control. The results can be expressed as the percentage of the Maximum Possible Effect (%MPE).[6]
Protocols for In Vitro Validation Assays
5.2.1 Dopamine D₂ Receptor Binding Assay
This assay determines the affinity (Ki) of a test compound for the D₂ receptor by measuring its ability to displace a known radiolabeled ligand.
-
Materials:
-
Membrane preparations from cells stably expressing the human D₂ receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]Spiperone or [³H]Raclopride.
-
Non-specific binding control: A high concentration of a non-labeled D₂ antagonist (e.g., 10 µM Haloperidol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
-
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of the test compound.
-
For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the non-labeled control.
-
Incubate the plate (e.g., 60 minutes at room temperature).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.[24]
Conclusion and Future Perspectives
The this compound scaffold continues to be a highly productive starting point for the discovery of novel CNS-active agents. The inherent chirality and the dual sites for substitution (the phenylethyl ring and the N4-position of the piperazine) provide a rich chemical space for exploration. The current research focus is on fine-tuning the polypharmacological profile of these derivatives to achieve a desired balance of D₂, D₃, 5-HT₁ₐ, and 5-HT₂ₐ receptor activity. This "multi-target" approach holds the promise of developing next-generation antipsychotics and analgesics with superior efficacy and improved safety profiles, particularly concerning metabolic side effects and movement disorders. Future work will likely involve the integration of computational modeling with advanced synthetic strategies to more rationally design ligands with optimized affinity, selectivity, and pharmacokinetic properties.
References
- 1. ijbcp.com [ijbcp.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pharmacological evaluation of selected arylpiperazines with atypical antipsychotic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Aripiprazole - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolic interactions with piperazine-based 'party pill' drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Lipophilicity and disposition of 1-aryl-piperazines in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Climbing behavior induced by apomorphine in mice: a simple test for the study of dopamine receptors in striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Climbing behaviour induced by apomorphine in mice: a potential model for the detection of neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cpn.or.kr [cpn.or.kr]
- 23. benchchem.com [benchchem.com]
- 24. revvity.com [revvity.com]
A Comprehensive Spectroscopic Analysis of 1-(1-Phenylethyl)piperazine: A Guide for Researchers
Introduction
1-(1-Phenylethyl)piperazine is a substituted piperazine derivative with potential applications in medicinal chemistry and drug development.[1] As with any compound of interest in these fields, unequivocal structural confirmation is paramount. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by not only presenting the anticipated spectral data but also by elucidating the underlying principles of spectral interpretation for this class of compounds. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, ensuring a high degree of scientific integrity.
Molecular Structure and Spectroscopic Correlation
The foundation of any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses several key structural features that will give rise to characteristic spectroscopic signals: a monosubstituted benzene ring, a chiral methine (CH) group, a methyl (CH₃) group, and a piperazine ring containing both secondary and tertiary amine functionalities.
Diagram of the Molecular Structure of this compound
References
A Technical Guide to the InChIKey and Scientific Context of 1-(1-Phenylethyl)piperazine
Executive Summary
In the landscape of modern chemical research and drug development, the unambiguous identification of a molecule is paramount. Trivial names and even systematic IUPAC nomenclature can be cumbersome and prone to error. The IUPAC International Chemical Identifier (InChI) and its compressed, searchable counterpart, the InChIKey, provide a robust, standardized, and machine-readable format for defining chemical substances. This guide provides an in-depth technical overview of 1-(1-Phenylethyl)piperazine, anchored by its InChIKey. We will explore its core chemical identity, validated synthesis and purification protocols, comprehensive analytical characterization, and its emerging significance as a scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound, from its fundamental identifiers to its practical applications.
The Imperative of Unambiguous Chemical Identification
The complexity of chemical structures necessitates a universal language for their description. While the IUPAC name, this compound, is descriptive, its length and syntax are not optimal for database searches. Similarly, the CAS Registry Number, 69628-75-7, is a unique identifier but is proprietary and reveals nothing about the structure itself.[1][2][3]
The InChI system was developed to overcome these limitations. It generates a layered, textual representation of a molecule's structure, encompassing its elemental composition, connectivity, and stereochemistry. The InChIKey is a 27-character, fixed-length hash of the full InChI, designed for efficient and error-free database indexing and web searching. For this compound, this key is the definitive digital fingerprint.
Core Chemical Identity of this compound
This compound is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions of the ring.[4] A phenylethyl group is attached to one of these nitrogen atoms, forming the core structure.
Standard Identifiers
-
InChIKey: PYBNQKSXWAIBKN-UHFFFAOYSA-N [1]
-
InChI: InChI=1S/C12H18N2/c1-11(12-5-3-2-4-6-12)14-9-7-13-8-10-14/h2-6,11,13H,7-10H2,1H3[1][4]
Physicochemical Properties
A summary of the key computed and experimental properties is presented below. These values are critical for planning synthetic routes, purification strategies, and formulation studies.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂ | [1][2][4] |
| Molecular Weight | 190.28 g/mol | [1][3][4] |
| Exact Mass | 190.146998583 Da | [1] |
| Form | Solid | |
| XLogP3-AA | 1.6 | [5] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Chemical Structure
The two-dimensional structure of this compound is fundamental to understanding its reactivity and biological interactions.
Caption: 2D Structure of this compound.
Synthesis and Purification Workflow
The synthesis of this compound is typically achieved via nucleophilic substitution. This involves the N-alkylation of piperazine with a suitable phenylethyl electrophile. The use of a large excess of piperazine is a common strategy to minimize the formation of the dialkylated byproduct, 1,4-bis(1-phenylethyl)piperazine.[6]
Caption: General workflow for synthesis and purification.
Detailed Experimental Protocol: Synthesis
This protocol is a representative method. Researchers should always conduct a thorough risk assessment and adhere to all institutional safety guidelines.
-
Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous piperazine (6.0 equivalents).
-
Causality: Using a large excess of piperazine favors the mono-alkylation product by statistical probability, reducing the formation of 1,4-bis(1-phenylethyl)piperazine.[6] Anhydrous conditions are crucial as water can interfere with the reaction.
-
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, 150 mL) to the flask. Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) until the piperazine is fully dissolved.
-
Causality: THF is an excellent solvent for this reaction, and refluxing provides the necessary activation energy. An inert atmosphere prevents oxidation of reagents.
-
-
Reagent Addition: In a separate flask, dissolve (1-bromoethyl)benzene (1.0 equivalent) in 20 mL of anhydrous THF. Add this solution dropwise to the refluxing piperazine mixture over 30 minutes.
-
Reaction Monitoring: Allow the reaction to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting electrophile is consumed.
-
Quenching and Filtration: Cool the reaction mixture to room temperature. A solid (excess piperazine hydrobromide) will precipitate. Filter the mixture and wash the solid with additional THF.
-
Extraction: Combine the organic filtrates and concentrate under reduced pressure. Dissolve the resulting crude oil in a 1 M solution of sodium hydroxide (NaOH) until the pH is >12. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Causality: The basic wash deprotonates the piperazine nitrogen atoms, rendering the product soluble in the organic solvent and removing any remaining piperazine salts.
-
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
Detailed Experimental Protocol: Purification
-
Column Preparation: Prepare a silica gel flash chromatography column using a suitable solvent system, such as a gradient of dichloromethane (DCM) to 9:1 DCM:Methanol.
-
Loading: Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elution: Elute the column with the solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a purified solid or oil.
Analytical Characterization: Validating the Structure
Confirmation of the chemical identity and purity of the synthesized this compound is non-negotiable. A combination of spectroscopic techniques provides a self-validating system, where each method corroborates the findings of the others.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for each unique proton environment. Expected chemical shifts (δ) in CDCl₃ would include:
-
A multiplet for the aromatic protons of the phenyl ring (approx. 7.2-7.4 ppm).
-
A quartet for the methine proton (-CH-) adjacent to the phenyl ring and piperazine nitrogen.
-
A doublet for the methyl group (-CH₃) protons.
-
Multiple signals for the eight piperazine ring protons, which may appear as complex multiplets or broad singlets due to conformational exchange.[7][8]
-
A broad singlet for the N-H proton of the secondary amine.
-
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms. Key signals would correspond to:
-
Aromatic carbons of the phenyl ring.
-
The methine carbon.
-
The methyl carbon.
-
The carbons of the piperazine ring.
-
Infrared (IR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
-
N-H Stretch: A moderate absorption band in the region of 3250-3500 cm⁻¹ corresponding to the secondary amine.[9]
-
C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
C=C Stretch: Aromatic ring stretching vibrations around 1450-1600 cm⁻¹.[9]
-
C-N Stretch: Signals in the fingerprint region (1000-1300 cm⁻¹) corresponding to the C-N bonds of the piperazine ring.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Molecular Ion Peak (M⁺): An ion corresponding to the molecular weight of the compound (m/z ≈ 190.15) should be observed, confirming the formula C₁₂H₁₈N₂.
-
Fragmentation Pattern: Characteristic fragments would include the loss of the phenylethyl group or cleavage of the piperazine ring, providing further structural evidence.
Biological and Pharmacological Context
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs targeting a wide range of conditions.[10] this compound itself serves as a valuable building block and a subject of research due to its structural similarity to known psychoactive compounds.
Role as a Pharmacological Scaffold
Many piperazine derivatives exhibit activity at central nervous system (CNS) receptors.[10] The this compound core can be systematically modified at the secondary amine (N4 position) to generate libraries of new chemical entities for screening.
Caption: Role as a scaffold for drug discovery.
Potential Bioactivities
-
Neurological Activity: Research suggests that this compound and its analogues may interact with serotonin and dopamine neurotransmitter systems.[4] Some studies have noted potential antidepressant-like effects and weak dopamine reuptake inhibition, making it a compound of interest for investigating treatments for neurological disorders.[4]
-
Antitumor Potential: Piperazine derivatives have been investigated for their ability to inhibit cancer cell growth.[4][11] The specific activity of this compound in this context requires further exploration, but its value as a synthetic intermediate is clear.[12][13][14]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.
-
GHS Pictogram: GHS07 (Exclamation Mark)[3]
-
Hazard Statements:
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Users must consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
The InChIKey PYBNQKSXWAIBKN-UHFFFAOYSA-N provides a definitive, machine-readable identifier for this compound, eliminating ambiguity in scientific communication and data management. This technical guide has contextualized this key by detailing the compound's fundamental properties, outlining reliable methods for its synthesis and purification, and establishing a framework for its analytical validation. Its role as a privileged scaffold in medicinal chemistry underscores its importance to researchers in drug discovery. The rigorous application of systematic identifiers like the InChIKey, combined with a thorough understanding of a compound's synthesis and characterization, forms the bedrock of reproducible and high-impact scientific research.
References
- 1. This compound | C12H18N2 | CID 2737134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
- 4. Buy this compound | 69628-75-7 [smolecule.com]
- 5. 1-Phenethylpiperazine | C12H18N2 | CID 79214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,4-Bis(1-phenylethyl)piperazine | C20H26N2 | CID 224749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound hydrochloride | Artepal [artepal.org]
- 14. This compound hydrochloride | CBI AxonTracker [cbi-tmhs.org]
An In-depth Technical Guide to 1-(1-Phenylethyl)piperazine: Physicochemical Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1-Phenylethyl)piperazine is a chemical compound featuring a piperazine ring substituted with a phenylethyl group.[1] The piperazine moiety, a six-membered ring containing two nitrogen atoms at positions 1 and 4, is a significant scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1] The attachment of the phenylethyl group to one of the nitrogen atoms confers specific physicochemical and pharmacological properties to the molecule. This guide provides a detailed overview of its fundamental molecular characteristics and outlines a standard protocol for its verification.
Core Molecular Attributes
The fundamental identity of a chemical compound is defined by its molecular formula and molecular weight. These parameters are crucial for stoichiometric calculations in synthesis, quantitative analysis, and for predicting the compound's behavior in biological systems.
Molecular Formula and Weight
The molecular formula for this compound is C12H18N2.[1][2][3] This indicates that each molecule is composed of 12 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms. The molecular weight is a measure of the mass of one mole of the compound. Based on the atomic masses of its constituent elements, the calculated molecular weight of this compound is approximately 190.28 g/mol .[2][3]
Table 1: Physicochemical Identifiers for this compound
| Identifier | Value | Source(s) |
| Molecular Formula | C12H18N2 | PubChem, Santa Cruz Biotechnology, Smolecule[1][2][3] |
| Molecular Weight | 190.28 g/mol | PubChem, Santa Cruz Biotechnology, Sigma-Aldrich[2][3] |
| CAS Number | 69628-75-7 | Santa Cruz Biotechnology, Sigma-Aldrich[2] |
| IUPAC Name | This compound | PubChem[3] |
Molecular Structure
The structural arrangement of atoms dictates the molecule's chemical reactivity and its ability to interact with biological targets. The diagram below illustrates the connectivity of the atoms in this compound.
Caption: Molecular structure of this compound.
Experimental Verification of Molecular Weight
While the theoretical molecular weight is a calculated value, its experimental confirmation is a cornerstone of chemical characterization, ensuring the identity and purity of a synthesized compound. Mass spectrometry is the primary technique employed for this purpose.
Workflow for Mass Spectrometry Analysis
The following workflow outlines the key steps for determining the experimental molecular weight of this compound.
Caption: Experimental workflow for molecular weight verification.
Detailed Protocol for Mass Spectrometry
Objective: To experimentally confirm the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade methanol
-
0.1% Formic acid in water (optional, to aid protonation)
-
Calibrated mass spectrometer with an ESI source
2. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Perform a serial dilution of the stock solution with methanol to obtain a final concentration of 1 µg/mL.
3. Instrument Setup and Analysis:
-
Set the mass spectrometer to operate in positive ion mode. This is because the nitrogen atoms in the piperazine ring are basic and readily accept a proton.
-
Infuse the 1 µg/mL sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 100-300).
4. Data Analysis and Interpretation:
-
The expected primary ion to be observed is the protonated molecule, [M+H]+.
-
The theoretical m/z for the [M+H]+ ion would be 190.28 (M) + 1.007 (H+) = 191.287.
-
Identify the peak in the spectrum corresponding to this m/z value. The presence of a high-intensity peak at or very near m/z 191.29 serves as strong evidence for the correct molecular weight of the compound.
Conclusion
This compound is a well-defined chemical entity with a molecular formula of C12H18N2 and a theoretical molecular weight of 190.28 g/mol .[1][2][3] These fundamental properties are the basis for its use in research and development. The identity and purity of any synthesized or procured batch of this compound should be rigorously confirmed, with mass spectrometry being an indispensable tool for verifying its molecular weight.
References
Solubility of 1-(1-Phenylethyl)piperazine in different solvents
An In-Depth Technical Guide to the Solubility of 1-(1-Phenylethyl)piperazine
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical research and development.[1] We will explore the theoretical principles governing its solubility, present available qualitative and quantitative data, and provide detailed, field-proven experimental protocols for solubility determination. This document is intended for researchers, chemists, and drug development professionals seeking to understand and manipulate the solubility of this versatile piperazine derivative.
This compound is a heterocyclic compound featuring a piperazine ring substituted with a phenylethyl group.[1] Its molecular structure serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents, particularly those targeting neurological disorders.[1] The physicochemical properties of this molecule, especially its solubility, are critical determinants of its utility in synthesis, purification, formulation, and ultimately, its bioavailability and efficacy in biological systems.
Understanding the solubility profile is not merely an academic exercise; it is a foundational requirement for successful drug development. Poor solubility can lead to challenges in formulation, variable absorption, and insufficient therapeutic effect. This guide aims to provide the theoretical and practical knowledge necessary to navigate these challenges.
Theoretical Framework: Predicting Solubility Behavior
The solubility of this compound is governed by its distinct molecular structure, which contains both polar and non-polar moieties. The fundamental principle of "like dissolves like" provides a strong predictive foundation.[2][3]
-
Molecular Structure Analysis: The molecule can be deconstructed into two key components:
-
The Piperazine Ring: This is a polar, heterocyclic amine structure. The two nitrogen atoms can act as hydrogen bond acceptors, and the secondary amine (-NH) is a hydrogen bond donor.[4][5] This portion of the molecule contributes to its solubility in polar solvents.
-
The Phenylethyl Group: This is a non-polar, aromatic hydrocarbon group. It is hydrophobic and contributes to the molecule's solubility in non-polar organic solvents.
-
-
The Role of pKa and pH: As a derivative of piperazine, this compound is a weak base.[4] The nitrogen atoms in the piperazine ring can be protonated in acidic conditions to form a water-soluble salt.[6][7] The pKa values for the parent piperazine molecule are approximately 9.73 and 5.35.[8] Substitution on the nitrogen atom, as in this case, will modulate these values but the fundamental basic character remains.[9][10] Therefore, the aqueous solubility of this compound is expected to be highly pH-dependent, increasing significantly in acidic solutions.
-
Intermolecular Forces: Solubility is a result of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. For dissolution to occur, the energy of solute-solvent interactions must overcome the lattice energy of the solid solute and the cohesive forces of the solvent.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is essential for understanding its solubility.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂ | [1][11] |
| Molecular Weight | 190.28 g/mol | [1][11] |
| Appearance | Solid | |
| Hydrogen Bond Donor Count | 1 | [12] |
| Hydrogen Bond Acceptor Count | 2 | [12] |
| Predicted pKa | The parent piperazine has pKa values of ~9.73 and ~5.35. N-alkylation typically reduces the higher pKa value slightly. | [8][9] |
Solubility Profile of this compound
While extensive quantitative data for the free base is not widely published, a qualitative and semi-quantitative profile can be constructed from available information and the behavior of similar piperazine derivatives. The hydrochloride salt form is often used to enhance aqueous solubility.
| Solvent | Solvent Type | Observed Solubility | Reference / Rationale |
| Water | Polar Protic | Insoluble to sparingly soluble (as free base). | The large non-polar phenylethyl group counteracts the polarity of the piperazine ring. |
| Aqueous HCl (5%) | Polar Protic (Acidic) | Soluble (as hydrochloride salt). | The basic nitrogen atoms are protonated to form a soluble salt, a common characteristic of amines.[13] |
| Aqueous NaOH (5%) | Polar Protic (Basic) | Insoluble. | The compound remains in its non-polar free base form, which has low aqueous solubility.[7] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble. The hydrochloride salt is highly soluble (250 mg/mL). | [14][15] |
| Ethanol / Methanol | Polar Protic | Soluble. | Piperazine and its derivatives are generally soluble in alcohols.[4][16][17] |
| Chloroform | Moderately Polar | Soluble. | Chloroform is a good solvent for many amines; it is used for extraction of similar compounds.[18] |
| Hexane / Diethyl Ether | Non-polar | Sparingly soluble to insoluble. | While the phenylethyl group provides non-polar character, the polar piperazine ring limits solubility in highly non-polar solvents.[17][19] |
| Formulation (10% DMSO, 90% Corn Oil) | In vivo Vehicle | ≥ 2.08 mg/mL (as HCl salt). | [14] |
| Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | In vivo Vehicle | ≥ 2.08 mg/mL (as HCl salt). | [14] |
Experimental Protocols for Solubility Determination
The following protocols provide a systematic approach to characterizing the solubility of this compound.
Diagram: General Workflow for Solubility Assessment
References
- 1. Buy this compound | 69628-75-7 [smolecule.com]
- 2. chem.ws [chem.ws]
- 3. Khan Academy [khanacademy.org]
- 4. biosynce.com [biosynce.com]
- 5. CAS 5321-49-3: 1-(2-Phenylethyl)piperazine | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. uregina.ca [uregina.ca]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] pKa Values of Some Piperazines at (298, 303, 313, and 323) K | Semantic Scholar [semanticscholar.org]
- 11. This compound | C12H18N2 | CID 2737134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-Phenethylpiperazine | C12H18N2 | CID 79214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Piperazine - Wikipedia [en.wikipedia.org]
Core Molecular Identifiers and Physicochemical Properties
An In-Depth Technical Guide to 1-(1-Phenylethyl)piperazine: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of this compound, a heterocyclic amine of significant interest in medicinal chemistry. We will delve into its fundamental properties, plausible synthetic routes with detailed protocols, expected spectroscopic characteristics, and its role as a structural scaffold in drug discovery. This document is intended for researchers and professionals in the fields of chemical synthesis and pharmaceutical development.
This compound is a disubstituted piperazine featuring a chiral phenylethyl group attached to one of the ring's nitrogen atoms. This structural motif is a common feature in a variety of centrally active compounds. Its core identifiers and computed properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| SMILES String | CC(C1=CC=CC=C1)N2CCNCC2 | --INVALID-LINK--[1] |
| CAS Number | 69628-75-7 | --INVALID-LINK--[1] |
| Molecular Formula | C₁₂H₁₈N₂ | --INVALID-LINK--[1] |
| Molecular Weight | 190.28 g/mol | --INVALID-LINK--[1] |
| Form | Solid | --INVALID-LINK--[2] |
Synthesis Methodologies
The synthesis of N-alkylated piperazines is a fundamental transformation in medicinal chemistry. For a mono-substituted, secondary alkylamine like this compound, two primary strategies are considered: direct alkylation and reductive amination.
-
Direct Alkylation: This involves the reaction of piperazine with a suitable electrophile, such as (1-bromoethyl)benzene. A significant challenge in this approach is controlling selectivity. The inherent nucleophilicity of both nitrogen atoms in piperazine can lead to a mixture of mono- and di-alkylated products, as well as potential quaternary ammonium salt formation. Strategies to favor mono-alkylation include using a large excess of piperazine or employing a mono-protonated piperazine salt to decrease the nucleophilicity of the second nitrogen.[3]
-
Reductive Amination: This is often the preferred method for its high selectivity and milder conditions.[4] The reaction proceeds via the condensation of a ketone (acetophenone) with piperazine to form an iminium ion intermediate, which is then reduced in situ by a hydride-donating agent to yield the target amine. This method directly forms the desired C-N bond with minimal risk of over-alkylation.
Field-Proven Protocol: Reductive Amination
The following protocol is adapted from established procedures for the reductive amination of ketones with piperazine derivatives. This self-validating system ensures high conversion to the desired mono-alkylated product. The choice of sodium triacetoxyborohydride [NaBH(OAc)₃] as the reducing agent is critical; it is mild enough not to reduce the starting ketone but is highly effective at reducing the iminium intermediate formed in situ.
Reaction Scheme:
Caption: Fig 1. Reductive Amination Workflow.
Experimental Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add piperazine (2.0 equivalents). Dissolve it in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Carbonyl Addition: Add acetophenone (1.0 equivalent) to the solution, followed by a catalytic amount of acetic acid (0.1 equivalents) to facilitate iminium ion formation.
-
Intermediate Formation: Allow the mixture to stir at room temperature for 30-60 minutes.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the stirring mixture. The addition may be mildly exothermic.
-
Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude material can be purified by silica gel column chromatography to afford the final this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to provide key structural information.
-
Phenyl Protons: A multiplet in the aromatic region (δ 7.20-7.40 ppm) integrating to 5 hydrogens.
-
Benzylic Proton: A quartet at approximately δ 3.20-3.40 ppm, corresponding to the single proton on the carbon attached to both the phenyl ring and the piperazine nitrogen. The splitting pattern arises from coupling to the adjacent methyl protons.
-
Piperazine Protons: The eight protons on the piperazine ring are expected to appear as two distinct sets of multiplets. The four protons on the carbons adjacent to the substituted nitrogen (N1) will likely be shifted downfield (δ 2.50-2.70 ppm) compared to the four protons adjacent to the secondary amine (N4) (δ 2.80-3.00 ppm).[5][6]
-
Methyl Protons: A doublet at approximately δ 1.30-1.50 ppm, integrating to 3 hydrogens, coupled to the benzylic proton.
-
Amine Proton: A broad singlet corresponding to the N-H proton, which may appear over a wide chemical shift range and could exchange with D₂O.
¹³C NMR: The carbon spectrum provides a map of the carbon skeleton.
-
Phenyl Carbons: Signals are expected in the δ 125.0-145.0 ppm range. The quaternary carbon attached to the ethyl group will be distinct from the protonated carbons.
-
Benzylic Carbon: A signal around δ 60.0-65.0 ppm for the chiral carbon.
-
Piperazine Carbons: Two distinct signals are expected. The carbons adjacent to N1 (C2/C6) should appear around δ 52.0-55.0 ppm, while the carbons adjacent to N4 (C3/C5) would be expected around δ 45.0-50.0 ppm.[5][7]
-
Methyl Carbon: A signal in the aliphatic region, expected around δ 20.0-25.0 ppm.
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak ([M]⁺) at m/z = 190. The fragmentation pattern would be key to confirming the structure.
Expected Fragmentation Pathway:
Caption: Fig 2. Plausible MS Fragmentation.
-
Benzylic Cleavage: The most prominent fragmentation would likely be the cleavage of the C-C bond alpha to the phenyl ring, generating a stable tropylium ion or, more likely, the cleavage of the benzylic C-N bond. The most characteristic fragment would be the loss of the phenylmethyl radical to form an ion at m/z = 105 ([C₈H₉]⁺), which is a hallmark of phenylethyl structures.
-
Piperazine Ring Fragmentation: Cleavage within the piperazine ring itself is also expected. Common fragments for N-substituted piperazines include ions at m/z = 70 and m/z = 56 , corresponding to characteristic portions of the heterocyclic ring.[6]
Applications in Drug Discovery and Medicinal Chemistry
The piperazine moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties (such as aqueous solubility) and to serve as a versatile linker to orient pharmacophoric groups toward their biological targets.[8]
This compound, as a specific scaffold, is of particular interest in the development of agents targeting the Central Nervous System (CNS) . The phenylpiperazine core is a well-established pharmacophore for a range of neurotransmitter receptors. While specific drugs derived directly from this exact molecule are not prominent, its structure serves as a key template for exploring structure-activity relationships (SAR) in several areas:
-
Dopamine and Serotonin Receptor Ligands: Phenylpiperazine derivatives are known to interact with dopamine (D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors. The 1-phenylethyl group can be systematically modified to optimize potency and selectivity for these receptors, which are implicated in conditions like schizophrenia, depression, and anxiety.[7]
-
Neuroprotective Agents: The piperazine core is found in compounds investigated for neuroprotective effects, making this scaffold a valuable starting point for developing treatments for neurodegenerative disorders.
Safety and Handling
Based on GHS classification data, this compound is considered hazardous.
-
Hazards: Harmful if swallowed (Acute Toxicity, Oral) and causes serious eye irritation. May cause skin and respiratory irritation.
-
Precautions: Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
References
- 1. This compound | C12H18N2 | CID 2737134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. CN103980229A - Preparation method of N-phenyl piperazine - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for 1-(1-Phenylethyl)piperazine in Biochemical Research
Introduction: Unveiling the Potential of 1-(1-Phenylethyl)piperazine
This compound (1-PEP) is a piperazine derivative with the molecular formula C₁₂H₁₈N₂ and a molecular weight of approximately 190.28 g/mol .[1][2][3] As a member of the broader piperazine class of compounds, 1-PEP holds potential for exploration in various fields of biochemical and pharmacological research. The piperazine scaffold is a common feature in many biologically active compounds, known for its interaction with central nervous system (CNS) targets.[4][5]
Research into structurally similar piperazine derivatives suggests that 1-PEP may interact with key neurotransmitter systems, including serotonin and dopamine receptors.[6] This positions it as a compound of interest for investigating potential antidepressant, neuroprotective, or other neuroactive properties.[6][7] Furthermore, some piperazine derivatives have been explored for their antitumor activities, opening another avenue for research.[6]
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on utilizing this compound as a research tool. The following sections offer foundational protocols for characterizing its biochemical profile, from initial receptor interaction studies to cell-based functional and viability assays. The methodologies described herein are designed to be adaptable, providing a robust framework for novel investigations.
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. [1]
Physicochemical Properties and Handling
A clear understanding of the compound's properties is critical for accurate and reproducible experimental design.
| Property | Value | Source |
| CAS Number | 69628-75-7 | [1][2][3] |
| Molecular Formula | C₁₂H₁₈N₂ | [1][2][3] |
| Molecular Weight | 190.28 g/mol | [1][2][3] |
| Appearance | Solid | [3] |
| Solubility | Soluble in organic solvents | [6] |
| Storage | For long-term storage, it is recommended to store the hydrochloride salt at -20°C for up to one year or -80°C for up to two years. | [8] |
Stock Solution Preparation: For in vitro assays, it is crucial to prepare a concentrated stock solution in a suitable organic solvent, such as DMSO. Subsequently, dilute the stock solution in the appropriate aqueous buffer or cell culture medium for the final experimental concentration. Ensure that the final concentration of the organic solvent in the assay is minimal (typically <0.5%) to avoid solvent-induced artifacts.
Part 1: Receptor Binding Assays - The First Step in Target Identification
Scientific Rationale: To investigate the potential neuroactive properties of 1-PEP, a logical first step is to determine its binding affinity for key CNS receptors. Piperazine derivatives frequently interact with serotonin (5-HT) and dopamine (D) receptors.[6] A competitive radioligand binding assay is a standard, high-throughput method to quantify the affinity of a test compound (like 1-PEP) for a specific receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.
Protocol 1.1: Competitive Radioligand Binding Assay for Dopamine D₂ and Serotonin 5-HT₂ₐ Receptors
This protocol provides a template for assessing the binding affinity of 1-PEP at the human D₂ and 5-HT₂ₐ receptors.
Materials:
-
This compound (1-PEP)
-
Membrane Preparations: Commercially available membranes from cells stably expressing human D₂ or 5-HT₂ₐ receptors.
-
Radioligands:
-
[³H]-Spiperone (for D₂ receptors)
-
[³H]-Ketanserin (for 5-HT₂ₐ receptors)
-
-
Non-specific Binding Competitors:
-
Haloperidol (for D₂)
-
Mianserin (for 5-HT₂ₐ)
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
96-well Filter Plates (e.g., GF/B or GF/C glass fiber filters)
-
Scintillation Fluid and Scintillation Counter
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of 1-PEP in the assay buffer. A typical concentration range for an initial screen would be from 10⁻¹⁰ M to 10⁻⁵ M.
-
Assay Plate Setup: In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding: Assay buffer, radioligand, vehicle (e.g., DMSO), and membrane preparation.
-
Non-specific Binding (NSB): Assay buffer, radioligand, a high concentration of the respective competitor (e.g., 10 µM Haloperidol for D₂), and membrane preparation.
-
Test Compound: Assay buffer, radioligand, corresponding concentration of 1-PEP, and membrane preparation.
-
-
Incubation: Initiate the binding reaction by adding the membrane preparation to all wells. Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Terminate the reaction by rapid filtration of the plate contents through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Detection: Allow the filters to dry completely. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Calculate the percentage of inhibition for each concentration of 1-PEP: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)]).
-
Plot the % inhibition against the logarithm of the 1-PEP concentration and fit the data using non-linear regression to determine the IC₅₀ value (the concentration of 1-PEP that inhibits 50% of specific binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Part 2: Cell-Based Assays - Probing Functional Activity and Viability
Scientific Rationale: Following target identification, it is essential to determine the functional consequences of 1-PEP binding. Cell-based assays provide a more physiologically relevant system to assess whether the compound acts as an agonist, antagonist, or has no effect on receptor signaling.[9][10] Additionally, evaluating cytotoxicity is a critical step in early-stage drug discovery to identify potential off-target effects.[11]
Protocol 2.1: cAMP Assay for G-protein Coupled Receptor (GPCR) Modulation
Many dopamine and serotonin receptors are GPCRs that modulate the intracellular levels of cyclic AMP (cAMP). This protocol can be used to determine if 1-PEP modulates the activity of a Gi- or Gs-coupled receptor.
Materials:
-
Cell Line: A suitable cell line stably expressing the receptor of interest (e.g., HEK293 cells expressing the Dopamine D₂ receptor, which is Gi-coupled).
-
This compound (1-PEP)
-
Forskolin: A known adenylyl cyclase activator.
-
Control Agonist/Antagonist: A known ligand for the receptor (e.g., Quinpirole for D₂).
-
Cell Culture Medium: As required for the specific cell line.
-
cAMP Detection Kit: A commercial kit based on HTRF, ELISA, or luminescence.
Experimental Workflow:
Caption: Workflow for a cell-based cAMP functional assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Cell Treatment (Antagonist Mode):
-
Pre-incubate the cells with varying concentrations of 1-PEP for 15-30 minutes.
-
Add a fixed concentration of a known agonist (or forskolin to directly stimulate adenylyl cyclase) to all wells (except the basal control).
-
-
Cell Treatment (Agonist Mode):
-
Add varying concentrations of 1-PEP directly to the cells.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial kit, following the manufacturer's instructions.
-
Data Analysis:
-
For Antagonist Mode: Plot the measured signal against the log concentration of 1-PEP to determine its IC₅₀ value.
-
For Agonist Mode: Plot the measured signal against the log concentration of 1-PEP to determine its EC₅₀ value and maximal efficacy (Emax).
-
Protocol 2.2: Cell Viability/Cytotoxicity Assay
Given that some piperazine derivatives have shown potential antitumor activity, assessing the effect of 1-PEP on the viability of cancer cell lines is a relevant screening step.[6][12] The MTT or MTS assay is a common colorimetric method for this purpose.
Materials:
-
Cancer Cell Line(s): e.g., a panel including melanoma, breast, or colon cancer lines.
-
This compound (1-PEP)
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
-
MTS Reagent (e.g., CellTiter 96® AQueous One Solution).[9]
-
96-well Cell Culture Plates
-
Plate Reader (for absorbance measurement)
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere for 24 hours.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of 1-PEP (e.g., from 0.1 µM to 100 µM). Include wells for untreated cells (vehicle control) and a positive control.
-
Incubation: Incubate the cells for a defined period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.
-
MTS Addition: Add the MTS reagent to each well according to the manufacturer's protocol.
-
Final Incubation: Incubate the plate for 1-4 hours to allow for the conversion of the MTS tetrazolium salt into a colored formazan product by viable cells.[9]
-
Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log concentration of 1-PEP.
-
Use non-linear regression to calculate the GI₅₀ (concentration for 50% growth inhibition).
-
Conclusion and Future Directions
The protocols outlined in these application notes provide a comprehensive starting point for the biochemical characterization of this compound. By systematically evaluating its receptor binding profile, functional activity, and effects on cell viability, researchers can elucidate its mechanism of action and identify its potential as a lead compound for drug discovery. Further studies could involve more extensive receptor screening panels, in vivo animal models to assess behavioral effects, and structure-activity relationship (SAR) studies to optimize its properties.[6]
References
- 1. scbt.com [scbt.com]
- 2. This compound | C12H18N2 | CID 2737134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy this compound | 69628-75-7 [smolecule.com]
- 7. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. static.fishersci.eu [static.fishersci.eu]
- 10. bioagilytix.com [bioagilytix.com]
- 11. Cell-based Assays | MuriGenics [murigenics.com]
- 12. mdpi.com [mdpi.com]
Application Note: A Comprehensive Guide to the Synthesis of 1-(1-Phenylethyl)piperazine
Introduction and Strategic Importance
1-(1-Phenylethyl)piperazine is a critical structural motif and versatile intermediate in medicinal chemistry.[1][2] Its piperazine core, a six-membered ring with two nitrogen atoms, combined with the chiral phenylethyl group, makes it a valuable scaffold for developing novel therapeutics.[1] This compound and its derivatives have been investigated for a range of pharmacological activities, including potential applications in treating neurological disorders, cancer, and depression, often by interacting with neurotransmitter systems like dopamine and serotonin receptors.[1]
As a key drug intermediate, the efficient and reliable synthesis of this compound is paramount for pharmaceutical research and development. This guide provides a detailed, field-proven protocol for its synthesis via reductive amination, discusses alternative strategies, and outlines essential procedures for purification, characterization, and safe handling.
Physicochemical and Safety Profile
A thorough understanding of the target compound's properties is essential for its synthesis and handling.
Chemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 69628-75-7 | [4] |
| Molecular Formula | C₁₂H₁₈N₂ | [1][4] |
| Molecular Weight | 190.28 g/mol | [3][4] |
| Appearance | Solid | [5] |
| SMILES | CC(C1=CC=CC=C1)N2CCNCC2 | [3] |
Safety and Handling
This compound and its precursors require careful handling in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, is mandatory.
-
Hazards: Harmful if swallowed and causes serious eye irritation.[3][4] May cause skin irritation and be harmful in contact with skin or if inhaled.[3]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[6] If swallowed, immediately call a poison center or doctor.[6] In case of skin contact, wash with plenty of soap and water.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area.[8]
Synthetic Strategy: Reductive Amination
While several methods exist for synthesizing N-substituted piperazines, such as direct alkylation with phenylethyl halides, reductive amination offers a highly efficient and controlled one-pot approach.[9][10] This method involves the reaction of a carbonyl compound (acetophenone) with an amine (piperazine) to form an iminium ion intermediate, which is then reduced in situ to the target amine.[11][12]
Causality of Method Selection: We recommend reductive amination for its superior control over selectivity. Direct alkylation of piperazine with a halide can easily lead to undesired bis-alkylation. The reductive amination pathway, especially when using an excess of piperazine, significantly favors the mono-substituted product. The choice of sodium triacetoxyborohydride as the reducing agent is deliberate; it is a mild and selective reagent that readily reduces the iminium ion intermediate but is slow to react with the starting ketone, thus minimizing side reactions.[12][13]
Reaction Mechanism
The reaction proceeds in two main stages within a single pot:
-
Iminium Ion Formation: The nucleophilic nitrogen of piperazine attacks the electrophilic carbonyl carbon of acetophenone. This is followed by dehydration (loss of a water molecule), typically facilitated by a slightly acidic environment, to form a transient iminium ion.
-
Hydride Reduction: A mild reducing agent, sodium triacetoxyborohydride (STAB), selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final product, this compound.
References
- 1. Buy this compound | 69628-75-7 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C12H18N2 | CID 2737134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. staging.keyorganics.net [staging.keyorganics.net]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
Application Notes & Protocols: A Comprehensive Guide to the Dissolution of 1-(1-Phenylethyl)piperazine Hydrochloride
Abstract
This document provides a detailed protocol and technical guidance for the dissolution of 1-(1-Phenylethyl)piperazine hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients.[1][2][3] Recognizing the challenges associated with achieving stable and concentrated solutions, this guide offers a scientifically grounded approach to solvent selection, preparation of stock solutions, and the creation of aqueous working solutions. We will delve into the physicochemical properties of the compound, outline critical safety procedures, and provide step-by-step protocols validated by empirical data. This guide is intended for researchers, scientists, and professionals in the field of drug development who require reliable and reproducible methods for handling this compound.
Compound Profile and Significance
This compound is a chemical entity characterized by a piperazine ring—a six-membered heterocycle containing two nitrogen atoms—with a phenylethyl group attached to one of the nitrogens.[2] The hydrochloride salt form enhances the compound's stability and modulates its solubility, making it a common choice for research and development.
-
Molecular Formula: C₁₂H₁₈N₂ · 2HCl[4]
-
Molecular Weight: 263.21 g/mol [4]
-
Primary Application: Serves as a crucial building block or intermediate in the synthesis of novel compounds targeting various biological pathways, including neurological disorders.[2]
Chemical Structure Visualization
Caption: Structure of this compound Dihydrochloride.
Critical Safety and Handling Protocols
Piperazine derivatives necessitate stringent safety measures to mitigate risks of exposure.[6] All handling should be performed within a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, nitrile gloves, and tightly fitting safety goggles.
-
Ventilation: Use only in a well-ventilated area, preferably a laboratory hood, to avoid inhalation of dust or aerosols.[7][8]
-
Contact Avoidance: Avoid all personal contact, including inhalation and skin/eye contact. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Spill Management: For minor spills, use dry clean-up procedures to avoid generating dust. For major spills, evacuate the area and alert emergency responders.[7]
-
Storage: Keep containers securely sealed in a cool, dry place away from ignition sources. The compound is hygroscopic; exposure to moisture should be minimized.[6][9]
Physicochemical Properties and Solubility Analysis
The dissolution of this compound hydrochloride is governed by its interaction with the chosen solvent system. As a hydrochloride salt, it exhibits increased polarity compared to its free base form, favoring polar solvents.[10]
The following table summarizes known solubility data. It is critical to note that lot-to-lot variability and the presence of hydrates can influence these values.
| Solvent | Concentration | Methodological Notes | Source(s) |
| DMSO | 250 mg/mL (1102.54 mM) | Ultrasonication is required. Use freshly opened, anhydrous DMSO as the compound is hygroscopic. | [9] |
| Water | Highly Soluble | As a dihydrochloride salt, it is expected to be highly soluble in water. Solubility is pH-dependent. | [10][11] |
| PBS (pH 7.2) | ~10 mg/mL | This value is for a related compound (phenylpiperazine HCl) and should be used as an estimate. Empirical validation is required. | [12] |
| Ethanol | Soluble | Piperazine and its salts are generally soluble in ethanol.[10][13] Specific quantitative data for this derivative is limited. | [10][13] |
-
Data for structurally similar piperazine salts suggest solubility; however, this must be empirically verified for this compound hydrochloride.
Strategic Solvent Selection: The "Why" Behind the "How"
The choice of solvent is the most critical decision in preparing a solution and is dictated entirely by the downstream application.
A. Organic Solvents (e.g., DMSO)
When to Use: For creating high-concentration master stocks for long-term storage. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules. Causality: The high concentration of 250 mg/mL achievable in DMSO is ideal for creating a small volume of stock that can be diluted into various aqueous buffers for experiments.[9] This minimizes the final concentration of the organic solvent in the assay, reducing potential off-target effects. Critical Insight: The requirement for ultrasonication indicates a high activation energy for dissolution.[9] The ultrasonic bath provides the necessary energy to break down the crystal lattice structure of the solid and facilitate solvation.
B. Aqueous Buffers (e.g., PBS)
When to Use: For preparing working solutions for direct use in most biological and cell-based assays. Causality: Biological systems are aqueous. Preparing the final working solution in a physiologically compatible buffer like PBS (Phosphate-Buffered Saline) ensures that the pH and osmolarity are suitable for the cells or proteins being studied, preventing experimental artifacts. Critical Insight: The pH of the aqueous solution can significantly impact the solubility of piperazine salts.[10] At neutral or slightly acidic pH, the nitrogen atoms in the piperazine ring remain protonated, maintaining the salt form and promoting solubility in water. If the pH becomes too basic, the compound may convert to its less soluble free base form, leading to precipitation.[13]
Detailed Experimental Dissolution Protocols
Protocol A: Preparation of a High-Concentration Master Stock in DMSO
This protocol details the preparation of a 250 mg/mL stock solution, which should be aliquoted and stored under appropriate conditions to maintain stability.[1][9]
Materials:
-
This compound hydrochloride powder
-
Anhydrous, newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Pre-Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Weighing Compound: Carefully weigh the desired amount of this compound hydrochloride into the tared tube. (e.g., 25 mg).
-
Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration of 250 mg/mL. (For 25 mg of compound, add 100 µL of DMSO).
-
Initial Mixing: Briefly vortex the tube for 30 seconds to suspend the powder. The solution will likely appear as a cloudy suspension.
-
Ultrasonication: Place the tube in a bath sonicator. Sonicate for 10-15 minutes. The water in the bath should be at room temperature to avoid excessive heating.
-
Validation of Dissolution: After sonication, visually inspect the solution. It should be clear and free of any visible particulates. If particulates remain, repeat vortexing and sonication for another 5-10 minutes.
-
Aliquoting and Storage: Once fully dissolved, aliquot the master stock into smaller, single-use volumes in sterile cryovials. Store at -20°C for up to one year or -80°C for up to two years to prevent degradation from repeated freeze-thaw cycles.[1][9]
Protocol B: Preparation of an Aqueous Working Solution from DMSO Stock
This protocol describes the dilution of the DMSO master stock into an aqueous buffer for immediate use in experiments.
Materials:
-
DMSO master stock from Protocol A
-
Sterile Phosphate-Buffered Saline (PBS, pH 7.4) or other desired aqueous buffer
-
Sterile conical or microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Thaw Master Stock: Remove one aliquot of the DMSO master stock from the freezer and allow it to thaw completely at room temperature.
-
Buffer Preparation: Add the required volume of the aqueous buffer to a sterile tube.
-
Dilution: Pipette the calculated volume of the DMSO stock and dispense it directly into the aqueous buffer while vortexing at a medium speed. This technique, known as "plunging," promotes rapid dispersion and prevents localized high concentrations of the compound that could lead to precipitation.
-
Final Mixing: Continue to vortex for an additional 30-60 seconds to ensure a homogenous solution.
-
Validation and Use: Visually inspect the final working solution for any signs of precipitation or cloudiness. The solution should be clear. Use immediately in your experiment. Do not store aqueous working solutions for extended periods unless stability has been confirmed.
Visualization of the Dissolution Workflow
Caption: Workflow for preparing a high-concentration stock solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound will not fully dissolve in DMSO. | Insufficient energy input; poor quality or wet solvent. | Ensure sonicator is functioning correctly. Extend sonication time. Use a fresh, unopened bottle of anhydrous DMSO.[9] |
| Precipitate forms when diluting DMSO stock into aqueous buffer. | Exceeded aqueous solubility limit; poor mixing technique. | Decrease the final concentration in the aqueous buffer. Ensure you are adding the DMSO stock to the buffer while vortexing, not the other way around. |
| Solution is initially clear but becomes cloudy over time. | Compound instability in the aqueous buffer; pH shift. | Use aqueous working solutions immediately after preparation. Verify the pH of your final solution; adjust if necessary, keeping in mind that a basic pH may decrease solubility.[13] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy this compound | 69628-75-7 [smolecule.com]
- 3. This compound hydrochloride | Artepal [artepal.org]
- 4. scbt.com [scbt.com]
- 5. This compound | C12H18N2 | CID 2737134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. How to transport the Piperazine Series safely? - Blog [btcpharmtech.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. sds.edqm.eu [sds.edqm.eu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. caymanchem.com [caymanchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Experimental Setup with 1-(1-Phenylethyl)piperazine
Introduction: Unveiling the Potential of 1-(1-Phenylethyl)piperazine
This compound (1-PEP) is a research chemical belonging to the phenylpiperazine class of compounds.[1] With a molecular formula of C12H18N2 and a molecular weight of 190.28 g/mol , its structure suggests potential interactions with central nervous system targets.[2][3] Phenylpiperazine derivatives are known to exhibit a wide range of pharmacological activities, frequently interacting with serotonergic and dopaminergic systems.[4][5] Preliminary data and the activity of structurally similar compounds suggest that 1-PEP may possess antidepressant, neuroprotective, or psychostimulant properties, making it a compound of interest for neuropharmacological research.[1][6]
This guide provides a comprehensive overview of the essential in vivo experimental setups for the initial characterization of this compound. The protocols detailed herein are designed to be self-validating and are grounded in established methodologies for psychoactive drug research. All procedures involving animal models must be approved by an institutional animal care and use committee (IACUC) and adhere to ethical guidelines for animal research.
Preclinical In Vivo Experimental Design: A Roadmap to Robust Data
A well-designed in vivo study is paramount for obtaining reliable and interpretable data. The following sections outline the critical considerations for designing a preclinical research program for 1-PEP.
Animal Models and Husbandry
For initial behavioral and pharmacokinetic studies of a novel psychoactive compound like 1-PEP, rodent models are the most appropriate choice. Male Swiss Webster or C57BL/6 mice are commonly used for behavioral assays due to their well-characterized genetics and behavioral phenotypes. Wistar or Sprague-Dawley rats are often preferred for pharmacokinetic and toxicology studies due to their larger size, which facilitates blood sampling.
Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and constant temperature and humidity. They should have ad libitum access to food and water. A minimum of one week of acclimatization to the housing facility is essential before any experimental procedures are initiated to minimize stress-induced variability in the data.
Ethical Considerations and Dose Selection
The ethical use of animals in research is a primary concern. The "3Rs" (Replacement, Reduction, and Refinement) should be a guiding principle in all experimental designs. The number of animals used should be the minimum required to obtain statistically significant results.
Dose selection for a novel compound like 1-PEP should be approached with caution. Due to the lack of specific LD50 data for 1-PEP, a dose-finding study is the first critical step. Based on the GHS classification of "Harmful if swallowed," an initial low dose should be selected.[2][3] For piperazine derivatives, oral LD50 values in rats can range from 210 mg/kg to over 2000 mg/kg, providing a broad reference range.[7] A starting dose in the range of 1-5 mg/kg is a conservative and safe starting point for behavioral studies, with subsequent doses escalating or de-escalating based on observed effects.
Pharmacokinetic Profiling: Understanding the Journey of 1-PEP in the Body
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of 1-PEP. This information is critical for interpreting the results of pharmacodynamic and behavioral studies.
Protocol for Preliminary Pharmacokinetic Assessment in Rats
This protocol provides a framework for a preliminary PK study in rats.
-
Animal Model: Male Wistar rats (250-300g).
-
Drug Formulation: 1-PEP should be dissolved in a suitable vehicle, such as sterile saline or a solution of 5% DMSO and 95% saline. The final formulation should be sterile-filtered.
-
Dosing:
-
Intravenous (IV) administration: A single dose of 1 mg/kg is administered via the tail vein to determine the elimination half-life and volume of distribution.
-
Oral (PO) administration: A single dose of 10 mg/kg is administered via oral gavage to assess oral bioavailability.
-
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein or a cannulated vessel at the following time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of 1-PEP are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and bioavailability) are calculated using non-compartmental analysis software.
Expected Outcomes: Based on data from other piperazine derivatives, 1-PEP is expected to be rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) occurring within 1-2 hours.[8] The elimination half-life is likely to be in the range of 2-7 hours.[9] The compound is also expected to readily cross the blood-brain barrier.
Behavioral Assays: Probing the Psychoactive Effects of 1-PEP
The following behavioral assays are selected to investigate the potential psychostimulant, antidepressant, and cognitive-enhancing effects of 1-PEP.
Locomotor Activity Test: Assessing Stimulant Properties
This test measures the effect of 1-PEP on spontaneous locomotor activity, a common indicator of psychostimulant action.
-
Apparatus: An open-field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared beams or a video tracking system to automatically record locomotor activity.
-
Habituation: Mice are habituated to the testing room for at least 60 minutes before the experiment. They are then placed in the open-field arena for a 30-minute habituation session on the day before the test.
-
Procedure:
-
On the test day, mice are administered 1-PEP (e.g., 1, 5, 10 mg/kg, intraperitoneally - i.p.) or vehicle.
-
Immediately after injection, each mouse is placed in the center of the open-field arena.
-
Locomotor activity (total distance traveled, horizontal activity, and vertical activity) is recorded for 60 minutes.
-
-
Data Analysis: The data is typically analyzed in 5- or 10-minute bins to observe the time course of the drug's effect. The total activity over the 60-minute session is also compared between treatment groups using an analysis of variance (ANOVA).
Expected Outcomes: If 1-PEP has psychostimulant properties, it is expected to cause a dose-dependent increase in locomotor activity. This effect is often mediated by an increase in dopamine levels in the brain.
Forced Swim Test: A Model for Antidepressant Activity
The forced swim test is a widely used behavioral despair model to screen for antidepressant-like effects.
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Mice are administered 1-PEP (e.g., 5, 10, 20 mg/kg, i.p.) or a known antidepressant (e.g., fluoxetine, 20 mg/kg, i.p.) or vehicle. The drug is typically administered 30-60 minutes before the test.
-
Each mouse is placed individually into the cylinder of water for a 6-minute session.
-
The session is video-recorded, and the duration of immobility (the time the mouse spends floating with only minimal movements to keep its head above water) during the last 4 minutes of the test is scored by a trained observer blinded to the treatment conditions.
-
-
Data Analysis: The immobility time is compared between the different treatment groups using an ANOVA.
Expected Outcomes: A significant reduction in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.
Novel Object Recognition (NOR) Test: Evaluating Effects on Cognition
The NOR test assesses recognition memory, a component of cognitive function.
-
Apparatus: An open-field arena (as described for the locomotor activity test). A set of two identical objects (familiar objects) and one different object (novel object) are required. The objects should be of similar size and material but different in shape and appearance.
-
Habituation: Mice are habituated to the empty open-field arena for 10 minutes on two consecutive days before the training session.
-
Training Session (Familiarization):
-
On the training day, two identical objects are placed in opposite corners of the arena.
-
Mice are administered 1-PEP (e.g., 1, 3, 5 mg/kg, i.p.) or vehicle 30 minutes before being placed in the arena.
-
Each mouse is allowed to explore the objects for 10 minutes. The time spent exploring each object is recorded.
-
-
Test Session (Recognition):
-
Twenty-four hours after the training session, one of the familiar objects is replaced with a novel object.
-
The mouse is placed back into the arena and allowed to explore for 5 minutes. The time spent exploring the familiar and the novel object is recorded.
-
-
Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI significantly above zero indicates that the mouse remembers the familiar object and prefers to explore the novel one.
Expected Outcomes: If 1-PEP enhances cognitive function, it may lead to a higher discrimination index compared to the vehicle-treated group. Conversely, a dose that impairs cognition would result in a DI closer to zero.
Toxicology Assessment: Ensuring Safety
A preliminary assessment of acute toxicity is a critical component of the in vivo characterization of 1-PEP.
Protocol for Acute Oral Toxicity (Up-and-Down Procedure)
This method is a refinement of the traditional LD50 test and uses fewer animals.
-
Animal Model: Female Wistar rats (200-250g).
-
Procedure:
-
A single animal is dosed with a starting dose (e.g., 100 mg/kg, orally).
-
The animal is observed for signs of toxicity and mortality for up to 14 days.
-
If the animal survives, the next animal is given a higher dose (e.g., 300 mg/kg). If the animal dies, the next animal is given a lower dose.
-
This process is continued until a clear pattern of survival and mortality is established, allowing for the estimation of the LD50.
-
-
Observations: Animals are observed for clinical signs of toxicity, including changes in behavior, appearance, and body weight. A full necropsy should be performed on all animals at the end of the study.
Expected Outcomes: This study will provide an estimated LD50 value and identify the target organs of toxicity, which is crucial for designing longer-term studies.
Data Presentation and Visualization
Quantitative Data Summary
| Parameter | This compound (1-PEP) | Reference Compound |
| Molecular Weight | 190.28 g/mol [2][3] | - |
| GHS Hazard | Harmful if swallowed, Causes serious eye irritation[2][3] | - |
| Expected Tmax (oral) | 1-2 hours (estimated) | - |
| Expected Half-life | 2-7 hours (estimated)[9] | - |
Experimental Workflow Diagram
Caption: In vivo experimental workflow for 1-PEP characterization.
Hypothesized Mechanism of Action
Caption: Hypothesized interactions of 1-PEP with neurotransmitter systems.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vivo characterization of this compound. By systematically evaluating its pharmacokinetic profile, behavioral effects, and acute toxicity, researchers can gain valuable insights into its pharmacological properties. The data generated from these studies will be instrumental in guiding future research, including more detailed mechanistic studies, chronic toxicity assessments, and the exploration of its therapeutic potential in various disease models. Given that 1-PEP is a research compound with limited published data, a cautious and systematic approach is essential for ensuring both the safety of the experimental animals and the scientific validity of the findings.
References
- 1. Buy this compound | 69628-75-7 [smolecule.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | C12H18N2 | CID 2737134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of 1-(1-Phenylethyl)piperazine: A Guide to Method Selection and Validated Protocols
An Application Note for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of analytical methodologies for the accurate quantification of 1-(1-Phenylethyl)piperazine, a key intermediate in the synthesis of various active pharmaceutical ingredients.[1][2] We delve into the critical evaluation of prevalent chromatographic techniques, including High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The core of this document is a detailed, field-proven protocol for an LC-MS/MS method, optimized for high sensitivity and selectivity in complex biological matrices such as plasma. Protocols for sample preparation, instrument configuration, and method validation are presented with an emphasis on the scientific rationale behind each step, ensuring robust and reproducible results. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable quantitative assays for this compound.
Introduction and Rationale for Method Selection
This compound is a disubstituted piperazine derivative (Molecular Weight: 190.28 g/mol ) that serves as a crucial building block in medicinal chemistry.[3] Its accurate quantification is paramount in various stages of drug development, from purity assessment of the active pharmaceutical ingredient (API) to pharmacokinetic and toxicokinetic studies in biological fluids. The selection of an appropriate analytical method is a critical decision dictated by the sample matrix, required sensitivity, and available instrumentation.
Choosing the Right Technique:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: The presence of a phenyl group in the molecule provides a chromophore, allowing for UV detection.[4] An RP-HPLC method offers a robust and widely accessible approach for quantifying the compound in relatively clean samples, such as in API purity testing.[5] However, its sensitivity and selectivity may be insufficient for complex biological matrices where endogenous components can interfere.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It has been successfully applied to various piperazine derivatives, providing excellent specificity through mass spectral data.[7][8][9] For this compound, GC-MS can be a viable option, though care must be taken to ensure thermal stability during injection and separation to prevent degradation.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For bioanalytical applications requiring high sensitivity and selectivity, LC-MS/MS is the undisputed gold standard.[10] Its ability to selectively monitor specific precursor-to-product ion transitions using Multiple Reaction Monitoring (MRM) significantly reduces matrix interference, enabling quantification at very low concentrations (ng/mL or pg/mL).[11][12] This makes it the ideal choice for pharmacokinetic studies in plasma, urine, or tissue homogenates.[13][14]
Given its superior performance characteristics for complex samples, this guide will focus on a detailed LC-MS/MS protocol.
Core Protocol: LC-MS/MS Quantification in Human Plasma
This protocol describes a robust method for the quantification of this compound in human plasma using a simple protein precipitation sample preparation followed by LC-MS/MS analysis.
The method involves the extraction of the analyte and a structurally similar internal standard (IS) from a plasma matrix via protein precipitation with acetonitrile.[14] The resulting supernatant is injected into a reversed-phase HPLC system, where the analyte and IS are chromatographically separated from residual matrix components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with MRM.
-
Analyte: this compound (Purity ≥98%)
-
Internal Standard (IS): this compound-d5 or a suitable analog like 1-Benzylpiperazine (BZP). The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variability.[14]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Water (LC-MS grade or Type I).
-
Biological Matrix: Human Plasma (K2EDTA)
The protein precipitation method is chosen for its speed and efficiency in removing the majority of plasma proteins, making it suitable for high-throughput analysis.[15]
-
Thaw Samples: Allow plasma samples, calibration standards, and quality control (QC) samples to thaw completely at room temperature.
-
Aliquot: Vortex samples and aliquot 50 µL into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the internal standard working solution (e.g., 500 ng/mL in 50:50 acetonitrile:water) to each tube, except for blank matrix samples.
-
Vortex: Vortex briefly for 5-10 seconds.
-
Precipitate Proteins: Add 200 µL of cold acetonitrile to each tube. The organic solvent disrupts the hydration shell of the proteins, causing them to precipitate.
-
Vortex Mix: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.
Caption: High-throughput protein precipitation workflow.
The following parameters serve as a starting point and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| LC System | UPLC/UHPLC System | Provides better resolution and faster run times. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Standard for retaining and separating moderately nonpolar compounds like the analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes protonation for better ESI+ response and sharp peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for eluting the analyte. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with potential column overload. |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate | A generic gradient suitable for elution; must be optimized. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM experiments. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The basic nitrogen atoms in the piperazine ring are readily protonated. |
| Precursor Ion [M+H]⁺ | m/z 191.2 | Corresponds to the protonated molecule (C₁₂H₁₈N₂). |
| Product Ions (MRM) | Quantifier: m/z 191.2 > 105.1 Qualifier: m/z 191.2 > 118.1 | The m/z 105.1 fragment corresponds to the stable phenylethyl carbocation. The m/z 118.1 fragment likely corresponds to a fragment of the piperazine ring with the ethyl side chain. These must be confirmed via infusion. |
| Internal Standard | BZP: m/z 177.2 > 91.1 | Example MRM for 1-Benzylpiperazine. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and ion generation. |
| Source Temp. | 150°C | Optimized for analyte stability and desolvation. |
| Desolvation Temp. | 400°C | Facilitates efficient solvent evaporation. |
Method Validation: A Self-Validating System
A protocol's trustworthiness is established through rigorous validation.[16] The developed method must be validated according to guidelines from regulatory bodies like the ICH or FDA to ensure it is fit for its intended purpose. Key parameters include linearity, accuracy, precision, selectivity, and sensitivity.[12]
Table 3: Typical Validation Acceptance Criteria for a Bioanalytical Method | Parameter | Metric | Acceptance Criteria | | :--- | :--- | :--- | | Linearity | Correlation Coefficient (r²) | ≥ 0.99 | | Accuracy | Relative Error (%RE) | Within ±15% (±20% at LLOQ) | | Precision | Coeff. of Variation (%RSD) | ≤ 15% (≤ 20% at LLOQ) | | Sensitivity | Lower Limit of Quantification (LLOQ) | Signal-to-Noise ≥ 10; must meet accuracy/precision criteria.[13] | | Selectivity | No significant interference at the retention time of the analyte and IS in blank matrix. | | Recovery | Extraction Efficiency | Consistent, precise, and reproducible.[13] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound hydrochloride | CBI AxonTracker [cbi-tmhs.org]
- 3. This compound | C12H18N2 | CID 2737134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. scholars.direct [scholars.direct]
- 9. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: 1-(1-Phenylethyl)piperazine as a Ligand for Receptor Binding Assays
Introduction: Unveiling the Potential of 1-(1-Phenylethyl)piperazine in CNS Research
This compound (PEP) is a piperazine derivative with a molecular formula of C12H18N2 and a molecular weight of approximately 190.29 g/mol .[1] Its core structure, a piperazine ring attached to a phenylethyl group, positions it as a compound of significant interest for researchers in neuropharmacology and drug development.[1] Molecules containing piperidine or piperazine substructures have demonstrated high binding affinity for sigma receptors, which are implicated in a wide array of central nervous system (CNS) functions and disease states.[2]
Sigma receptors, initially misclassified as opioid receptors, are now recognized as a unique class of intracellular chaperone proteins.[2][3][4] The two primary subtypes, sigma-1 (σ1) and sigma-2 (σ2), are highly expressed in the CNS and are involved in modulating various cellular functions, including ion channel activity, neurotransmitter release, and calcium signaling.[3][5][6] Their involvement in conditions such as neurodegenerative diseases, pain, depression, and addiction makes them compelling therapeutic targets.[6][7][8]
Given its structural similarities to other known sigma receptor ligands, this compound is a valuable tool for investigating the pharmacology of these receptors.[2][9] This guide provides a comprehensive framework for utilizing PEP in competitive radioligand binding assays to determine its affinity and selectivity for the sigma-1 receptor, a critical step in characterizing its potential as a CNS research tool or therapeutic lead.
Part 1: The Principle of Competitive Radioligand Binding
The fundamental goal of a competitive binding assay is to determine the affinity of an unlabeled compound (the "competitor," in this case, PEP) for a specific receptor. This is achieved by measuring how effectively PEP competes with a radioactively labeled ligand (a "radioligand") that has a known high affinity and specificity for the target receptor.
The assay is performed by incubating a constant concentration of the radioligand and the receptor source (typically cell membranes) with increasing concentrations of the unlabeled competitor. As the concentration of the competitor increases, it displaces more of the radioligand from the receptor, thereby decreasing the measured radioactivity.
The data from this experiment are used to generate a competition curve, from which an IC50 value is determined. The IC50 (Inhibitory Concentration 50%) is the concentration of the competitor that displaces 50% of the specific binding of the radioligand.
While the IC50 value provides a measure of the competitor's potency under specific experimental conditions, it is not an absolute measure of affinity.[10][11] To obtain a true equilibrium dissociation constant (Ki ), which is independent of the assay conditions, the Cheng-Prusoff equation is applied.[10][12] The Ki value represents the affinity of the competitor for the receptor and is a critical parameter for comparing the potencies of different compounds.[10][13]
Diagram 1: Principle of Competitive Binding
This diagram illustrates the equilibrium between the receptor, radioligand, and the competitor ligand (PEP).
Caption: Competitive binding equilibrium.
Part 2: Experimental Protocol
This protocol details a competitive binding assay to determine the Ki of this compound for the sigma-1 receptor (S1R) using [³H]-(+)-pentazocine as the selective radioligand.[14][15]
Materials and Reagents
| Reagent/Material | Supplier & Catalog No. (Example) | Storage | Purpose |
| This compound | Sigma-Aldrich, Cat# AldrichCPR | RT, Dessicated | Test Compound (Competitor) |
| [³H]-(+)-Pentazocine | PerkinElmer, Cat# NET1056 | -20°C | S1R-selective Radioligand |
| Guinea Pig Liver Membranes | In-house preparation or commercial | -80°C | Source of Sigma-1 Receptors |
| (+)-Pentazocine | Tocris, Cat# 0693 | RT | Non-specific Binding Determinand |
| Tris-HCl Buffer (50 mM, pH 7.4) | In-house preparation | 4°C | Assay Buffer |
| GF/B Glass Fiber Filters | Whatman / Cytiva, Cat# 1821-915 | RT | To separate bound/free radioligand |
| Scintillation Cocktail | PerkinElmer, Ultima Gold | RT | For radioactive signal detection |
| 96-well Filter Plates | Millipore, Cat# MSFBN6B10 | RT | Assay Plate |
| Polypropylene tubes/plates | Standard lab supplier | RT | Dilutions and assay setup |
-
Expertise Note: Guinea pig liver is an excellent source for S1R as it expresses high receptor densities compared to other tissues.[14][16] The use of isolated membranes is preferred over intact cells for many GPCR binding assays as it reduces variability and provides a cleaner system for studying direct binding interactions.[17][18]
Protocol Workflow
Diagram 2: Competitive Binding Assay Workflow
This diagram outlines the major steps of the experimental procedure.
References
- 1. Buy this compound | 69628-75-7 [smolecule.com]
- 2. Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma receptors and neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. The Sigma Receptor: Evolution of the Concept in Neuropsychopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sigma receptors: biology and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sigma receptors as potential therapeutic targets for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 11. youtube.com [youtube.com]
- 12. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Uses & Advantages of Membrane Preparations for GPCRs [discoverx.com]
Application Notes and Protocols: Safe Storage and Handling of 1-(1-Phenylethyl)piperazine Hydrochloride
Introduction and Compound Overview
1-(1-Phenylethyl)piperazine hydrochloride is a piperazine derivative utilized primarily as a drug intermediate and a research chemical in the development of various active pharmaceutical ingredients (APIs).[1][2] Its structure, featuring a piperazine core and a phenylethyl group, makes it a valuable scaffold in medicinal chemistry.[3] Proper handling and storage of this compound are paramount to ensure experimental integrity, maintain compound stability, and guarantee the safety of laboratory personnel.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the essential properties, safety protocols, storage conditions, and detailed procedures for the handling of this compound hydrochloride. The protocols herein are designed to be self-validating, incorporating causality and best practices derived from established safety data and chemical principles.
Chemical Properties
A precise understanding of the compound's physical and chemical properties is the foundation of its safe and effective use.
| Property | Value | Source |
| Chemical Name | This compound hydrochloride | PubChem |
| Synonyms | (phenylethyl)piperazine HCl | [4] |
| CAS Number | 773848-51-4 (for (R)-isomer HCl) | [5] |
| Molecular Formula | C₁₂H₁₈N₂ · xHCl | [5] |
| Molecular Weight | ~226.75 g/mol (monohydrochloride) | [4] |
| Appearance | White to off-white solid/crystalline powder | [6] |
| Solubility | DMSO: 250 mg/mL (1102.54 mM) | [7] |
Note: The compound may exist as a mono- or dihydrochloride salt; properties may vary slightly. Verify the specific form with the supplier's documentation.
Chemical Structure
Caption: Chemical structure of this compound hydrochloride.
Hazard Identification and Safety Precautions
Adherence to safety protocols is non-negotiable. This compound and its analogs are classified with specific hazards that mandate careful handling.
GHS Hazard Classification
| Pictogram | GHS Code | Hazard Statement | Source |
|
| GHS07 | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [8][9] |
Personal Protective Equipment (PPE) and Engineering Controls
The principle of causality dictates that the level of protection must correspond to the potential risk of exposure.
-
Engineering Controls: Always handle the solid compound and concentrated solutions within a certified chemical fume hood to mitigate inhalation risks. Use of a ventilated balance enclosure is required when weighing the powder.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities (>1g) or when there is a significant risk of splashing.[10]
-
Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for integrity before use and change them immediately if contaminated.[11]
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[12]
Safe Handling Workflow
Caption: Decision workflow for ensuring safe handling.
Storage and Stability
The chemical stability of this compound hydrochloride is contingent upon proper storage, both in its solid form and in solution. Improper storage can lead to degradation, affecting experimental reproducibility and outcomes.
Storage of Solid Compound
To maximize shelf-life and maintain purity, the solid compound must be stored under controlled conditions.
-
Container: Keep in the original, tightly sealed container to prevent moisture absorption and contamination.[11][12] The hygroscopic nature of similar amine salts means that exposure to air can lead to clumping and potential degradation.[13]
-
Atmosphere: Store in a cool, dry, and well-ventilated area.[11][12] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation.
-
Temperature: Room temperature storage is generally acceptable for the solid.[7]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[12][13]
Storage of Stock Solutions
Stock solutions are susceptible to degradation from multiple sources, including microbial contamination and repeated freeze-thaw cycles. The following storage conditions are critical for preserving solution integrity.
| Storage Temperature | Recommended Duration | Key Considerations |
| -20°C | Up to 1 year | Suitable for medium-term storage. |
| -80°C | Up to 2 years | Optimal for long-term storage. Minimizes degradation pathways. |
Causality of Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can cause localized concentration changes as ice crystals form, potentially leading to precipitation or degradation of the solute. Therefore, it is mandatory to aliquot stock solutions into single-use volumes before freezing. [1][14] This practice ensures that the main stock remains undisturbed, preserving its concentration and stability.
Experimental Protocols
These protocols provide step-by-step methodologies for common laboratory procedures involving this compound hydrochloride.
Protocol: Preparation of a Concentrated Stock Solution (100 mM in DMSO)
This protocol details the preparation of a high-concentration stock, which serves as the foundation for creating subsequent working solutions.
Rationale for Solvent Choice: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for the primary stock due to the compound's high solubility in it.[7] Using newly opened or properly stored anhydrous DMSO is crucial, as absorbed water can significantly impact the solubility of hygroscopic compounds.[7]
Materials:
-
This compound hydrochloride
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator bath
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Pre-calculation: Calculate the mass of this compound hydrochloride required. For 1 mL of a 100 mM stock (assuming MW = 226.75 g/mol ): Mass = 0.1 mol/L * 0.001 L * 226.75 g/mol = 0.02268 g = 22.68 mg
-
Weighing: In a chemical fume hood or ventilated enclosure, accurately weigh the calculated mass of the compound into a sterile vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO. Cap the vial tightly.
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Sonication (If Necessary): If particulates remain, place the vial in a sonicator bath for 5-10 minutes to facilitate complete dissolution.[7]
-
Trustworthiness Check: Visually inspect the solution against a light source. It must be a clear, homogenous solution free of any visible particulates. If solids remain, repeat sonication.
-
Aliquoting: Dispense the stock solution into single-use, sterile cryovials. The volume of each aliquot should correspond to the amount needed for a typical experiment to avoid wasting material and prevent freeze-thaw cycles.
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store immediately at -20°C or -80°C.[1][14]
Protocol: Preparation of a Working Solution (e.g., 100 µM in PBS)
This protocol describes the dilution of the concentrated DMSO stock into an aqueous buffer, a common step for in vitro assays.
Rationale for Method: Direct dissolution of many organic compounds in aqueous buffers is often difficult. A serial dilution from a DMSO stock is the standard, reliable method. The final concentration of DMSO in the working solution must be monitored and kept low (typically <0.5%) as it can have its own biological effects.
Procedure:
-
Thaw Stock: Remove one aliquot of the 100 mM DMSO stock solution from the freezer and allow it to thaw completely at room temperature.
-
Dilution Calculation (1:1000 dilution): To prepare 1 mL of a 100 µM solution from a 100 mM stock: V₁ = (M₂ * V₂) / M₁ = (100 µM * 1 mL) / 100,000 µM = 0.001 mL = 1 µL
-
Dilution: Add 999 µL of your desired aqueous buffer (e.g., PBS, pH 7.2) to a sterile tube. Add the 1 µL of the 100 mM stock solution directly into the buffer.
-
Mixing: Vortex the working solution gently but thoroughly to ensure homogeneity.
-
Trustworthiness Check: The final working solution should be clear. If any precipitation or cloudiness is observed, the concentration may be above the compound's aqueous solubility limit. In this case, the protocol may need to be adjusted by either lowering the final concentration or including a solubilizing agent like Tween-80 in the buffer.[1]
-
Usage: Use the freshly prepared working solution immediately for your experiment. Do not store aqueous working solutions for extended periods unless stability has been validated.
Solution Preparation Workflow
Caption: Step-by-step workflow for preparing stock and working solutions.
Accidental Release and Disposal
Spill Management
In the event of an accidental release, prompt and correct action is crucial to prevent exposure.
-
Minor Solid Spill: Evacuate non-essential personnel. Wearing appropriate PPE, gently sweep up the material, avoiding dust generation.[12] Place the collected material into a sealed, labeled container for disposal.
-
Minor Liquid Spill: Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the contaminated material into a sealed, labeled container for disposal.
-
Decontamination: Clean the spill area with soap and water, followed by a 70% ethanol solution.
-
Major Spill: Evacuate the area immediately. Alert your institution's Environmental Health & Safety (EHS) office and follow their emergency procedures.
Waste Disposal
All waste containing this compound hydrochloride, including empty containers, contaminated PPE, and spilled material, must be treated as chemical waste.
-
Dispose of contents and containers to an approved waste disposal facility in accordance with all local, state, and federal regulations.[10][11] Do not dispose of down the drain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound hydrochloride | Artepal [artepal.org]
- 3. Buy this compound | 69628-75-7 [smolecule.com]
- 4. This compound | C12H18N2 | CID 2737134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Buy 1-[(1R)-Phenylethyl]piperazine dihydrochloride (EVT-1797570) | 685105-92-4 [evitachem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. mmbio.byu.edu [mmbio.byu.edu]
- 14. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(1-Phenylethyl)piperazine
Welcome to the technical support center for the synthesis of 1-(1-Phenylethyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find in-depth guides and frequently asked questions to address common challenges and improve your reaction yields.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Mono-substituted Product
A frequent challenge in the synthesis of this compound is the formation of the disubstituted byproduct, 1,4-bis(1-phenylethyl)piperazine, which significantly lowers the yield of the desired mono-substituted product.
Potential Causes:
-
Stoichiometry: Using a 1:1 molar ratio of piperazine to the phenylethylating agent can lead to a mixture of mono- and di-substituted products.
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable disubstituted product.[1]
-
Reactivity of Mono-substituted Product: The mono-substituted piperazine is still nucleophilic and can react with another molecule of the phenylethylating agent.
Solutions:
-
Use of Excess Piperazine: Employing a significant molar excess of piperazine (5-10 fold) shifts the equilibrium towards the formation of the mono-substituted product.[1]
-
Slow Addition of the Electrophile: Adding the (1-haloethyl)benzene or other phenylethylating agent dropwise at a controlled, often lower, temperature can help to minimize the formation of the disubstituted byproduct.[1]
-
Mono-protection Strategy: A highly effective method is to use a mono-protected piperazine, such as N-Boc-piperazine or N-acetylpiperazine.[2][3] This ensures that the reaction occurs at only one of the nitrogen atoms. The protecting group can then be removed in a subsequent step.[2]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction when the concentration of the mono-substituted product is at its maximum.[1]
Issue 2: Incomplete Reaction or Slow Reaction Rate
In some instances, the reaction may not proceed to completion, or the rate of reaction is impractically slow, leading to low conversion of starting materials.
Potential Causes:
-
Insufficient Activation of the Electrophile: The leaving group on the phenylethyl moiety may not be sufficiently reactive.
-
Low Reaction Temperature: While lower temperatures can improve selectivity, they can also significantly slow down the reaction rate.
-
Poor Solubility of Reagents: The reactants may not be fully dissolved in the chosen solvent, limiting their ability to react.
-
Inadequate Base: If an acid is generated during the reaction (e.g., when using a phenylethyl halide), an appropriate base is required to neutralize it and prevent the protonation of the piperazine, which would render it non-nucleophilic.[4]
Solutions:
-
Choice of Electrophile: If using a (1-haloethyl)benzene, consider converting the chloride to a more reactive bromide or iodide. Alternatively, using a sulfonate ester, such as a tosylate or mesylate, can increase the reactivity of the electrophile.[5]
-
Optimization of Reaction Temperature: Gradually increase the reaction temperature while monitoring the formation of byproducts by TLC or LC-MS to find an optimal balance between reaction rate and selectivity.
-
Solvent Selection: Choose a solvent in which all reactants are soluble. For N-alkylation reactions, polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are often effective.
-
Use of an Appropriate Base: When using alkyl halides, include a non-nucleophilic base, such as potassium carbonate or triethylamine, to scavenge the acid produced.[1][4]
Issue 3: Difficulty in Product Purification
The separation of this compound from unreacted piperazine, the disubstituted byproduct, and other impurities can be challenging due to their similar polarities.
Potential Causes:
-
Similar Chromatographic Behavior: The desired product and byproducts may have very close Rf values on silica gel, making separation by column chromatography difficult.
-
High Polarity and Basicity: The basic nature of piperazine and its derivatives can lead to tailing on silica gel columns, resulting in poor separation.[6]
-
Formation of Salts: The product may form salts with acidic impurities or during workup, altering its solubility and chromatographic behavior.
Solutions:
-
Column Chromatography with a Basic Modifier: To mitigate tailing on silica gel, add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent.[1]
-
Acid-Base Extraction: This is a powerful technique for separating basic compounds from non-basic impurities. The crude reaction mixture can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivatives will be protonated and move into the aqueous layer. The aqueous layer can then be basified, and the purified product can be re-extracted into an organic solvent.[1]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method.[1] The hydrochloride salt of the product is often a crystalline solid and can be prepared to facilitate purification.[7]
-
Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be an effective purification method, especially for larger scale preparations.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
N-Alkylation of Piperazine: This involves the reaction of piperazine with a (1-phenylethyl) electrophile, such as (1-bromoethyl)benzene or (1-chloroethyl)benzene, in the presence of a base.[5] This is a direct and often straightforward method.
-
Reductive Amination: This method involves the reaction of piperazine with acetophenone in the presence of a reducing agent.[8][9] The reaction proceeds through the formation of an enamine or iminium ion intermediate, which is then reduced to the final product. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBCNH₃).[10][11] Reductive amination can offer better control over mono-alkylation compared to direct alkylation.[3]
Q2: How can I selectively synthesize the (R)- or (S)-enantiomer of this compound?
A2: To obtain a specific enantiomer, you must start with an enantiomerically pure starting material.
-
From Enantiopure (1-Phenylethyl) Halide: Use either (R)-(+)-(1-bromoethyl)benzene or (S)-(-)-(1-bromoethyl)benzene in an N-alkylation reaction with piperazine. The stereocenter is typically retained in this SN2 reaction.
-
Asymmetric Reductive Amination: While more complex to develop, an asymmetric reductive amination of acetophenone with piperazine using a chiral catalyst or reducing agent could potentially yield an enantiomerically enriched product.
Q3: What are the key safety considerations when working with the reagents for this synthesis?
A3: It is crucial to consult the Safety Data Sheet (SDS) for all reagents before use. Key hazards include:
-
Piperazine: Can cause skin and eye irritation and may cause an allergic skin reaction. It is also harmful if swallowed.
-
(1-Bromoethyl)benzene: Is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.
-
Reducing Agents: Sodium borohydride and its derivatives are flammable solids and can react with water to produce flammable hydrogen gas. They are also toxic.
-
Solvents: Many organic solvents are flammable and have associated health risks upon inhalation or skin contact. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q4: Can I use acetophenone directly with piperazine and a reducing agent?
A4: Yes, this is the basis of the reductive amination route.[8][9] The reaction of acetophenone with piperazine in the presence of a suitable reducing agent, such as sodium triacetoxyborohydride, is a common and effective method for synthesizing this compound.[10][11]
Experimental Protocols
Protocol 1: N-Alkylation of Piperazine with (1-Bromoethyl)benzene
This protocol describes a general procedure for the direct alkylation of piperazine.
Materials:
-
Piperazine (10 eq.)
-
(1-Bromoethyl)benzene (1 eq.)
-
Potassium carbonate (2 eq.)
-
Acetonitrile
Procedure:
-
In a round-bottom flask, dissolve piperazine in acetonitrile.
-
Add potassium carbonate to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add (1-bromoethyl)benzene dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a mobile phase containing a small percentage of triethylamine, e.g., 0.5%) to yield this compound.
Protocol 2: Reductive Amination of Acetophenone with Piperazine
This protocol outlines the synthesis via reductive amination.
Materials:
-
Piperazine (5 eq.)
-
Acetophenone (1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve piperazine and acetophenone in 1,2-dichloroethane.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (with a triethylamine-modified eluent) to obtain this compound.
Data Presentation
Table 1: Comparison of Synthetic Routes and Typical Yields
| Synthetic Route | Key Reagents | Typical Yield Range | Advantages | Disadvantages |
| N-Alkylation | Piperazine, (1-Bromoethyl)benzene, K₂CO₃ | 40-70% | Direct, one-step reaction. | Risk of di-substitution, requiring a large excess of piperazine.[1] |
| Reductive Amination | Piperazine, Acetophenone, NaBH(OAc)₃ | 60-85% | Generally higher selectivity for mono-alkylation, milder conditions.[10] | Two-step process in one pot, requires a specific reducing agent. |
| Mono-protected N-Alkylation | N-Boc-piperazine, (1-Bromoethyl)benzene, Base; then deprotection | 75-95% (over two steps) | Excellent control over mono-substitution, high purity of the intermediate.[3] | Multi-step synthesis involving protection and deprotection.[12] |
Visualizations
Workflow for Optimizing Mono-alkylation Yield
Caption: Troubleshooting workflow for low mono-alkylation yield.
General Synthetic Pathways to this compound
Caption: Overview of primary synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. WO1997010222A1 - Method for preparing piperazines - Google Patents [patents.google.com]
- 9. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(1-Phenylethyl)piperazine
Welcome to the dedicated technical support center for the purification of 1-(1-Phenylethyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile piperazine derivative. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges associated with achieving high purity for this compound.
Compound Profile: this compound
Before delving into purification strategies, a clear understanding of the physicochemical properties of this compound is essential for selecting the appropriate techniques.
| Property | Value | Source |
| CAS Number | 69628-75-7 | [1][2] |
| Molecular Formula | C₁₂H₁₈N₂ | [1][2] |
| Molecular Weight | 190.28 g/mol | [1][2] |
| Appearance | Solid | |
| Boiling Point | ~276 °C (for the related compound 1-(2-Phenylethyl)piperazine) | |
| Solubility | Soluble in organic solvents | [1] |
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Q1: My purified this compound appears as a yellow to brown oil, but I expected a solid. What is the likely cause and how can I fix it?
A1: The discoloration and oily nature of your product strongly suggest the presence of impurities. The likely culprits are residual starting materials, by-products from the synthesis, or degradation products. Amines, in general, are susceptible to air oxidation, which can lead to colored impurities.
Potential Causes & Solutions:
-
Incomplete Reaction or Excess Starting Materials: Unreacted starting materials are a common source of contamination.
-
Solution: Before purification, perform an acid-base extraction. Dissolve your crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and wash with a dilute aqueous acid (e.g., 1 M HCl). Your desired amine will form a water-soluble salt and move to the aqueous layer, leaving non-basic impurities in the organic layer. Separate the aqueous layer, basify it with a strong base (e.g., NaOH) to a pH > 10, and then extract your purified amine back into an organic solvent. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
-
Oxidation: Exposure to air, especially at elevated temperatures, can cause oxidation of the amine.
-
Solution: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps like distillation. The use of antioxidants is generally not recommended as it introduces another substance to be removed.
-
-
Thermal Degradation: If you are using distillation, excessively high temperatures can cause the compound to decompose.
-
Solution: Perform the distillation under vacuum to lower the boiling point. A short-path distillation apparatus is recommended to minimize the time the compound spends at high temperatures.
-
Q2: I'm using silica gel column chromatography to purify my product, but I'm observing significant streaking and poor separation. What's happening?
A2: This is a classic issue when purifying basic compounds like piperazines on standard silica gel.[3] The acidic nature of the silanol groups on the silica surface strongly interacts with the basic nitrogen atoms of your compound, leading to irreversible adsorption, tailing, and poor resolution.[3][4]
Solutions:
-
Mobile Phase Modification: Add a small amount of a competing base to your eluent system.[3][4] A common choice is triethylamine (TEA) at a concentration of 0.5-2% (v/v). The TEA will preferentially interact with the acidic sites on the silica, allowing your product to elute more symmetrically. Alternatively, a small percentage of ammonium hydroxide in a methanol/dichloromethane system can be effective.[5]
-
Use of a Different Stationary Phase:
-
Amine-functionalized silica: This is an excellent option as the stationary phase is chemically modified to be basic, which minimizes the strong interactions that cause streaking.[3][5]
-
Basic Alumina: Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.[5]
-
-
Reversed-Phase Chromatography: If your compound and its impurities have different hydrophobicities, reversed-phase chromatography on a C18-functionalized silica column can provide excellent separation.[6] The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or triethylamine to improve peak shape.[6]
Q3: After purification by distillation, my NMR spectrum shows that the product is pure, but it solidifies very slowly or not at all. Why is this happening?
A3: This phenomenon can be due to the presence of a very small amount of a persistent impurity that is acting as a crystallization inhibitor. Even trace amounts of structurally similar impurities can disrupt the crystal lattice formation. Another possibility is that your compound exists as a stable supercooled liquid.
Solutions:
-
Seeding: If you have a small crystal of pure this compound from a previous batch, add it to the liquid to induce crystallization.
-
Scratching: Use a glass rod to scratch the inside surface of the flask containing your compound below the liquid level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Trituration: Add a small amount of a non-solvent (a solvent in which your compound is poorly soluble, such as hexane or pentane) and stir or sonicate the mixture. This can often induce precipitation of the solid.
-
Salt Formation and Recrystallization: Convert the free base to a salt, such as the hydrochloride or citrate, by treating it with the corresponding acid.[7][8] These salts are often highly crystalline and can be easily purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). The pure free base can then be regenerated by treatment with a base.
Frequently Asked Questions (FAQs)
Q1: What is the best all-around method for purifying this compound on a laboratory scale (1-10 g)?
A1: For this scale, a combination of techniques is often the most effective approach. A typical workflow would be:
-
Acid-Base Extraction: To remove non-basic impurities.
-
Fractional Vacuum Distillation: To separate the product from impurities with different boiling points.
-
Crystallization or Salt Formation/Recrystallization: As a final polishing step to achieve high purity and obtain a solid product.
The choice between distillation and chromatography will depend on the nature of the impurities. If the impurities have significantly different boiling points, distillation is often more straightforward and scalable. If the impurities have similar boiling points but different polarities, column chromatography would be the better choice.
Q2: How can I assess the purity of my final product?
A2: A combination of analytical techniques should be used to confirm the purity and identity of your compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are excellent for detecting trace impurities.[9][10] The mass spectrum will confirm the molecular weight of your compound.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of your compound by measuring the area of the product peak relative to any impurity peaks.
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a solid compound.
Q3: My synthesis involves reacting 1-phenylethanamine with a piperazine precursor. What are the likely impurities I should be looking for?
A3: In this type of synthesis, you should anticipate the following potential impurities:
-
Unreacted Starting Materials: Residual 1-phenylethanamine and the piperazine precursor.
-
Di-substituted Piperazine: If the reaction conditions are not carefully controlled, you may form 1,4-bis(1-phenylethyl)piperazine.
-
By-products from Side Reactions: Depending on the specific reagents and conditions used, other related compounds could be formed.
A thorough analysis of your crude reaction mixture by GC-MS or LC-MS before purification will help you identify the major impurities and plan your purification strategy accordingly.
Experimental Protocols
Protocol 1: Purification by Formation and Recrystallization of the Hydrochloride Salt
This protocol is particularly useful for removing non-basic impurities and obtaining a highly pure, crystalline product.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
1 M Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of diethyl ether.
-
Salt Formation: While stirring, slowly add concentrated HCl dropwise. The hydrochloride salt will precipitate as a white solid.[11][12] Continue adding HCl until no further precipitation is observed.
-
Isolation of the Salt: Filter the precipitated salt using a Buchner funnel and wash the solid with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Recrystallization: Dissolve the crude hydrochloride salt in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.
-
Collection of Pure Salt: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Regeneration of the Free Base (Optional): Dissolve the purified hydrochloride salt in water and add 1 M NaOH solution until the pH is > 10. Extract the aqueous solution three times with diethyl ether. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the pure this compound free base.
Protocol 2: Purification by Fractional Vacuum Distillation
This method is effective for separating compounds with different boiling points and is suitable for larger quantities.[13]
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (including a fractionating column, e.g., Vigreux)
-
Heating mantle
-
Vacuum pump and pressure gauge
-
Cold trap
Procedure:
-
Apparatus Setup: Assemble the fractional vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system. A cold trap using liquid nitrogen or dry ice/acetone should be in place to protect the pump.
-
Heating: Begin heating the distillation flask gently with a heating mantle.
-
Fraction Collection: As the temperature rises, you will observe different fractions distilling over.
-
Fore-run: Collect the initial low-boiling fraction, which will contain volatile impurities.
-
Main Fraction: Collect the fraction that distills at a constant temperature and pressure. This is your desired product.
-
High-boiling Residue: Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable high-boiling impurities.
-
-
Cooling and Venting: Allow the apparatus to cool completely before carefully and slowly venting the system to atmospheric pressure.
Visualizations
Decision Tree for Purification Method Selection
The following diagram provides a logical workflow for choosing the most appropriate purification strategy for this compound based on the nature of the impurities and the desired scale.
Caption: A decision tree for selecting the optimal purification method.
References
- 1. Buy this compound | 69628-75-7 [smolecule.com]
- 2. This compound | C12H18N2 | CID 2737134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 8. US2975181A - Method for the preparation of piperazine salts - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. US20070010023A1 - Method of analysis of amine by mass spectrometry - Google Patents [patents.google.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. youtube.com [youtube.com]
Overcoming solubility issues with 1-(1-Phenylethyl)piperazine
Technical Support Center: 1-(1-Phenylethyl)piperazine
A Guide to Overcoming Solubility Challenges
Welcome to the technical support center for this compound. As a Senior Application Scientist, I've designed this comprehensive guide to address the common and complex solubility issues encountered by researchers. This resource synthesizes fundamental chemical principles with practical, field-proven methodologies to ensure your experiments are both successful and reproducible.
The piperazine moiety is a cornerstone in medicinal chemistry, but its derivatives, including this compound, can present significant solubility hurdles.[1] This guide provides a structured approach to systematically troubleshoot and resolve these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the solubility of this compound.
Q1: What are the basic solubility properties of this compound?
A1: this compound (M.W. 190.28 g/mol ) is a basic compound due to the two nitrogen atoms in the piperazine ring.[2][3] Its solubility is highly dependent on the solvent and the pH of the medium. As a free base, it is generally soluble in organic solvents but has limited solubility in neutral aqueous solutions.[2] The presence of the phenylethyl group increases its hydrophobicity compared to the parent piperazine molecule.[2][4]
Q2: Why is my this compound not dissolving in water or buffer?
A2: The limited aqueous solubility of the free base form is the most likely reason. The non-polar phenylethyl group and the overall hydrophobic character of the molecule hinder its interaction with polar water molecules.[4] At neutral pH, the piperazine nitrogens are not fully protonated, limiting the formation of soluble ionic species.[5]
Q3: I have the hydrochloride (HCl) salt of this compound. Why am I still facing solubility issues?
A3: While forming a salt like this compound hydrochloride is a standard method to enhance aqueous solubility, challenges can still arise.[6][7] The solubility of the salt can be affected by the common ion effect, the pH of the final solution, and the concentration. High concentrations of the salt can still exceed its saturation solubility in a given volume. For instance, the dihydrochloride salt of the related compound, 1-phenylpiperazine, shows good solubility in PBS (pH 7.2) at 10 mg/mL, but this can vary.[8]
Q4: Can I use DMSO to dissolve this compound? What precautions should I take?
A4: Yes, Dimethyl Sulfoxide (DMSO) is an excellent co-solvent for dissolving this compound and its salts.[7][9] Data for the hydrochloride salt shows high solubility in DMSO (250 mg/mL).[7][10] However, it's critical to be mindful of the final concentration of DMSO in your experimental system, especially in cell-based assays, as it can be toxic. Typically, the final DMSO concentration should be kept below 0.5%.[6] Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
Part 2: Troubleshooting Guides & Protocols
This section provides in-depth, step-by-step protocols to systematically address and overcome solubility problems.
Guide 1: pH Adjustment for Solubilization
The basic nature of the piperazine ring is the key to enhancing its aqueous solubility. By lowering the pH, the nitrogen atoms become protonated, forming a more soluble cationic species.[5][11]
Causality: The Henderson-Hasselbalch equation governs the ionization state of a basic compound.[12] At a pH below the pKa of the piperazine nitrogens (piperazine itself has pKa values of approximately 5.35 and 9.73), the equilibrium shifts towards the protonated, water-soluble form.[13][14]
Caption: Workflow for pH-dependent solubilization.
Experimental Protocol: pH-Mediated Solubilization
-
Preparation: Prepare a slurry of your this compound in the desired aqueous buffer (e.g., PBS, TRIS).
-
Initial pH Measurement: Measure the initial pH of the slurry.
-
Titration: Slowly add a dilute acid solution (e.g., 0.1 M HCl) dropwise to the slurry while stirring continuously.
-
Monitoring: Monitor the pH and observe the dissolution of the solid.
-
Endpoint: Continue adding acid until the compound is fully dissolved. Record the final pH.
-
Validation: Ensure the final pH is compatible with your experimental system. If not, this method may not be suitable, or a different buffer system may be required.
Guide 2: Strategic Use of Co-solvents
When pH adjustment alone is insufficient or incompatible with the experiment, a co-solvent can be employed.[9] Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for hydrophobic compounds to dissolve.[][16]
Causality: Co-solvents like ethanol, propylene glycol, or PEG 400 disrupt the hydrogen bonding network of water.[17][18] This reduction in the solvent's polarity decreases the energy required to create a cavity for the solute molecule, thereby increasing solubility.[16]
Data Summary: Common Co-solvents
| Co-solvent | Typical Starting Concentration | Key Considerations |
| DMSO | < 5% (v/v) | High dissolving power; potential for cellular toxicity.[7][9] |
| Ethanol | < 10% (v/v) | Biocompatible at low concentrations; can cause precipitation upon dilution.[9] |
| PEG 400 | 10-30% (v/v) | Low toxicity; can increase viscosity.[] |
| Propylene Glycol | 10-40% (v/v) | Good solubilizer; can also increase viscosity.[19] |
Experimental Protocol: Co-solvent Stock Solution Preparation
-
Solvent Selection: Choose a co-solvent that is compatible with your downstream application (see table above).
-
High-Concentration Stock: Weigh the required amount of this compound and dissolve it in 100% of the chosen co-solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming or sonication may be required.[7]
-
Serial Dilution: Perform serial dilutions of the stock solution into your aqueous experimental medium.
-
Precipitation Check: Visually inspect each dilution for any signs of precipitation immediately after dilution and over time. This helps determine the kinetic solubility limit in your specific medium.[6]
-
Vehicle Control: Always prepare a vehicle control containing the highest concentration of the co-solvent used in your experiment to account for any effects of the solvent itself.
Guide 3: Salt Formation and Selection
If you are working with the free base, converting it to a salt is a highly effective strategy to improve aqueous solubility.[6][20] If a commercially available salt is not sufficiently soluble, performing a salt screening to identify a more suitable counter-ion can be beneficial.[6]
Causality: Salts are ionic compounds that readily dissociate in polar solvents like water.[12] By reacting the basic this compound with an acid, a proton is transferred, creating a cation-anion pair that is significantly more soluble than the neutral parent molecule.[5]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Buy this compound | 69628-75-7 [smolecule.com]
- 3. This compound | C12H18N2 | CID 2737134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. issr.edu.kh [issr.edu.kh]
- 5. Isolation (Recovery) [chem.ualberta.ca]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. wjbphs.com [wjbphs.com]
- 12. journal.appconnect.in [journal.appconnect.in]
- 13. Piperazine - Wikipedia [en.wikipedia.org]
- 14. uregina.ca [uregina.ca]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Co-solvent: Significance and symbolism [wisdomlib.org]
- 20. Methods of solubility enhancements | PPTX [slideshare.net]
Stability of 1-(1-Phenylethyl)piperazine under experimental conditions
Welcome to the technical support center for 1-(1-Phenylethyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction
This compound is a versatile building block in medicinal chemistry and drug discovery. Understanding its stability is paramount for the successful development of robust synthetic routes, stable formulations, and reliable analytical methods. This guide is structured to provide not only procedural steps but also the underlying scientific reasoning to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound hydrochloride should be kept at -20°C for up to one year or at -80°C for up to two years.[1] For the free base, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[2]
Q2: I am using the free base of this compound. Are there any specific handling precautions I should take?
A2: Yes, this compound should be handled in a well-ventilated area or a fume hood.[2] It is advisable to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as the compound can be harmful if swallowed, in contact with skin, or inhaled.[3]
Stability in Solution
Q3: How stable is this compound in common organic solvents?
A3: this compound is generally stable in common aprotic organic solvents such as acetonitrile, dichloromethane, and tetrahydrofuran at room temperature for short-term use. However, for long-term storage of solutions, it is recommended to store them at low temperatures (-20°C or -80°C) to minimize potential degradation.[1]
Q4: Can I dissolve this compound in aqueous solutions?
A4: The free base has limited solubility in water. The hydrochloride salt is more soluble in aqueous solutions. The stability in aqueous solutions is pH-dependent. Acidic conditions will favor the protonated and more stable form of the piperazine ring. In neutral to basic aqueous solutions, the free base is more susceptible to oxidative degradation.
Troubleshooting Guide: Experimental Stability Studies
This section provides a structured approach to identifying and resolving common stability issues encountered during experiments with this compound.
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4]
Workflow for Forced Degradation Studies
Caption: A general workflow for conducting forced degradation studies on this compound.
Issue 1: No degradation observed under initial stress conditions.
| Potential Cause | Troubleshooting Steps |
| Stress condition is too mild. | Increase the severity of the stress condition. For example, increase the temperature, concentration of the stressor (acid, base, oxidizing agent), or duration of exposure.[5] |
| Compound is highly stable under the tested condition. | This is a valid result. Document the stability and proceed with other stress conditions. |
| Incorrect analytical method. | Ensure your analytical method can detect small changes in the parent compound concentration and separate potential degradants. |
Issue 2: Complete degradation of the compound.
| Potential Cause | Troubleshooting Steps |
| Stress condition is too harsh. | Reduce the severity of the stress condition. For example, decrease the temperature, use a lower concentration of the stressor, or shorten the exposure time. The goal is to achieve partial degradation (typically 5-20%) to observe the primary degradation products.[5] |
Issue 3: Unidentified peaks in the chromatogram.
| Potential Cause | Troubleshooting Steps |
| Formation of degradation products. | Use a mass spectrometer (LC-MS) to obtain the mass of the unknown peaks. Based on the mass and the structure of this compound, propose potential structures for the degradation products. |
| Contamination. | Analyze a blank sample (solvent and stressor without the compound) to rule out contaminants. |
Potential Degradation Pathways
Based on the known chemistry of piperazine and related structures, the following degradation pathways can be anticipated for this compound.
Caption: Predicted degradation pathways for this compound under different stress conditions.
-
Oxidative Degradation: The tertiary amine in the piperazine ring is susceptible to oxidation, which can lead to the formation of an N-oxide. Further oxidation can result in ring opening to form various degradation products.[2][6] Oxidation of the carbon adjacent to the nitrogen can also lead to the formation of a piperazinone derivative.
-
Photolytic Degradation: Exposure to UV or visible light can induce cleavage of the benzylic carbon-nitrogen bond, leading to dealkylation and the formation of piperazine and styrene or ethylbenzene.
-
Thermal Degradation: High temperatures can also promote dealkylation, similar to photolytic degradation. For the parent piperazine, thermal degradation can lead to products like N-formylpiperazine and N-(2-aminoethyl) piperazine.[7]
-
Acidic/Basic Hydrolysis: Due to the absence of readily hydrolyzable functional groups like esters or amides, this compound is expected to be relatively stable to hydrolysis. Degradation under these conditions would likely require harsh conditions.
Analytical Method Troubleshooting (HPLC)
A stability-indicating HPLC method is crucial for accurately assessing the stability of this compound.
Issue 1: Poor peak shape (tailing or fronting).
| Potential Cause | Troubleshooting Steps |
| Secondary interactions with the stationary phase. | The basic nature of the piperazine moiety can lead to interactions with residual silanols on C18 columns, causing peak tailing. Try a lower pH mobile phase (e.g., pH 3-4) to protonate the amine and reduce these interactions. Alternatively, use a base-deactivated column. |
| Column overload. | Reduce the injection volume or the concentration of the sample.[8] |
| Inappropriate mobile phase. | Ensure the mobile phase is well-mixed and degassed. If using a buffer, ensure it is within its effective buffering range. |
Issue 2: Drifting retention times.
| Potential Cause | Troubleshooting Steps |
| Changes in mobile phase composition. | If using a gradient, ensure the pump is functioning correctly. For isocratic methods, premixing the mobile phase can improve consistency.[9] |
| Column temperature fluctuations. | Use a column oven to maintain a constant temperature.[8] |
| Column equilibration. | Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. |
Issue 3: Ghost peaks.
| Potential Cause | Troubleshooting Steps |
| Contamination in the mobile phase or injector. | Use high-purity solvents and filter the mobile phase. Clean the injector and autosampler. |
| Carryover from previous injections. | Implement a needle wash step in your autosampler method. Inject a blank solvent to check for carryover. |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at room temperature for 24 hours. If no degradation is observed, repeat the experiment at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 24 hours. If no degradation is observed, repeat the experiment at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Place a sample of the solid compound and 1 mL of the stock solution in an oven at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to a photostability chamber with a combination of UV and visible light.
-
Analysis: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Analyze all samples, including a control sample (untreated stock solution), using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
-
Column Selection: Start with a C18 column. If peak tailing is an issue, consider a base-deactivated C18 column or a column with a different stationary phase.
-
Mobile Phase Selection:
-
Aqueous Phase: A buffer with a pH in the acidic range (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid) is a good starting point.
-
Organic Phase: Acetonitrile or methanol.
-
-
Detection: Use a UV detector at a wavelength where the compound has significant absorbance (e.g., around 210 nm and 254 nm). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Gradient Elution: Develop a gradient elution method to separate the parent compound from any potential degradation products.
-
Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Data Summary
| Stress Condition | Predicted Primary Degradation Products | Recommended Analytical Approach |
| Acid Hydrolysis | Likely stable | RP-HPLC-UV/MS |
| Base Hydrolysis | Likely stable | RP-HPLC-UV/MS |
| Oxidation | N-Oxide, Piperazinone derivative, Ring-opened products | RP-HPLC-UV/MS |
| Thermal | Dealkylation products | GC-MS or RP-HPLC-UV/MS |
| Photolysis | Dealkylation products | GC-MS or RP-HPLC-UV/MS |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 3. This compound | C12H18N2 | CID 2737134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. scispace.com [scispace.com]
- 6. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Synthesis of 1-(1-Phenylethyl)piperazine - A Guide to Byproduct Identification and Minimization
Introduction
The synthesis of 1-(1-phenylethyl)piperazine, a key intermediate in the development of various pharmacologically active compounds, presents unique challenges, primarily concerning the formation of unwanted byproducts.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges. By understanding the mechanistic origins of these impurities, you can effectively minimize their formation, leading to higher yields and purity of the target molecule. This document provides a series of frequently asked questions and troubleshooting guides in a user-friendly question-and-answer format to address specific issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Formation of the 1,4-Disubstituted Byproduct
Question: My reaction is producing a significant amount of a higher molecular weight impurity, which I suspect is the 1,4-bis(1-phenylethyl)piperazine. How can I confirm its identity and, more importantly, prevent its formation?
Answer:
The formation of the 1,4-disubstituted byproduct is a common issue in the N-alkylation of piperazine due to the presence of two reactive secondary amine groups.[3][4]
Identifying the 1,4-Disubstituted Byproduct:
-
Mass Spectrometry (MS): This is the most direct method. The 1,4-disubstituted byproduct will have a molecular weight corresponding to the addition of two phenylethyl groups to the piperazine core.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the disubstituted product will show a symmetrical pattern for the piperazine ring protons, often appearing as a single peak, whereas the desired monosubstituted product will exhibit a more complex, asymmetric pattern. The integration of the phenylethyl protons relative to the piperazine protons will also differ significantly.
-
Chromatography (TLC, HPLC, GC): The disubstituted byproduct is less polar than the monosubstituted product and will therefore have a higher Rf value on a TLC plate and a shorter retention time in reversed-phase HPLC.[5][6]
Strategies to Minimize Disubstitution:
The key to favoring mono-alkylation is to manipulate the reaction conditions to make the reaction of the electrophile with piperazine statistically more likely than with the already substituted product.[3]
-
Use of Excess Piperazine: Employing a large excess of piperazine (typically 5-10 equivalents) is the most straightforward strategy. This increases the probability of the electrophile encountering an unreacted piperazine molecule.[3][7]
-
Slow Addition of the Electrophile: Adding the 1-phenylethyl halide (or other electrophile) dropwise to the reaction mixture, especially at lower temperatures, helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event on the initially formed product.[3]
-
Protecting Group Strategy: For more precise control, a mono-protected piperazine derivative, such as N-Boc-piperazine, can be used. The alkylation is performed on the unprotected nitrogen, followed by the deprotection of the Boc group. This multi-step approach often provides cleaner results, albeit with a longer synthetic route.[8]
-
In Situ Formation of Piperazine Monohydrochloride: A patented method involves the in situ formation of piperazine monohydrochloride, which deactivates one of the nitrogen atoms, favoring mono-alkylation.[9]
Table 1: Troubleshooting Low Yield and Disubstitution
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product | Incomplete reaction | Monitor reaction progress by TLC or HPLC. Consider increasing reaction time or temperature.[10] |
| High percentage of disubstituted byproduct | High reactivity of the monosubstituted product | Use a 5-10 fold excess of piperazine.[3] Add the electrophile slowly at a controlled, often lower, temperature.[3] |
| Reaction conditions favor disubstitution | Optimize stoichiometry and consider a protecting group strategy for the piperazine.[8] |
Issue 2: Diastereomer Formation and Control
Question: My starting material, 1-phenylethanol (for reductive amination) or 1-phenylethyl halide, is racemic. How does this affect my final product, and can I control the diastereomeric ratio?
Answer:
When a racemic starting material containing a chiral center is reacted with piperazine, the resulting this compound will be a mixture of enantiomers. If the piperazine ring itself is substituted, this can lead to the formation of diastereomers.[11][12]
Understanding Diastereomer Formation:
-
Since your 1-phenylethyl precursor is racemic, you are introducing both (R)- and (S)-1-phenylethyl groups. When these react with the achiral piperazine, you will form a racemic mixture of (R)-1-(1-phenylethyl)piperazine and (S)-1-(1-phenylethyl)piperazine. These are enantiomers and will not be distinguishable by standard NMR or chromatography unless a chiral environment is introduced.
Identifying and Separating Diastereomers (if applicable):
-
Chiral HPLC: This is the most effective technique for separating and quantifying enantiomers or diastereomers.[13]
-
NMR with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce chemical shift differences between enantiomers, allowing for their quantification in an NMR spectrum.
-
Derivatization with a Chiral Auxiliary: Reacting the product mixture with a chiral derivatizing agent can convert the enantiomers into diastereomers, which can then be distinguished by standard NMR or chromatography.[14]
Controlling Stereochemistry:
To obtain a single enantiomer or a specific diastereomer of the final product, you must introduce stereochemical control during the synthesis.
-
Use of Enantiomerically Pure Starting Materials: The most direct approach is to start with an enantiomerically pure (R)- or (S)-1-phenylethanol or 1-phenylethyl halide.
-
Asymmetric Synthesis: Employing a chiral catalyst or auxiliary during the synthesis can favor the formation of one stereoisomer over the other.
Issue 3: Byproducts from Reductive Amination
Question: I'm using a reductive amination approach with acetophenone and piperazine. What are the potential byproducts I should be aware of?
Answer:
Reductive amination is a powerful method for N-alkylation and can often provide cleaner reactions than direct alkylation with halides.[15][16] However, it is not without potential side reactions.
Potential Byproducts in Reductive Amination:
-
Unreacted Starting Materials: Incomplete reaction can leave residual acetophenone and piperazine.
-
Over-reduction of Acetophenone: The reducing agent could potentially reduce the acetophenone to 1-phenylethanol.
-
Formation of the Disubstituted Piperazine: Similar to direct alkylation, if the reaction conditions are not optimized, the formation of 1,4-bis(1-phenylethyl)piperazine can occur.
-
Side Reactions of the Reducing Agent: The choice of reducing agent is crucial. For example, sodium borohydride might not be strong enough, while stronger reagents like lithium aluminum hydride could lead to over-reduction. Sodium triacetoxyborohydride is often a good choice for its mildness and selectivity.[15]
Minimizing Byproducts in Reductive Amination:
-
Optimize Stoichiometry: Carefully control the molar ratios of the carbonyl compound, the amine, and the reducing agent.
-
Choice of Reducing Agent: Use a mild and selective reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.[8][17]
-
Reaction Conditions: Control the temperature and pH of the reaction mixture, as these can influence the rate of imine formation and reduction.
Workflow for Byproduct Identification and Minimization
Caption: Workflow for identifying and minimizing byproducts.
Issue 4: Purification Challenges
Question: I'm having difficulty separating my desired this compound from the byproducts. What are the best purification strategies?
Answer:
The choice of purification method will depend on the nature of the impurities and the scale of your reaction.
-
Column Chromatography: This is a versatile technique for separating compounds with different polarities. For piperazine derivatives, silica gel is commonly used, with a mobile phase consisting of a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). A small amount of a basic modifier (like triethylamine) is often added to the eluent to prevent the basic amine products from streaking on the acidic silica gel.[8]
-
Crystallization: If your product is a solid and the impurities have different solubilities, crystallization can be a highly effective method for purification. This can be achieved by dissolving the crude product in a hot solvent and allowing it to cool slowly, or by using an anti-solvent to induce precipitation.
-
Acid-Base Extraction: This can be a useful technique to separate the basic piperazine products from non-basic impurities. The crude mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution. The piperazine derivatives will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer can then be basified and the product extracted back into an organic solvent.
Experimental Protocol: HPLC-UV Analysis of Piperazine Derivatives
For accurate quantification of your product and byproducts, High-Performance Liquid Chromatography (HPLC) is an invaluable tool. Since the piperazine nucleus itself lacks a strong chromophore, derivatization is often necessary for sensitive UV detection.[5][13]
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector.[13]
-
Analytical column: A C18 reversed-phase column is a common choice.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or formic acid (for mobile phase modification)
-
(Optional, for enhanced sensitivity) Derivatizing agent: 4-chloro-7-nitrobenzofuran (NBD-Cl)[18]
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
(Optional Derivatization): To a solution of your sample, add an excess of NBD-Cl solution in acetonitrile. Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction. Cool and dilute with the mobile phase before injection.[5]
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase would be a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: If derivatized with NBD-Cl, a wavelength of around 340 nm is appropriate.[18] Otherwise, a lower wavelength (e.g., 210-220 nm) would be used.
-
Injection Volume: 10 µL
-
-
Data Analysis: Identify the peaks corresponding to your product and byproducts based on their retention times. Quantify the relative amounts by integrating the peak areas.
Diagram of Reductive Amination Pathway and Potential Byproducts
Caption: Reductive amination pathway and potential byproducts.
Conclusion
The successful synthesis of this compound hinges on a thorough understanding of the potential side reactions and the implementation of strategies to control them. By carefully selecting the synthetic route, optimizing reaction conditions, and employing appropriate analytical and purification techniques, researchers can significantly improve the yield and purity of this valuable intermediate. This guide provides a foundation for troubleshooting common issues, but it is essential to remember that each reaction may require specific optimization based on the scale and available resources.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound hydrochloride | CBI AxonTracker [cbi-tmhs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. WO1997010222A1 - Method for preparing piperazines - Google Patents [patents.google.com]
- 18. jocpr.com [jocpr.com]
Optimizing reaction conditions for 1-(1-Phenylethyl)piperazine derivatives
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center is engineered to navigate the complexities of synthesizing 1-(1-phenylethyl)piperazine derivatives. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively. This guide is structured as a dynamic FAQ and troubleshooting manual, moving from common high-level questions to granular, problem-specific solutions.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries encountered during the synthesis of this compound and its derivatives.
Q1: What is the most reliable method for synthesizing this compound derivatives with high selectivity for the mono-substituted product?
Answer: The most robust and widely adopted method is the one-pot reductive amination of a substituted acetophenone with piperazine.[1][2][3] This approach is generally superior to direct N-alkylation with a 1-phenylethyl halide, as it minimizes the common problem of over-alkylation that leads to the 1,4-disubstituted byproduct.[1][4]
The reaction proceeds in two key steps occurring in the same pot:
-
Imine/Iminium Ion Formation: The ketone (acetophenone derivative) reacts with the primary or secondary amine (piperazine) under mildly acidic conditions to form a Schiff base (imine), which is then protonated to form an iminium ion.
-
Reduction: A selective reducing agent, introduced into the same pot, reduces the iminium ion to the desired amine product.
For this synthesis, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice.[5][6][7] Its mild nature and excellent selectivity for reducing the protonated iminium ion over the starting ketone are critical for the success of this one-pot procedure.[6][7]
Q2: I'm seeing significant amounts of the 1,4-bis(1-phenylethyl)piperazine byproduct. How can I prevent this disubstitution?
Answer: The formation of the 1,4-disubstituted byproduct is the most common challenge in piperazine chemistry, arising because the second nitrogen atom often remains reactive.[4][8] Here are the most effective strategies to favor mono-substitution:
-
Stoichiometric Control (Use Excess Piperazine): The simplest method is to use a large excess of piperazine (typically 5-10 equivalents).[8] Statistically, this increases the probability that the electrophile (the acetophenone) will react with an unsubstituted piperazine molecule rather than the already-substituted product.[8]
-
Protecting Group Strategy: This is a more controlled, albeit multi-step, approach. By protecting one of the piperazine nitrogens with a group like tert-butoxycarbonyl (Boc), you can perform the reductive amination on the unprotected nitrogen.[4][8] The Boc group can then be removed under acidic conditions. This method offers the highest selectivity but adds two steps to the synthesis (protection and deprotection).
-
In-Situ Monohydrochloride Formation: Reacting piperazine with one equivalent of acid (like HCl) or using a 1:1 mixture of piperazine and piperazine dihydrochloride can form the monoprotonated salt in situ.[4][9] This deactivates one nitrogen atom, directing the reaction to the free secondary amine.
Q3: Which reducing agent is best for my reductive amination? STAB, NaBH₃CN, or NaBH₄?
Answer: The choice of reducing agent is critical and depends on balancing reactivity, selectivity, and safety.
| Reducing Agent | Pros | Cons | Typical Solvents |
| Sodium Triacetoxyborohydride (STAB) | • Mild and highly selective for iminium ions.[6][7] • Allows for a convenient one-pot procedure.[7] • Less toxic alternative to NaBH₃CN.[6] | • Water-sensitive. • Not compatible with protic solvents like methanol.[5] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF).[3][5] |
| Sodium Cyanoborohydride (NaBH₃CN) | • Excellent selectivity for iminium ions over carbonyls.[1][6] • Not sensitive to water. | • HIGHLY TOXIC. [6] • Generates toxic HCN gas under strong acidic conditions.[7] | Methanol (MeOH), Ethanol (EtOH).[5] |
| Sodium Borohydride (NaBH₄) | • Inexpensive and potent.[6] • Readily available. | • Lacks selectivity; can reduce the starting ketone/aldehyde.[5][6] • Requires a two-step procedure (pre-formation of the imine).[1][6] | Methanol (MeOH), Ethanol (EtOH).[5] |
Recommendation: For most applications involving the synthesis of this compound derivatives, Sodium Triacetoxyborohydride (STAB) is the preferred reagent due to its high selectivity, operational simplicity in one-pot reactions, and significantly lower toxicity compared to NaBH₃CN.[6][7]
Troubleshooting Guide
This section provides detailed solutions for specific experimental problems.
Problem 1: Low or No Product Yield
Issue: My reaction has run overnight, but TLC/LC-MS analysis shows mostly unreacted starting material (acetophenone) and very little product.
Potential Causes & Solutions:
-
Inefficient Imine/Iminium Formation: The formation of the iminium ion is the rate-limiting step and is acid-catalyzed.[1]
-
Cause: The reaction medium may not be sufficiently acidic.
-
Solution: Add a catalytic amount of a weak acid, such as acetic acid (AcOH) , to the reaction mixture.[7][10] This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial attack by piperazine. Typically, 1-2 equivalents of AcOH are sufficient when using STAB.[7]
-
-
Incorrect Solvent Choice: The solvent plays a crucial role in reaction kinetics and pathway.[11][12]
-
Cause: Using a protic solvent like methanol with STAB can lead to decomposition of the reducing agent.[5] Conversely, some reactions may proceed slowly in nonpolar solvents.
-
Solution: For STAB-mediated reductive aminations, use a non-protic solvent like DCE or DCM .[3][5] These solvents are generally effective, though greener alternatives like ethyl acetate (EtOAc) have also been shown to work well.[13]
-
-
Deactivated Reagents:
-
Cause: STAB is moisture-sensitive.[5] Old or improperly stored STAB may have lost its activity.
-
Solution: Use freshly opened STAB or ensure it has been stored under anhydrous conditions. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Problem 2: Difficulty in Product Purification
Issue: My crude product is a complex mixture. Column chromatography is providing poor separation between my desired product and a major byproduct.
Potential Causes & Solutions:
-
Similar Polarity of Products: The mono-substituted product and the 1,4-disubstituted byproduct often have very similar polarities, making chromatographic separation challenging.[4]
-
Solution 1 (Optimize Chromatography): If separation is marginal, try a shallower solvent gradient or switch to a different solvent system. A common mobile phase for piperazine derivatives is a mixture of DCM and MeOH, sometimes with a small amount of triethylamine (Et₃N) or ammonia to prevent the amine from streaking on the silica gel.
-
Solution 2 (Acid-Base Extraction): Exploit the basicity of the piperazine nitrogen atoms. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The amine products will be protonated and move into the aqueous layer as salts, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with 2M NaOH) to a pH > 12 and extract the free amine product back into an organic solvent. This is highly effective for removing non-basic impurities.
-
Solution 3 (Recrystallization/Salt Formation): The product can often be purified by converting it to a salt (e.g., hydrochloride or citrate salt), which can then be recrystallized.[14] The pure salt can be isolated and, if needed, converted back to the free base.
-
-
Presence of Water-Soluble Impurities:
-
Cause: Unreacted piperazine salts or byproducts from the reducing agent can complicate the work-up.
-
Solution: After quenching the reaction, perform thorough aqueous washes (e.g., with saturated sodium bicarbonate solution followed by brine) to remove water-soluble materials before drying and concentrating the organic layer.[6]
-
Experimental Protocol: One-Pot Reductive Amination
This protocol describes the synthesis of this compound from acetophenone and piperazine using STAB.
Materials:
-
Acetophenone (1.0 eq)
-
Piperazine (5.0 eq, to minimize disubstitution)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (AcOH) (1.1 eq)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add piperazine (5.0 eq) and dissolve it in DCE under a nitrogen atmosphere.
-
Addition of Reactants: Add acetophenone (1.0 eq) to the solution, followed by the dropwise addition of acetic acid (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: Add STAB (1.5 eq) portion-wise over 15 minutes. Note: The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting acetophenone is consumed (typically 4-24 hours).
-
Work-up (Quench): Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM or DCE.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 0-10% MeOH in DCM with 0.5% Et₃N) to afford the pure this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 14. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting 1-(1-Phenylethyl)piperazine in Cell-Based Assays
Welcome to the technical support resource for researchers utilizing 1-(1-Phenylethyl)piperazine (1-PEP) in cell-based assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to diagnose and solve experimental challenges. This guide is structured to address common issues, from basic handling to complex biological readouts.
Section 1: Compound Profile: this compound (1-PEP)
This compound is a piperazine derivative with a molecular weight of approximately 190.29 g/mol .[1] Its structure, featuring a piperazine core and a phenylethyl group, makes it a scaffold for developing new drugs, particularly those targeting the central nervous system.[1]
Biological Activity: While 1-PEP itself is often used as an intermediate in synthesis, it and its analogs have been investigated for a range of biological effects.[2] Studies have explored its potential to modulate neurotransmitter systems, including weak dopamine reuptake inhibition and interaction with the serotonin transporter.[1] Like many piperazine derivatives, it has the potential for broader pharmacological activity, including antitumor and neuroprotective effects, but also off-target interactions.[1][3]
Physicochemical Properties: Understanding its physical and chemical characteristics is the first step in troubleshooting. The hydrochloride salt is often used, and its solubility is a critical experimental parameter.
| Property | Value / Information | Source |
| Molecular Formula | C₁₂H₁₈N₂ | [1] |
| Molecular Weight | 190.28 g/mol | [4] |
| Form | Often supplied as a hydrochloride salt. | [2] |
| Solubility (HCl Salt) | Soluble in DMSO up to 250 mg/mL (1102.54 mM). | [2][5] |
| Storage (Stock Sol.) | -80°C for up to 2 years; -20°C for up to 1 year. | [2][6] |
Section 2: Frequently Asked Questions (FAQs)
Q1: How should I prepare my initial stock solution of this compound hydrochloride?
A1: Proper stock solution preparation is critical to avoid solubility issues down the line.
-
Solvent Choice: Use high-quality, anhydrous dimethyl sulfoxide (DMSO). The hydrochloride salt of 1-PEP is hygroscopic, meaning it readily absorbs moisture from the air.[2] Old or previously opened DMSO can contain significant water, which will dramatically reduce the compound's solubility and can lead to precipitation.
-
Procedure:
-
Allow the vial of 1-PEP HCl to equilibrate to room temperature before opening to minimize water condensation.
-
Use a freshly opened bottle of anhydrous, analytical-grade DMSO.[7]
-
To achieve high concentrations (e.g., 250 mg/mL), sonication may be required to fully dissolve the compound.[2]
-
Once dissolved, aliquot the stock solution into single-use volumes in tightly sealed vials to prevent freeze-thaw cycles and moisture absorption.[6] Store as recommended (-20°C or -80°C).
-
Q2: What are the primary known biological targets of 1-PEP?
A2: 1-PEP has been shown to interact with monoamine transporters. Specifically, it exhibits weak dopamine reuptake inhibition and may also interact with the serotonin transporter.[1] This suggests its primary effects in many cell-based systems could be related to the modulation of dopaminergic and serotonergic signaling. However, like many phenylpiperazine compounds, it has the potential to interact with a wide range of receptors, and its full target profile is not extensively characterized.[3][8]
Q3: What is a safe final concentration of DMSO to use in my cell culture?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. However, this can be cell-type dependent. It is crucial to include a "vehicle control" in all experiments. This control should contain the same final concentration of DMSO as your highest dose of 1-PEP to ensure that the observed effects are due to the compound and not the solvent.[3]
Section 3: In-Depth Troubleshooting Guides
Problem 1: Inconsistent or Non-Reproducible Assay Results
You've run the same assay three times, but the IC₅₀ value shifts, or the error bars are consistently large.
Causality: Inconsistency in cell-based assays is rarely caused by a single factor. It's typically a cumulative effect of small variations in process. The key is to systematically identify and control these variables.[7]
Diagnostic Workflow:
References
- 1. Buy this compound | 69628-75-7 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-(1-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparing 1-(1-Phenylethyl)piperazine with other piperazine derivatives
An In-Depth Comparative Analysis of 1-(1-Phenylethyl)piperazine and its Derivatives in Modern Drug Discovery
As a foundational scaffold in medicinal chemistry, the piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4.[1][2] This "privileged structure" is a cornerstone in the design of a multitude of pharmacologically active compounds, owing to its unique physicochemical properties and synthetic tractability.[3] Piperazine derivatives are integral to numerous FDA-approved drugs, including treatments for neurological disorders, cancer, and infectious diseases.[1][4] The versatility of the piperazine nucleus allows for extensive modifications at its nitrogen atoms, leading to a vast chemical space with diverse biological activities.[3][5]
This guide provides a comparative analysis of this compound against other key piperazine derivatives. We will explore the nuanced structure-activity relationships (SAR), pharmacological profiles, and pharmacokinetic considerations that differentiate these compounds, supported by experimental data and protocols to provide actionable insights for researchers and drug development professionals.
The Profile of this compound
This compound (1-PEP) is characterized by a piperazine core with a phenylethyl group attached to the nitrogen atom at the N1 position.[6] Its molecular formula is C12H18N2.[6][7] While often utilized as a versatile intermediate for the synthesis of more complex active pharmaceutical ingredients, 1-PEP itself has been investigated for its own biological activities.[6][8]
Preliminary research suggests that 1-PEP may interact with key neurotransmitter systems, including dopamine and serotonin receptors, indicating potential for antidepressant and neuroprotective effects.[6] Its structural similarity to other psychoactive compounds makes it a subject of interest in neuropharmacology.[6] Furthermore, like many piperazine derivatives, it serves as a scaffold for developing new drugs targeting a range of conditions from neurological disorders to cancer.[6]
Structural and Pharmacological Comparison with Key Piperazine Derivatives
The pharmacological profile of a piperazine derivative is critically determined by the nature of the substituents at the N1 and N4 positions. A minor alteration can lead to a significant shift in receptor affinity, selectivity, and functional activity.[9]
Arylpiperazines: The CNS-Active Powerhouses
Arylpiperazines represent one of the largest and most studied classes of piperazine derivatives, renowned for their profound effects on the central nervous system (CNS).[10]
-
Phenylpiperazines: This subclass, where a phenyl group is attached to the N1 nitrogen, exhibits strong interactions with a wide array of monoamine receptors.[9]
-
m-Chlorophenylpiperazine (mCPP) and m-Trifluoromethylphenylpiperazine (mTFMPP) are classic examples that demonstrate potent, dose-dependent release of serotonin (5-HT).[9] They are widely used as research tools to probe the serotonergic system, particularly 5-HT1B and 5-HT3 receptors.[9][11]
-
Other phenylpiperazine derivatives have been developed as high-affinity, selective ligands for dopamine D3 receptors, which are a key target for treating psychostimulant addiction and schizophrenia.[12][13]
-
-
Naphthylpiperazines: Replacing the phenyl group with a naphthyl ring, as in 1-(1-Naphthyl)piperazine (1-NP) , creates a distinct pharmacological profile. 1-NP acts as a non-selective serotonergic agent, antagonizing 5-HT2A, 5-HT2B, and 5-HT2C receptors while showing partial agonism at various 5-HT1 receptor subtypes.[14] This 5-HT2C antagonism is linked to effects like increased food intake (hyperphagia) and anxiety reduction (anxiolysis) in animal models.[14]
Benzylpiperazines vs. Phenylethylpiperazines
The linker between the aromatic ring and the piperazine core also plays a crucial role.
-
Benzylpiperazine (BZP): As a prototype, BZP is known for its stimulant and euphoric effects, primarily through the activation of the monoamine pathway.[2] Its use is largely recreational.[2]
-
This compound (1-PEP): The addition of a methyl group to the benzylic carbon, creating a phenylethyl moiety, distinguishes 1-PEP from BZP. This structural change can alter receptor binding and functional activity. For instance, the related compound 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) is an exceptionally potent and selective dopamine transporter (DAT) inhibitor, with a dissociation constant (Ki) of 0.04 nM for DAT, compared to over 800 nM for the serotonin transporter (SERT).[15] This highlights how the phenylethyl group, combined with substitutions on the aryl ring, can drive high potency and selectivity.
Piperazine Derivatives in Clinically Approved Drugs
The piperazine scaffold is a key component in many successful drugs, where it often serves to confer desirable pharmacokinetic properties or to correctly orient the molecule for target engagement.[3][16]
-
Antipsychotics (e.g., Aripiprazole, Clozapine, Ziprasidone): In these multi-target drugs, the piperazine moiety is crucial for interacting with a spectrum of dopamine and serotonin receptors to achieve a therapeutic effect.[2][10]
-
Antidepressants (e.g., Vortioxetine, Trazodone): These drugs leverage the piperazine core to modulate serotonin receptors and transporters, which is central to their mechanism of action.[2][17]
-
Anticancer Agents (e.g., Imatinib): The piperazine ring in imatinib enhances aqueous solubility and serves as a key linker, enabling the molecule to fit into the ATP-binding pocket of the Abl kinase.[16]
The fundamental chemical structure of the piperazine scaffold and its key substitution points are illustrated below.
Caption: The core piperazine scaffold with key N1 and N4 substitution points.
Comparative Data Summary
The following table summarizes the receptor binding affinities for a selection of piperazine derivatives to illustrate the impact of structural modifications. Lower Ki values indicate higher binding affinity.
| Compound | Structure | Primary Target(s) | Binding Affinity (Ki, nM) | Primary Pharmacological Effect |
| This compound (1-PEP) | Phenylethyl group at N1 | Dopamine & Serotonin Receptors | Data not widely published; studied as an intermediate.[6][8] | Potential Neuroprotective/Antidepressant[6] |
| mCPP | 3-Chlorophenyl group at N1 | Serotonin Receptors | 5-HT2C (1.3), 5-HT3 (>1000), 5-HT1B (>10000)[11] | Serotonin Releasing Agent[9] |
| 3C-PEP | 2-Phenylethyl at N4, 3-Chlorophenyl at N1 | Dopamine Transporter (DAT) | DAT (0.04), SERT (802), NET (1107), 5-HT2 (53)[15] | Potent Dopamine Reuptake Inhibitor[15] |
| WC-44 | Arylamide phenylpiperazine | Dopamine D3 Receptor | D3 (nanomolar affinity), >23-fold selectivity over D2[12] | D3-selective Partial Agonist[12] |
| Compound 6a | Arylpiperazine derivative | 5-HT1A Receptor | 5-HT1A (1.28)[17] | Potent 5-HT1A Agonist[17] |
| Aripiprazole | Complex arylpiperazine | D2, 5-HT1A, 5-HT2A | D2 (0.34), 5-HT1A (1.7), 5-HT2A (3.4) | Antipsychotic (Partial Agonist/Antagonist)[10] |
Structure-Activity Relationship (SAR) and Pharmacokinetic Insights
The data reveals clear SAR trends that guide the design of novel piperazine derivatives.
-
The N1-Aryl Moiety: The nature and substitution pattern of the aryl group at the N1 position are critical determinants of receptor selectivity and affinity.[18] Electron-withdrawing groups (e.g., -Cl, -CF3) on the phenyl ring often enhance affinity for specific serotonin and dopamine receptor subtypes.[9][19]
-
The N4-Substituent: The N4 position is typically modified to modulate potency, selectivity, and pharmacokinetic (ADME) properties.[20] Large, complex substituents at N4 are common in multi-target drugs like antipsychotics.
-
Pharmacokinetics (ADME): The piperazine ring generally confers favorable pharmacokinetic properties. Its basicity aids in aqueous solubility, and its structure is often able to cross the blood-brain barrier, making it ideal for CNS-targeting drugs.[5][16] However, the two nitrogen atoms also provide sites for metabolism by cytochrome P450 enzymes.[21] Notably, some piperazine derivatives can inhibit the P-glycoprotein (P-gp) efflux pump, which can increase the bioavailability of co-administered drugs.[22][23]
Experimental Protocols & Methodologies
To empirically compare piperazine derivatives, standardized assays are essential. Below are protocols for determining receptor binding affinity and assessing in vitro cytotoxicity.
The general workflow for screening novel piperazine derivatives involves a multi-stage process from initial design to lead optimization.
Caption: A typical experimental workflow for the discovery of novel piperazine derivatives.
Protocol 1: In Vitro Receptor Binding Assay (Competitive Radioligand)
This protocol determines the binding affinity (Ki) of a test compound for a specific receptor (e.g., Dopamine D2).
Objective: To quantify the ability of a test piperazine derivative to displace a known radioligand from its receptor target.
Materials:
-
Cell membranes expressing the target receptor (e.g., human D2 receptor).
-
Radioligand (e.g., [3H]spiperone).
-
Test piperazine derivatives and a known non-labeled competitor (for non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Methodology:
-
Preparation: Prepare serial dilutions of the test piperazine derivative in the assay buffer.
-
Assay Setup: In a 96-well plate, add in order:
-
Assay buffer.
-
Test compound at various concentrations (for competition curve) or buffer/high-concentration non-labeled ligand (for total and non-specific binding, respectively).
-
Radioligand at a fixed concentration (e.g., 0.2 nM [3H]spiperone).[24]
-
Receptor-expressing cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = (Total binding CPM) - (Non-specific binding CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis (e.g., Cheng-Prusoff equation) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value from the IC50, accounting for the concentration and affinity of the radioligand.
-
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol assesses the general toxicity of a compound on a cell line.[25]
Objective: To determine the concentration of a piperazine derivative that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer or normal cell line (e.g., HeLa or HEK293).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Test piperazine derivatives dissolved in a suitable solvent (e.g., DMSO).
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well culture plates and a microplate reader.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of the piperazine derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a solvent control (e.g., DMSO) and a negative control (medium only).[25]
-
Incubation: Incubate the plate for a specified duration (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 1-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.[25]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value using non-linear regression analysis.[25]
Conclusion
The piperazine scaffold is a remarkably versatile and enduringly valuable core in medicinal chemistry. The comparison between this compound and its numerous derivatives reveals a sophisticated interplay of structure, function, and pharmacology. While arylpiperazines have been extensively developed into potent CNS agents, the specific phenylethyl moiety of 1-PEP and its analogues can drive unique profiles, such as the high selectivity for the dopamine transporter seen in 3C-PEP. The choice of substituent at the N1 and N4 positions allows for the precise tuning of a compound's properties to achieve desired therapeutic effects, from antipsychotic and antidepressant activity to anticancer efficacy. A thorough understanding of these structure-activity relationships, supported by rigorous experimental validation, is paramount for leveraging the full potential of this privileged scaffold in the development of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. adanipharma.net [adanipharma.net]
- 5. researchgate.net [researchgate.net]
- 6. Buy this compound | 69628-75-7 [smolecule.com]
- 7. This compound | C12H18N2 | CID 2737134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 1-(1-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]
- 15. 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-HT1A receptor affinity and selectivity versus D2 and alpha1 receptors. Part 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. chem.bg.ac.rs [chem.bg.ac.rs]
- 25. benchchem.com [benchchem.com]
Efficacy of 1-(1-Phenylethyl)piperazine versus established compounds
An In-Depth Comparative Guide to the 1-(1-Phenylethyl)piperazine Scaffold and its standing against Established Piperazine-Based Therapeutics
Authored by a Senior Application Scientist
This guide provides a detailed comparative analysis of the this compound scaffold, evaluating its potential in drug discovery against established, clinically successful piperazine-containing compounds. The content is structured for researchers, scientists, and professionals in drug development, focusing on the principles of medicinal chemistry, structure-activity relationships, and the experimental validation required to translate a chemical scaffold into a therapeutic candidate.
Introduction: The Piperazine Moiety as a Privileged Scaffold in Modern Drug Discovery
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in a vast number of FDA-approved drugs is not coincidental; the piperazine moiety is considered a "privileged scaffold" due to its favorable physicochemical properties.[3][4][5][6][7] These properties include a high degree of aqueous solubility, a basic nature that allows for salt formation, and the capacity to act as both a hydrogen bond donor and acceptor, all of which contribute to improved pharmacokinetic profiles.[4][7] The true versatility of the piperazine core, however, lies in the synthetic accessibility of its N1 and N4 positions, which allows for the precise spatial arrangement of various pharmacophoric groups to engage with diverse biological targets.[3][4][8]
This guide focuses on a specific derivative, this compound, a chiral building block whose potential has yet to be fully explored in therapeutic contexts.[9][10] Unlike established drugs, this compound is primarily recognized as a synthetic intermediate.[11][12] Therefore, this analysis will not compare direct clinical efficacy but will instead evaluate the structural and synthetic merits of the this compound scaffold. We will deconstruct its features and compare them to those of well-established piperazine-containing drugs to illuminate its potential role in the design of next-generation therapeutics.
The Piperazine Core: A Versatile Foundation for Pharmacological Diversity
The strategic advantage of the piperazine ring is its ability to serve as a central linker or scaffold. By modifying the substituents at the N1 and N4 positions, medicinal chemists can systematically alter a compound's structure-activity relationship (SAR), tailoring it for specific biological targets. This has led to the development of piperazine-containing drugs across a wide spectrum of therapeutic areas, including psychiatry, allergy, and infectious disease.[13][14][15]
Caption: The piperazine scaffold, highlighting the N1 and N4 positions for substitution.
Comparative Analysis of Piperazine-Based Scaffolds
To understand the potential of this compound, we will compare its structural features against three established drugs from different therapeutic classes. This comparison will illustrate how the complexity of N-substituents dictates pharmacological activity.
Scaffold Profile: this compound
-
Structure: This molecule features a simple phenylethyl group at the N1 position. A key characteristic is the presence of a chiral center at the benzylic carbon, which introduces stereochemistry.[10] This is a significant feature, as stereospecific interactions are often crucial for high-affinity binding to biological targets.
-
Known Role: It is primarily used as a chemical building block in research and synthesis.[9][11][12]
-
Hypothesized Potential: The phenylethylamine substructure is a common motif in compounds that act on the central nervous system (CNS). Its structural properties suggest it could serve as a starting point for developing novel CNS-active agents, provided it has the ability to cross the blood-brain barrier.[11][16][17]
Established Compounds for Comparison
-
Clozapine (Antipsychotic): An atypical antipsychotic used in the treatment of schizophrenia. Its structure incorporates the piperazine ring into a complex tricyclic dibenzodiazepine system. It exhibits a broad pharmacological profile, interacting with multiple dopamine and serotonin receptor subtypes.
-
Buspirone (Anxiolytic): A non-benzodiazepine anxiolytic. It features a pyrimidinylpiperazine moiety linked via a butyl spacer to an azaspirodecanedione group. Buspirone acts as a partial agonist at the 5-HT1A serotonin receptor.[2]
-
Cetirizine (Antihistamine): A second-generation antihistamine used to treat allergies. It contains a diphenylmethylpiperazine core, with an acetic acid group attached to the N4 nitrogen. It is a potent and selective antagonist of the histamine H1 receptor.
Data Summary: Structural and Functional Comparison
| Compound/Scaffold | Therapeutic Class | Core Structure | Key N-Substituent(s) | Primary Mechanism of Action (Known or Hypothesized) |
| This compound | Investigational Scaffold | Piperazine | 1-(1-Phenylethyl) | Hypothesized: CNS receptor modulation (e.g., monoamine systems) |
| Clozapine | Antipsychotic | Tricyclic Piperazine | N-Methyl, linked to a dibenzodiazepine | Antagonist at D2 and 5-HT2A receptors, among others |
| Buspirone | Anxiolytic | Pyrimidinylpiperazine | N-Pyrimidinyl and a spirocyclic alkyl chain | Partial agonist at 5-HT1A receptors[2] |
| Cetirizine | Antihistamine | Diphenylmethylpiperazine | N-(Diphenylmethyl) and N-Carboxymethyl | Selective inverse agonist of H1 histamine receptors |
Structure-Activity Relationship (SAR) Insights
The evolution from a simple scaffold like this compound to a highly specific drug like Buspirone demonstrates key principles of medicinal chemistry. The simple phenylethyl group provides a basic lipophilic anchor, but lacks the specific functional groups required for high-affinity, selective interaction with a single biological target.
In contrast, the complex substituents of the established drugs are precisely engineered. The tricyclic system of Clozapine, the azaspirodecanedione of Buspirone, and the diphenylmethyl group of Cetirizine all contribute to a defined three-dimensional shape and electronic distribution that complements the binding pocket of their respective protein targets. This structural sophistication is the result of extensive optimization to enhance potency and selectivity while minimizing off-target effects.
Caption: Evolution from a basic scaffold to a therapeutically effective drug.
Experimental Protocols for Scaffold Evaluation
To assess the therapeutic potential of a novel scaffold such as this compound, a rigorous, multi-step experimental cascade is required. The following protocols represent a standard workflow in early-stage drug discovery.
Protocol 1: Synthesis of a Derivative Library
The first step is to create a library of new chemical entities by modifying the parent scaffold. A common and robust method is reductive amination to functionalize the secondary amine on the piperazine ring.
Objective: To synthesize a diverse set of N4-substituted derivatives of this compound for biological screening.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Addition of Aldehyde/Ketone: Add the desired aldehyde or ketone (1.1 eq) to the solution.
-
Formation of Imine/Enamine: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired N4-substituted derivative.
Caption: Workflow for the synthesis of piperazine derivatives via reductive amination.
Protocol 2: In Vitro Target Engagement – GPCR Radioligand Binding Assay
Many piperazine-based drugs target G-protein coupled receptors (GPCRs). A competitive binding assay is essential to determine if a new derivative binds to a specific receptor and to quantify its binding affinity (Ki).[18]
Objective: To determine the binding affinity of a test compound for a specific GPCR (e.g., a serotonin or dopamine receptor).
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the GPCR of interest.
-
Assay Buffer Preparation: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Reaction Setup: In a 96-well plate, add:
-
Cell membranes (containing the receptor).
-
A known concentration of a radiolabeled ligand (e.g., ³H-Spiperone for D2 receptors) that specifically binds to the target receptor.
-
Varying concentrations of the unlabeled test compound (the "competitor").
-
-
Control Wells: Include wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Protocol 3: In Vitro Functional Efficacy – cAMP Assay
If a compound binds to a GPCR, it is crucial to determine whether it is an agonist (activates the receptor) or an antagonist (blocks the receptor). For GPCRs coupled to Gs or Gi proteins, this can be measured by quantifying changes in intracellular cyclic AMP (cAMP).[19][20]
Objective: To assess the functional activity of a test compound at a Gs- or Gi-coupled GPCR.
Step-by-Step Methodology:
-
Cell Culture: Culture cells expressing the target GPCR in a 96-well plate.
-
Cell Stimulation:
-
Agonist Mode: Treat the cells with varying concentrations of the test compound.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound, then stimulate them with a known agonist at its EC₅₀ concentration.
-
-
Incubation: Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the cAMP concentration using a detection kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[20][21]
-
Data Analysis:
-
Agonist Mode: Plot cAMP levels against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ (potency) and Emax (efficacy).
-
Antagonist Mode: Plot the response against the log concentration of the test compound to determine the IC₅₀, from which the antagonist constant (Kb) can be calculated.
-
Caption: Signaling pathways for Gs- and Gi-coupled GPCRs leading to changes in cAMP.
Discussion and Future Perspectives
This analysis establishes that while this compound does not possess known therapeutic efficacy, it represents a valuable and underexplored scaffold for medicinal chemistry. Its key advantages are its synthetic tractability and, most importantly, its inherent chirality—a feature that is often essential for selective pharmacology.
The path from a simple scaffold to a clinical candidate is arduous and requires extensive optimization, as evidenced by the complex structures of established drugs like clozapine and buspirone. The future development of derivatives based on the this compound core will depend on a systematic and iterative process of design, synthesis, and biological testing. By employing the experimental workflows detailed in this guide, researchers can effectively probe the potential of this scaffold. For instance, combining the stereocenter of the phenylethyl group with the pharmacophoric elements of known CNS drugs could lead to the discovery of novel chemical entities with improved properties. The ultimate goal is to leverage the unique structural features of this scaffold to address unmet medical needs, guided by the principles of rational drug design and rigorous experimental validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. This compound | C12H18N2 | CID 2737134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Buy this compound | 69628-75-7 [smolecule.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Piperazine - Wikipedia [en.wikipedia.org]
- 14. biosynce.com [biosynce.com]
- 15. nbinno.com [nbinno.com]
- 16. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules | Semantic Scholar [semanticscholar.org]
- 18. multispaninc.com [multispaninc.com]
- 19. benchchem.com [benchchem.com]
- 20. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 21. moleculardevices.com [moleculardevices.com]
Navigating the Polyspecificity of 1-(1-Phenylethyl)piperazine: A Comparative Guide to Receptor Cross-Reactivity
Abstract
1-(1-Phenylethyl)piperazine (1-PEP) is a versatile scaffold in medicinal chemistry, frequently utilized as a building block for novel therapeutic agents targeting the central nervous system.[1] Its structural resemblance to known psychoactive compounds suggests a potential for broad bioactivity.[1] This guide provides a comparative analysis of the likely receptor cross-reactivity of 1-PEP. Due to a lack of publicly available, direct binding data for 1-PEP, this analysis is based on a critical evaluation of structurally analogous compounds. We present hypothesized interactions and provide detailed experimental protocols for researchers to empirically validate the binding profile of 1-PEP and its derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate off-target effects in their discovery programs.
Introduction: The Promiscuous Nature of the Piperazine Scaffold
The piperazine ring is a privileged scaffold in drug discovery, renowned for its ability to interact with a wide array of G-protein coupled receptors (GPCRs).[2] Derivatives of piperazine are known to exhibit activity at serotonergic (5-HT), dopaminergic (D), and adrenergic (α) receptors.[2] This inherent polyspecificity, while offering opportunities for developing multi-target ligands, presents a significant challenge in achieving receptor selectivity. For any novel compound built upon the this compound core, a thorough understanding of its potential off-target interactions is paramount to ensure both efficacy and safety.
This guide will delve into the predicted cross-reactivity of 1-PEP by examining the receptor binding profiles of its close structural relatives. By comparing the affinities of these analogs, we can construct a predictive map of 1-PEP's likely interactions, providing a rational basis for targeted experimental investigation.
Predicted Receptor Cross-Reactivity Profile of this compound
Based on the pharmacology of structurally similar compounds, 1-PEP is anticipated to primarily interact with monoamine transporters and receptors. The phenylethyl moiety is a key structural feature of many ligands for the dopamine transporter (DAT), while the piperazine core is common in ligands for serotonin and other GPCRs.
Comparative Analysis of Structural Analogs
The following table summarizes the receptor binding affinities (Ki in nM) of compounds structurally related to 1-PEP. This data serves as the foundation for our predictions regarding 1-PEP's cross-reactivity.
| Compound | Primary Target(s) | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | D2-like Ki (nM) | 5-HT2 Ki (nM) | Sigma (σ) Ki (nM) | Reference |
| 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) | DAT | 0.04 | 1107 | 802 | 327 | 53 | N/A | [3] |
| 1-(1-Naphthyl)piperazine (1-NP) | 5-HT Receptors | N/A | N/A | Binds | N/A | Antagonist | N/A | [4] |
| Phenylpiperazine Derivatives | 5-HT1A, D2, D3 | N/A | N/A | N/A | Nanomolar range | N/A | N/A | [5] |
| N-1-allyl-N´-4-phenethylpiperazine analog (E-1) | σ1 Receptor | N/A | N/A | N/A | N/A | N/A | 15 (σ1) | [6] |
N/A: Data not available
Analysis and Prediction for 1-PEP:
-
Dopamine Transporter (DAT): The potent and highly selective DAT inhibition by 3C-PEP, which shares the phenylethylpiperazine core with 1-PEP, strongly suggests that 1-PEP is also likely to be a DAT ligand.[3] The primary structural difference is the 3-chloro-phenyl substitution on the piperazine in 3C-PEP, which may enhance potency and selectivity. We predict 1-PEP will have a lower, but still significant, affinity for DAT.
-
Serotonin and Norepinephrine Transporters (SERT and NET): 3C-PEP displays significantly lower affinity for SERT and NET compared to DAT.[3] It is plausible that 1-PEP will exhibit a similar selectivity profile, with weaker interactions at these transporters.
-
Serotonin Receptors: The piperazine scaffold is a well-established pharmacophore for serotonin receptors.[2] For instance, 1-(1-Naphthyl)piperazine is a non-selective serotonergic agent, acting as a partial agonist at 5-HT1 subtypes and an antagonist at 5-HT2 subtypes.[4] Therefore, it is highly probable that 1-PEP will exhibit some degree of affinity for various serotonin receptors, particularly the 5-HT1A and 5-HT2A/2C subtypes.
-
Dopamine Receptors: Phenylpiperazine derivatives are known to possess strong affinity for D2 and D3 receptors.[5] While 3C-PEP shows only moderate affinity for D2-like receptors, the potential for direct interaction of 1-PEP at these sites should not be discounted and warrants experimental verification.
-
Sigma (σ) Receptors: Certain phenethylpiperazine analogs have been developed as high-affinity sigma receptor ligands.[6] This suggests another potential avenue for cross-reactivity for 1-PEP.
Experimental Workflows for Determining Receptor Cross-Reactivity
To empirically determine the receptor binding profile of this compound, a tiered approach starting with broad screening followed by more focused quantitative assays is recommended.
Initial Broad Panel Screening
A commercially available receptor screening panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) is an efficient first step. These services typically screen the test compound at a single high concentration (e.g., 10 µM) against a wide array of receptors, ion channels, and transporters. Any significant inhibition (typically >50%) in this initial screen should be followed up with more detailed quantitative assays.
Radioligand Binding Assay (Competition Assay)
This is the gold standard for determining the binding affinity of a compound for a specific receptor. The assay measures the ability of the test compound (the "competitor," i.e., 1-PEP) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.
Experimental Protocol: Radioligand Competition Assay for Dopamine D2 Receptor
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the D2 receptor (e.g., rat striatum or HEK293 cells stably expressing the human D2 receptor) in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).
-
Centrifuge the homogenate at 4°C (e.g., 40,000 x g for 15 minutes).
-
Resuspend the resulting pellet in fresh assay buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in assay buffer to a final protein concentration of 100-200 µg/mL, determined by a Bradford or BCA protein assay.
-
-
Assay Setup:
-
In a 96-well plate, add the following in triplicate:
-
Assay buffer
-
Radioligand (e.g., [³H]-Spiperone for D2 receptors, at a concentration close to its Kd)
-
Increasing concentrations of the test compound (1-PEP) or a reference compound (e.g., Haloperidol).
-
For determining non-specific binding, add a high concentration of a non-labeled known ligand (e.g., 10 µM Haloperidol).
-
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
-
Termination and Harvesting:
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow Diagram: Radioligand Binding Assay
Caption: Workflow for Radioligand Competition Assay.
Functional Assays
While binding assays measure affinity, functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. For GPCRs, a common functional assay is the measurement of second messenger accumulation, such as cyclic AMP (cAMP).
Experimental Protocol: cAMP Accumulation Assay (for Gs or Gi-coupled receptors)
-
Cell Culture:
-
Use a cell line (e.g., HEK293 or CHO) stably expressing the receptor of interest (e.g., a 5-HT receptor).
-
Plate the cells in a 96-well plate and grow to near confluency.
-
-
Assay Procedure:
-
Wash the cells with assay buffer (e.g., HBSS).
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
To test for agonist activity, add increasing concentrations of the test compound (1-PEP).
-
To test for antagonist activity, pre-incubate the cells with increasing concentrations of the test compound before adding a known agonist for the receptor.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the manufacturer's protocol of the cAMP detection kit.
-
Measure the intracellular cAMP levels using a competitive immunoassay format, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
-
Data Analysis:
-
For agonist activity, plot the cAMP concentration against the log of the test compound concentration to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).
-
For antagonist activity, plot the response to the agonist against the log of the test compound concentration to determine the IC50, which can then be converted to a Kb (equilibrium dissociation constant for the antagonist) using the Gaddum equation.
-
Signaling Pathway Diagram: Gs and Gi-Coupled Receptors
Caption: Simplified Gs and Gi signaling pathways.
Conclusion and Future Directions
While direct experimental data for this compound is currently limited, a comparative analysis of its structural analogs provides a strong predictive framework for its receptor cross-reactivity. The available evidence suggests that 1-PEP is likely to interact with the dopamine transporter and a range of serotonin receptors, with potential for weaker interactions at other monoamine transporters and dopamine receptors.
For any drug discovery program utilizing the 1-PEP scaffold, it is imperative to conduct comprehensive in vitro profiling, including broad panel screening and quantitative binding and functional assays, as outlined in this guide. This will enable a thorough understanding of the compound's selectivity and help to mitigate potential off-target liabilities early in the development process. Further research into the structure-activity relationships of 1-PEP derivatives will be invaluable in designing more selective and potent therapeutic agents.
References
- 1. Buy this compound | 69628-75-7 [smolecule.com]
- 2. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced D1 affinity in a series of piperazine ring substituted 1-piperazino-3-arylindans with potential atypical antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(1-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, radioiodination and in vitro and in vivo sigma receptor studies of N-1-allyl-N´-4-phenethylpiperazine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-(1-Phenylethyl)piperazine and its Enantiomers: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 1-(1-Phenylethyl)piperazine and its distinct enantiomers, (R)-1-(1-Phenylethyl)piperazine and (S)-1-(1-Phenylethyl)piperazine. Designed for researchers, scientists, and drug development professionals, this document delves into the stereoselective nuances of this piperazine derivative, offering insights into its synthesis, separation, and potential pharmacological activities. While direct comparative binding data for the enantiomers of this compound on key biological targets are not extensively available in the public domain, this guide synthesizes established principles of stereopharmacology and data from structurally related compounds to provide a robust analytical framework.
Introduction: The Significance of Chirality in Piperazine Scaffolds
The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant drugs with diverse pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1] this compound, a derivative of this versatile heterocycle, possesses a chiral center at the alpha-carbon of the phenylethyl group. This chirality gives rise to two non-superimposable mirror-image isomers, or enantiomers: (R)-1-(1-Phenylethyl)piperazine and (S)-1-(1-Phenylethyl)piperazine.
It is a fundamental principle in pharmacology that enantiomers of a chiral drug can exhibit markedly different biological activities.[2] This stereoselectivity arises from the three-dimensional nature of biological targets such as receptors and enzymes, which themselves are chiral. Consequently, one enantiomer may bind with high affinity and elicit a desired therapeutic effect, while the other may be less active, inactive, or even responsible for undesirable side effects. Therefore, the separation and individual characterization of enantiomers are critical steps in drug discovery and development.[2]
Physicochemical Properties
This compound is a chemical compound with the molecular formula C₁₂H₁₈N₂ and a molecular weight of approximately 190.29 g/mol .[3] It features a piperazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, substituted at one nitrogen with a 1-phenylethyl group.[3] The presence of the chiral center dictates the optical rotation of the individual enantiomers, a key physical property for their differentiation.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂ | [3] |
| Molecular Weight | 190.29 g/mol | [3] |
| IUPAC Name | This compound | PubChem CID 2737134 |
| CAS Number | 69628-75-7 (racemate) | PubChem CID 2737134 |
Comparative Analysis of Biological Activity: An Evidence-Based Projection
For instance, studies on a series of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines revealed that analogues with a hydroxyl group in the (S)-configuration were more selective for the dopamine transporter (DAT) over the serotonin transporter (SERT) compared to their corresponding (R)-enantiomers.[5] This highlights a common trend where the spatial orientation of substituents on the chiral center significantly influences binding affinity and selectivity.
Similarly, research on diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides, which also contain a chiral phenylethyl moiety, demonstrated extreme stereodifferences in analgesic activity and opioid receptor binding.[6] In one case, the S-enantiomer at the phenylethyl carbon was found to be beneficial for analgesic potency.[6]
Based on these precedents, it is highly probable that the (R) and (S) enantiomers of this compound will exhibit distinct binding profiles at DAT and SERT. One enantiomer is likely to show higher affinity and/or selectivity for one transporter over the other, leading to different pharmacological effects. For example, a higher affinity for DAT is often associated with psychostimulant properties, while interactions with SERT are central to the mechanism of many antidepressants.
Experimental Protocols
Enantioselective Synthesis of this compound
The enantioselective synthesis of chiral piperazines is a critical step in their pharmacological evaluation. One established method involves the reductive amination of a chiral amine with a suitable piperazine precursor.
Protocol: Reductive Amination for (S)-1-(1-Phenylethyl)piperazine
-
Reaction Setup: To a solution of (S)-1-phenylethylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added 1-Boc-piperazine (1.1 eq).
-
Reductive Amination: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with DCM (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield (S)-4-(1-phenylethyl)piperazine-1-carboxylic acid tert-butyl ester.
-
Deprotection: The Boc-protected intermediate is dissolved in DCM and treated with an excess of trifluoroacetic acid (TFA) at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure.
-
Final Product Isolation: The residue is dissolved in a minimal amount of DCM and neutralized with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with DCM (3x). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated to afford (S)-1-(1-Phenylethyl)piperazine. The same procedure can be followed using (R)-1-phenylethylamine to obtain the (R)-enantiomer.
Diagram of Enantioselective Synthesis Workflow
Caption: Workflow for the enantioselective synthesis of (S)-1-(1-Phenylethyl)piperazine.
Chiral Separation of this compound Enantiomers by HPLC
For the analysis and purification of the enantiomers from a racemic mixture, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice.
Protocol: Chiral HPLC Separation
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Chiral Stationary Phase: A polysaccharide-based CSP, such as a cellulose or amylose derivative coated on silica gel, is typically effective for the separation of chiral amines. A common choice is a Chiralcel® OD-H or Chiralpak® AD-H column.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is used. The addition of a small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1%), is crucial to improve peak shape and reduce tailing by minimizing interactions with residual silanol groups on the stationary phase.
-
Optimization: The mobile phase composition is optimized to achieve baseline separation (Resolution > 1.5) of the two enantiomeric peaks. This involves adjusting the ratio of the non-polar and polar solvents.
-
Detection: The enantiomers are detected by UV absorbance, typically at a wavelength where the phenyl group absorbs (e.g., 254 nm).
-
Quantification: The relative amounts of each enantiomer can be determined by integrating the peak areas in the chromatogram.
Diagram of Chiral HPLC Separation Workflow
Caption: Workflow for the chiral separation of this compound enantiomers.
Potential Signaling Pathways and Mechanisms of Action
The interaction of this compound enantiomers with monoamine transporters is expected to modulate dopaminergic and serotonergic signaling pathways, which are implicated in a wide range of neurological and psychiatric conditions.
Diagram of Potential Downstream Signaling
Caption: Potential modulation of monoamine transporters and downstream signaling.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the stereochemical nuances of this compound and its enantiomers. While a definitive quantitative comparison of their biological activities awaits further experimental investigation, the principles of stereopharmacology, supported by data from analogous compounds, strongly suggest that the (R) and (S) enantiomers will exhibit distinct pharmacological profiles. The provided protocols for enantioselective synthesis and chiral separation offer a practical starting point for researchers aiming to elucidate the specific properties of each enantiomer. Future research should focus on obtaining direct binding affinity data (Ki values) for the individual enantiomers at DAT, SERT, and other relevant biological targets to fully characterize their therapeutic potential and guide the development of more selective and efficacious drug candidates.
References
- 1. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(1-Phenylethyl)piperazine Analogs as Dopamine D3 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
The 1-(1-phenylethyl)piperazine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the pursuit of selective ligands for G-protein coupled receptors (GPCRs). Among these, the dopamine D3 receptor (D3R) has garnered significant attention as a therapeutic target for a range of neuropsychiatric disorders, including schizophrenia, substance abuse, and Parkinson's disease. The high degree of homology between the D3 and D2 receptors, however, presents a significant challenge in developing selective ligands. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, offering insights into the rational design of potent and selective D3R modulators. We will delve into the nuanced effects of structural modifications on binding affinity and functional activity, supported by comparative experimental data and detailed protocols.
The Dopamine D3 Receptor: A Key Therapeutic Target
The dopamine D3 receptor, a member of the D2-like family of dopamine receptors, is primarily expressed in the limbic regions of the brain, which are associated with emotion, motivation, and reward. This distinct localization, compared to the more widespread expression of the D2 receptor, suggests that selective modulation of the D3R could offer therapeutic benefits with a reduced risk of the motor side effects commonly associated with non-selective dopamine receptor antagonists. D3 receptor signaling is complex, primarily coupling to Gαi/o proteins to inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels. Additionally, D3R activation can trigger β-arrestin recruitment, a G-protein-independent pathway with distinct downstream effects. The development of ligands with biased signaling properties (i.e., preferentially activating G-protein or β-arrestin pathways) represents a frontier in D3R pharmacology.
Deciphering the Structure-Activity Landscape
The this compound scaffold can be systematically dissected to understand the contribution of each component to D3R affinity and selectivity. The core structure consists of three key regions: the N-arylpiperazine moiety, the central piperazine ring, and the 1-phenylethyl substituent.
The N-Arylpiperazine Moiety: A Primary Determinant of Affinity and Selectivity
Substitutions on the N-phenyl ring of the piperazine core have a profound impact on binding affinity for both D2 and D3 receptors. The general consensus from numerous studies is that specific substitution patterns can significantly enhance D3R affinity and, crucially, D3R/D2R selectivity.
A series of N-phenylpiperazine analogs with a four-carbon linker to a terminal amide (a common bioisostere for the phenylethyl group in SAR studies) provides a clear illustration of these effects. The data, summarized in the table below, highlights the importance of ortho-substitution on the phenyl ring.
| Compound | R1 | R2 | D3 Ki (nM) | D2 Ki (nM) | D2/D3 Selectivity |
| 1a | H | H | 9.8 | 53 | 5.4 |
| 1b | 2-OCH3 | H | 3.5 | 34 | 9.7 |
| 1c | 2-Cl | 3-Cl | 0.6 | 34 | 56 |
Data compiled from multiple sources.
Key Insights:
-
Unsubstituted Phenyl Ring (1a): The parent compound with an unsubstituted phenyl ring displays good D3R affinity but modest selectivity over the D2R.
-
Ortho-Methoxy Substitution (1b): The introduction of a methoxy group at the 2-position of the phenyl ring enhances D3R affinity approximately three-fold. However, it also increases D2R affinity, leading to only a minor improvement in selectivity.
-
2,3-Dichloro Substitution (1c): The most dramatic effect is observed with 2,3-dichloro substitution. This pattern results in a significant boost in D3R affinity (sub-nanomolar) and a substantial increase in D3R/D2R selectivity (56-fold). This is a recurring theme in D3R ligand design, where the 2,3-dichloro-phenylpiperazine moiety is considered a key pharmacophore for high affinity and selectivity.[1]
The rationale behind the enhanced affinity and selectivity of the 2,3-dichlorophenyl analogs lies in the specific interactions within the D3R binding pocket. Molecular modeling studies suggest that these substituents can form favorable interactions with non-conserved amino acid residues in the D3R, contributing to their selective binding.
The 1-Phenylethyl Substituent: Modulating Potency and Function
While the N-arylpiperazine moiety often governs selectivity, modifications to the 1-phenylethyl group provide a handle to fine-tune potency and functional activity (i.e., agonist versus antagonist behavior). The stereochemistry at the chiral center of the phenylethyl group is also a critical factor.
SAR studies on related scaffolds have shown that the nature and substitution pattern of this aromatic ring can influence interactions with the extracellular loops of the receptor, which are less conserved between D2 and D3 subtypes.
Key Considerations for Modification:
-
Aromatic Ring Substituents: Introduction of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the electronic properties and steric bulk of the ligand, influencing its interaction with the receptor.
-
Bioisosteric Replacements: Replacing the phenyl ring with other aromatic or heteroaromatic systems can explore different binding modes and improve pharmacokinetic properties.
-
Stereochemistry: The (R) and (S) enantiomers of this compound analogs can exhibit significantly different affinities and efficacies. It is crucial to synthesize and test enantiomerically pure compounds to fully understand the SAR.
The Piperazine Core: A Versatile Scaffold
The piperazine ring itself is a versatile scaffold that is prevalent in many centrally active drugs. Its two nitrogen atoms provide points for substitution, allowing for the exploration of a wide chemical space. The piperazine ring also imparts favorable physicochemical properties, such as improved solubility and the ability to form salts. Bioisosteric replacement of the piperazine ring with other cyclic amines (e.g., piperidine, homopiperazine) is a strategy that has been explored to further optimize the pharmacokinetic and pharmacodynamic properties of these ligands.
Experimental Protocols: A Foundation for Reliable SAR Data
The generation of high-quality, reproducible data is paramount in SAR studies. The following are detailed protocols for key in vitro assays used to characterize this compound analogs at dopamine D3 receptors.
Radioligand Binding Assay for D3 Receptor Affinity
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing human D3 receptors.
-
Radioligand: [³H]-Spiperone or [³H]-7-OH-DPAT.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific binding control: Haloperidol (10 µM).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of cell membrane suspension (typically 5-10 µg of protein).
-
50 µL of radioligand at a concentration near its Kd.
-
50 µL of test compound dilution or buffer (for total binding) or non-specific binding control.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: Determining Agonist vs. Antagonist Activity
Functional assays are essential to determine whether a ligand activates the receptor (agonist), blocks the action of the endogenous ligand (antagonist), or has partial activity.
This assay measures the ability of a compound to inhibit the production of cAMP, which is the primary signaling pathway for D3 receptors.
Materials:
-
CHO or HEK293 cells stably expressing human D3 receptors.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Plating: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with the test compounds for 15-30 minutes.
-
Stimulation: Add forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate for a further 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: For agonists, calculate the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect). For antagonists, measure the ability of the compound to block the inhibitory effect of a known D3 agonist.
This assay measures the ability of a ligand to promote the interaction between the D3 receptor and β-arrestin.
Materials:
-
HEK293 cells co-expressing D3R fused to a luminescent or fluorescent protein (e.g., luciferase fragment) and β-arrestin fused to the complementary protein fragment.
-
Substrate for the luminescent/fluorescent protein.
Procedure:
-
Cell Plating: Seed the cells in 96-well plates.
-
Compound Addition: Add the test compounds to the wells.
-
Incubation: Incubate for a period of time (typically 60-120 minutes) to allow for receptor-β-arrestin interaction.
-
Detection: Add the substrate and measure the light or fluorescence signal, which is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Determine the EC50 and Emax for agonists, or the IC50 for antagonists blocking the effect of a reference agonist.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the D3 receptor signaling pathway, a generalized experimental workflow for ligand characterization, and a summary of the key SAR findings.
Caption: Dopamine D3 Receptor Signaling Pathways.
Caption: Experimental Workflow for SAR Studies.
Caption: Key SAR Findings for this compound Analogs.
Conclusion and Future Directions
The this compound scaffold represents a highly adaptable platform for the design of potent and selective dopamine D3 receptor ligands. The SAR landscape is well-defined for the N-arylpiperazine moiety, with the 2,3-dichlorophenyl substitution being a consistent feature of high-affinity and selective compounds. The 1-phenylethyl group offers a valuable avenue for modulating potency and functional activity, and further exploration of substitutions on this ring system, as well as its stereochemical implications, is warranted.
Future research in this area will likely focus on the development of ligands with biased signaling profiles, selectively targeting either the G-protein or β-arrestin pathways. This could lead to the development of novel therapeutics with improved efficacy and reduced side effect profiles for a range of debilitating neuropsychiatric disorders. The integration of structure-based drug design, guided by the increasing availability of high-resolution crystal structures of the D3 receptor, will undoubtedly accelerate the discovery of the next generation of D3R-targeted medicines.
References
Bridging the Gap: An In-Depth Guide to the In Vitro vs. In Vivo Correlation of 1-(1-Phenylethyl)piperazine Activity
A Senior Application Scientist's Guide to Understanding Preclinical Data for CNS-Active Piperazine Derivatives
In the landscape of central nervous system (CNS) drug discovery, piperazine derivatives represent a cornerstone scaffold, valued for their versatile pharmacological activities.[1][2] 1-(1-Phenylethyl)piperazine is one such molecule, belonging to a class of compounds investigated for their potential to modulate key neurotransmitter systems, including dopamine and serotonin pathways.[3] A critical challenge in the preclinical development of such compounds is understanding the relationship between their activity in isolated biological systems (in vitro) and their effects in a whole organism (in vivo). This guide provides a comprehensive comparison of the methodologies used to assess the activity of CNS-active piperazine derivatives, exploring the crucial concept of in vitro-in vivo correlation (IVIVC).
Due to the limited availability of comprehensive public data on this compound itself, this guide will utilize a well-characterized structural analog, 1-(1-Naphthyl)piperazine (1-NP) , to illustrate the principles and experimental workflows of IVIVC. 1-NP is a phenylpiperazine derivative that has been extensively studied for its interaction with the serotonin system, providing a robust dataset for comparing in vitro and in vivo findings.[3][4][5]
The Crucial Role of In Vitro-In Vivo Correlation (IVIVC) in Drug Development
IVIVC is a cornerstone of modern pharmacology, aiming to establish a predictive relationship between a drug's in vitro properties (e.g., receptor binding affinity, enzyme inhibition) and its in vivo response (e.g., therapeutic efficacy, side effects). A strong IVIVC can significantly de-risk and accelerate drug development by allowing researchers to:
-
Optimize lead compounds: In vitro assays can rapidly screen large numbers of molecules, and a good IVIVC allows for the selection of candidates with a higher probability of in vivo success.
-
Predict clinical doses: Understanding the relationship between in vitro potency and in vivo effect can aid in the estimation of starting doses for clinical trials.
-
Set meaningful quality control specifications: In vitro release and dissolution tests can be correlated with in vivo bioavailability, ensuring batch-to-batch consistency of the final drug product.
The following sections will delve into the specific in vitro and in vivo methodologies used to characterize compounds like 1-NP, followed by a critical analysis of how these data sets are correlated.
Part 1: Deciphering Molecular Interactions - In Vitro Activity Profile
The initial characterization of a CNS-active compound involves a battery of in vitro assays to determine its primary molecular targets and potency. For piperazine derivatives like 1-NP, these assays typically focus on receptors and transporters within the dopaminergic and serotonergic systems.
Key In Vitro Assays:
-
Receptor Binding Assays: These assays measure the affinity of a compound for a specific receptor. This is typically determined by radioligand binding studies, where the test compound's ability to displace a known radioactive ligand from the receptor is quantified. The result is expressed as an inhibition constant (Ki) or an IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand).
-
Functional Assays: Beyond simple binding, functional assays determine whether a compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or partial agonist/antagonist. These assays can measure downstream signaling events, such as changes in second messenger levels (e.g., cAMP) or ion channel activity.
-
Transporter Uptake/Inhibition Assays: For compounds that may affect neurotransmitter reuptake, these assays measure the inhibition of neurotransmitter transport into cells or synaptosomes.
In Vitro Activity of 1-(1-Naphthyl)piperazine (1-NP)
1-NP has been shown to be a non-selective serotonergic agent with a complex pharmacological profile. It exhibits partial agonism at several 5-HT1 receptor subtypes while acting as an antagonist at 5-HT2 receptors.[3] It also has a high affinity for 5-HT3, 5-HT5A, 5-HT6, and 5-HT7 receptors.[3][4]
| Target | In Vitro Assay | Result | Reference |
| 5-HT Receptors | Radioligand Binding | High affinity for various 5-HT receptor subtypes | [5] |
| 5-HT1A, 1B, 1D, 1E, 1F | Functional Assays | Partial Agonist | [3] |
| 5-HT2A, 2B, 2C | Functional Assays | Antagonist | [3] |
This table is a qualitative summary based on available literature. Specific Ki or IC50 values would be populated from dedicated preclinical studies.
Experimental Protocol: Radioligand Binding Assay for Serotonin Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound (e.g., 1-NP) for a specific serotonin receptor subtype (e.g., 5-HT2A) expressed in a cell line.
Materials:
-
Cell membranes from a stable cell line overexpressing the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin (a selective 5-HT2A antagonist).
-
Non-specific binding control: Mianserin (a high-affinity 5-HT2A ligand).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compound (1-NP) at various concentrations.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [3H]ketanserin (typically near its Kd value), and varying concentrations of the test compound (1-NP).
-
Total and Non-specific Binding:
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of mianserin.
-
-
Incubation: Add the cell membrane preparation to all wells to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Part 2: Assessing Systemic Effects - In Vivo Pharmacology
In vivo studies are essential to understand how a compound behaves in a complex biological system, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its overall pharmacological effect and potential toxicity.
Key In Vivo Models:
-
Pharmacokinetic (PK) Studies: These studies determine the time course of a drug's concentration in the body. Animals (typically rodents) are administered the drug via different routes (e.g., intravenous, oral), and blood samples are collected at various time points to measure drug levels. Key parameters include bioavailability, half-life, clearance, and volume of distribution.
-
Pharmacodynamic (PD) Models: These models assess the physiological and behavioral effects of the drug. For CNS-active compounds, these can include:
-
Receptor Occupancy Studies: Techniques like positron emission tomography (PET) can be used to determine the extent to which a drug binds to its target receptor in the living brain at different doses.
In Vivo Effects of 1-(1-Naphthyl)piperazine (1-NP)
In animal models, 1-NP has been shown to produce a range of behavioral effects consistent with its in vitro serotonergic activity. These include hyperphagia (increased eating), hyperactivity, and anxiolysis (reduction in anxiety-like behavior), which are thought to be primarily mediated by its blockade of the 5-HT2C receptor.[3] Additionally, at doses of 3-30 mg/kg, it has been shown to decrease the concentration of the serotonin metabolite 5-HIAA in the rat brain, which is indicative of central serotonin receptor activation.[5]
| In Vivo Model | Dose/Route | Observed Effect | Interpretation | Reference |
| Rat Behavioral Models | - | Hyperphagia, Hyperactivity, Anxiolysis | Likely due to 5-HT2C receptor blockade | [3] |
| Rat Neurochemistry | 3-30 mg/kg i.p. | Decreased 5-HIAA in whole brain | Central serotonin receptor activation | [5] |
| Rat Neurochemistry | 30 mg/kg i.p. | Increased serum corticosterone | Evidence of central serotonin receptor activation | [5] |
Experimental Protocol: In Vivo Locomotor Activity Assessment
Objective: To evaluate the effect of a test compound on spontaneous locomotor activity in mice.
Materials:
-
Male C57BL/6 mice.
-
Test compound (e.g., 1-NP) dissolved in a suitable vehicle (e.g., saline).
-
Vehicle control.
-
Locomotor activity chambers equipped with infrared beams to automatically track movement.
Procedure:
-
Acclimation: Bring the mice to the testing room at least 60 minutes before the experiment to allow them to acclimate to the new environment.
-
Habituation: Place each mouse individually into a locomotor activity chamber for a 30-minute habituation period. This allows their exploratory behavior to decrease to a stable baseline.
-
Dosing: After habituation, remove the mice from the chambers and administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Data Collection: Immediately place the mice back into the same activity chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for a set period, typically 60-120 minutes.
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.
-
Calculate the total distance traveled for each mouse during the entire session.
-
Compare the locomotor activity of the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Part 3: Correlating the Data - Bridging the In Vitro and In Vivo Divide
The ultimate goal is to establish a meaningful correlation between the in vitro and in vivo data. For a CNS-active compound like 1-NP, this involves several layers of analysis:
-
Potency Correlation: Does the in vitro potency (Ki) at a specific receptor correlate with the in vivo potency (ED50) in a relevant behavioral model? For example, if 1-NP's anxiolytic effect is mediated by 5-HT2C antagonism, there should be a relationship between its binding affinity for the 5-HT2C receptor and the dose required to produce anxiolysis in the elevated plus-maze.
-
Mechanism of Action: Do the in vivo effects align with the proposed mechanism of action based on the in vitro data? The observation that 1-NP decreases serotonin turnover in vivo supports its in vitro profile as a serotonin receptor agonist/partial agonist.[5]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: This is the most sophisticated level of IVIVC. It involves developing a mathematical model that links the drug's concentration at the target site (derived from PK data) to the observed pharmacological effect (PD data). This allows for a more quantitative prediction of the in vivo response based on in vitro parameters and drug exposure. For example, by combining the in vitro Ki of 1-NP for the 5-HT2C receptor with its brain concentration over time (from PK studies), one could model the expected level of receptor occupancy and correlate that with the time course of its anxiolytic effect.
Challenges in IVIVC for CNS Drugs:
-
Blood-Brain Barrier (BBB) Penetration: A compound may be highly potent in vitro but have poor BBB penetration, leading to a lack of in vivo efficacy.
-
Metabolism: The parent compound may be rapidly metabolized into active or inactive metabolites, complicating the interpretation of in vivo data.
-
Off-Target Effects: CNS drugs often interact with multiple receptors, and the observed in vivo effect may be the result of a complex interplay of these interactions, which can be difficult to dissect.
-
Complexity of Behavioral Models: Animal behaviors are complex and can be influenced by many factors other than the specific drug-target interaction.
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: A generalized workflow for establishing an in vitro-in vivo correlation (IVIVC).
Caption: Mechanism of action for a 5-HT receptor antagonist like 1-NP at a serotonergic synapse.
Conclusion
The correlation between in vitro and in vivo data is a complex but essential aspect of drug discovery. While in vitro assays provide crucial information about a compound's molecular interactions, they cannot fully replicate the intricate environment of a living organism. For CNS-active piperazine derivatives like this compound and its analogs, a successful preclinical development program hinges on a carefully designed series of experiments that systematically bridge the in vitro and in vivo realms. By leveraging a well-characterized compound like 1-(1-Naphthyl)piperazine as a case study, researchers can better understand the principles of IVIVC and apply them to the development of novel therapeutics for neurological and psychiatric disorders. A robust IVIVC not only enhances the predictive power of preclinical studies but also provides a more rational basis for advancing new chemical entities into clinical trials.
References
- 1. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(1-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. 1-(1-Naphthyl)piperazine, a central serotonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
- 8. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Gas Chromatography (GC) Method Development for Piperazine Determination
Introduction: The Critical Need for Precise Piperazine Quantification
Piperazine, a six-membered heterocyclic amine, is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2][3] Its applications span a wide range of therapeutic areas, from anthelmintics to antipsychotics and antihistamines.[1][2] However, residual piperazine in the final drug product is a critical quality attribute that must be strictly controlled. Regulatory bodies are increasingly focused on the control of such impurities, particularly given that piperazine has been flagged in the Carcinogenic Potency Database and is suspected of damaging fertility and the unborn child.[4][5] For mutagenic impurities, a Threshold of Toxicological Concern (TTC) of 1.5 µg per person per day is often applied, necessitating highly sensitive and robust analytical methods for their control.[4][6][7]
This guide provides a comprehensive overview of Gas Chromatography (GC) method development for the determination of piperazine, offering a comparative analysis with alternative techniques. As a self-validating system, the methodologies described herein are grounded in scientific principles and aligned with regulatory expectations, such as the ICH Q2(R1) guidelines on the validation of analytical procedures.[8][9][10][11]
The Analytical Challenge: Physicochemical Properties of Piperazine
The primary challenge in developing analytical methods for piperazine lies in its inherent physicochemical properties:
-
High Polarity and Low Volatility: Being a diamine, piperazine is highly polar and non-volatile, making it unsuitable for direct analysis by conventional GC.[12]
-
Poor UV Chromophore: Piperazine lacks a significant UV chromophore, which limits the sensitivity of detection by High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1]
These characteristics often necessitate a derivatization step to enhance volatility for GC analysis or to introduce a chromophore or fluorophore for HPLC or LC-MS analysis.
Comparative Analysis of Analytical Methodologies
A successful analytical strategy for piperazine determination hinges on selecting the most appropriate technique based on the specific requirements of the analysis, such as the required sensitivity, the nature of the sample matrix, and the available instrumentation.
| Method | Principle | Advantages | Disadvantages | Typical LOD/LOQ |
| GC-FID (with Derivatization) | Separation of volatile derivatives by GC and detection by Flame Ionization Detector. | Cost-effective, robust, and widely available instrumentation. | Requires a derivatization step, which can be time-consuming and introduce variability. | LOD: ~0.008% (of analyte concentration)[1] |
| GC-MS (with Derivatization) | Separation by GC coupled with mass spectrometry for highly selective and sensitive detection. | High specificity and sensitivity, allowing for trace-level quantification. | Higher instrument cost and complexity compared to GC-FID. | LOD: ~1 ng/mL[13] |
| Headspace GC-FID | Analysis of volatile components in the headspace of a heated sample vial. | Minimizes matrix effects and sample preparation for volatile impurities. | Not suitable for non-volatile compounds like piperazine without derivatization. | N/A for underivatized piperazine. |
| HPLC-UV (with Derivatization) | Separation by HPLC and detection by UV-Vis detector after derivatization to add a chromophore. | Readily available instrumentation. | Derivatization is necessary; sensitivity may be insufficient for trace-level genotoxic limits.[1] | LOD: ~0.012 µg/mL (with derivatization)[4] |
| LC-MS | Separation by LC coupled with mass spectrometry for direct, sensitive, and selective analysis. | High sensitivity and specificity without the need for derivatization. | Higher instrument cost; potential for matrix effects. | LOD: ~0.1175 ng/mL[4] |
Recommended GC Methodologies: A Deep Dive
For routine quality control and release testing where high sensitivity is paramount, a derivatization-based GC method is often the most practical and reliable approach.
Workflow for Piperazine Determination by GC
Caption: A typical workflow for the determination of piperazine by GC.
Experimental Protocol 1: GC-FID with Derivatization
This protocol provides a robust and validated method for the quantification of piperazine in pharmaceutical drug substances.
1. Materials and Reagents:
-
Piperazine reference standard
-
Methanol (HPLC grade)
-
Ethyl Chloroformate (Derivatizing agent)
-
Sodium Bicarbonate solution (5% w/v)
-
Toluene (HPLC grade)
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 25 mg of piperazine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solution: Dilute the stock solution with methanol to achieve a final concentration of approximately 10 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the drug substance equivalent to about 100 mg of the API into a 10 mL volumetric flask. Add 5 mL of methanol and sonicate to dissolve.
-
Derivatization Procedure:
-
To 1 mL of the standard or sample solution in a glass vial, add 1 mL of 5% sodium bicarbonate solution and 1 mL of toluene.
-
Add 100 µL of ethyl chloroformate and vortex for 2 minutes.
-
Allow the layers to separate. The upper organic layer contains the derivatized piperazine.
-
3. Chromatographic Conditions:
-
GC System: Agilent 6890 GC system with a Flame Ionization Detector (FID) or equivalent.[1]
-
Column: DB-17, 30 m x 0.53 mm, 1.0 µm film thickness.[14]
-
Carrier Gas: Helium at a flow rate of 2 mL/min.[14]
-
Injector Temperature: 250°C.[14]
-
Detector Temperature: 260°C.[14]
-
Oven Temperature Program: 150°C for 10 min, then ramp at 35°C/min to 260°C and hold for 2 min.[14]
-
Injection Volume: 1.0 µL.[14]
-
Split Ratio: 1:5.[1]
4. Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[8][9][11]
Decision Tree for Method Selection
Caption: A decision tree to guide the selection of an appropriate analytical method for piperazine.
Alternative Methodologies: When GC is Not the Answer
While GC is a powerful technique for piperazine analysis, certain situations may warrant the use of alternative methods.
High-Performance Liquid Chromatography (HPLC) with Derivatization
For laboratories without access to GC-MS, HPLC with pre-column or post-column derivatization can be a viable alternative. Derivatizing agents such as dansyl chloride or 4-chloro-7-nitrobenzofuran (NBD-Cl) can be used to introduce a UV-active or fluorescent tag to the piperazine molecule, enabling sensitive detection.[3][4]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is arguably the most powerful technique for the determination of piperazine, offering high sensitivity and specificity without the need for derivatization.[4][15][16] This method is particularly advantageous for the analysis of complex sample matrices and for confirming the identity of trace-level impurities.
Conclusion: A Scientifically Sound Approach to Piperazine Analysis
The development of a robust and reliable analytical method for the determination of piperazine is crucial for ensuring the quality and safety of pharmaceutical products. Gas chromatography, particularly when coupled with mass spectrometry and a preceding derivatization step, offers a sensitive and specific solution for quantifying this critical process-related impurity. The choice of the optimal analytical technique should be guided by a thorough understanding of the sample matrix, the required sensitivity, and the available instrumentation. By following the principles of method validation outlined in regulatory guidelines such as ICH Q2(R1), researchers and drug development professionals can ensure the integrity of their analytical data and, ultimately, the safety of the final drug product.
References
- 1. hakon-art.com [hakon-art.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. jocpr.com [jocpr.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. journalbji.com [journalbji.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. starodub.nl [starodub.nl]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(1-Phenylethyl)piperazine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 1-(1-Phenylethyl)piperazine (CAS: 69628-75-7) demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for mitigating risk. It is structured to build your operational plan from the ground up, starting with a clear-eyed assessment of the hazards to establish a self-validating system of protection.
Core Hazard Assessment: Understanding the "Why"
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific risks posed by this compound. According to available safety data, this compound presents several health hazards.
The Globally Harmonized System (GHS) classifications provided by suppliers and databases indicate the following primary hazards[1]:
-
H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
Furthermore, data for this compound and structurally similar piperazine derivatives suggest additional potential risks that must be considered for a comprehensive safety profile[1][2][3]:
-
Potential for skin irritation or corrosion: Many piperazine-based compounds are known to cause skin irritation, burns, or sensitization[3][4][5].
-
Potential for respiratory irritation: Handling the solid form may generate dust, which could be harmful if inhaled[5][6].
This hazard profile dictates that our protective measures must create a complete barrier to prevent oral ingestion, eye contact, skin absorption, and inhalation.
The PPE Protocol: A Multi-Layered Defense
Effective protection is not about a single piece of equipment, but an integrated system. The following protocol is based on a risk-minimization strategy, adhering to standards set by occupational safety bodies like OSHA[7][8][9].
Respiratory Protection
Inhalation is a primary route of exposure for powdered chemicals. Engineering controls are the first line of defense.
-
Primary Control: Always handle solid this compound inside a certified chemical fume hood to control dust and vapors at the source.
-
Secondary Control (Respirator): If engineering controls are insufficient or during a significant spill cleanup, respiratory protection is mandatory.
-
Specification: A NIOSH-approved air-purifying respirator with a particulate filter (N95 or higher) is required when handling the powder outside of a fume hood.
-
Causality: The respirator prevents the inhalation of fine particles that can cause respiratory tract irritation and systemic toxicity[4][6]. A standard surgical mask is insufficient as it does not seal to the face or filter chemical particulates effectively.
-
Hand Protection
The skin is a critical exposure route. Glove selection must be deliberate.
-
Specification: Chemical-resistant nitrile gloves are the minimum requirement. For prolonged handling or when working with solutions, consider double-gloving[10][11].
-
Causality: Nitrile provides a robust barrier against a wide range of chemicals. Double-gloving is a field-proven technique that protects against undetected micro-tears in the outer glove and allows for the safe removal of a contaminated outer layer without exposing the skin[10]. Always inspect gloves for defects before use and wash hands thoroughly after removal[10].
Eye and Face Protection
Given the classification as a serious eye irritant (H319), protecting the eyes is non-negotiable.
-
Specification: ANSI Z87.1-rated chemical safety goggles are mandatory at all times. If there is a significant risk of splashing (e.g., preparing solutions, transferring large quantities), a full-face shield must be worn in addition to safety goggles[10].
-
Causality: Safety goggles provide a 360-degree seal around the eyes to protect from dust and splashes. Standard safety glasses with side shields do not offer adequate protection[10]. A face shield protects the entire face from splashes that could otherwise be absorbed by the skin or mucous membranes.
Skin and Body Protection
Protecting personal clothing and exposed skin is essential to prevent contamination.
-
Specification: A professional lab coat, fully buttoned with sleeves rolled down, is required. For tasks with a higher risk of contamination, a disposable polyethylene-coated gown is recommended[4][10].
-
Causality: A lab coat provides a removable barrier. In the event of a spill, a contaminated coat can be removed immediately to prevent the chemical from reaching the skin[4]. Ensure footwear fully covers the feet; open-toed shoes are never permitted in a laboratory setting.
Operational Plan: PPE Selection Matrix
The level of PPE required is dictated by the specific task and the associated risk of exposure. Use the following table to guide your selection.
| Task | Hazard Level | Required PPE |
| Pre-use Inspection | Low | Safety Goggles, Lab Coat, Nitrile Gloves |
| Weighing Solid Compound | Medium | Safety Goggles, Lab Coat, Nitrile Gloves. Must be performed in a chemical fume hood or ventilated balance enclosure. |
| Preparing Solutions | Medium-High | Safety Goggles, Face Shield, Lab Coat (or disposable gown), Double Nitrile Gloves. Perform in a chemical fume hood. |
| Performing Reaction/Transfer | Medium-High | Safety Goggles, Face Shield, Lab Coat (or disposable gown), Double Nitrile Gloves. Perform in a chemical fume hood. |
| Small Spill Cleanup (<10g) | High | Safety Goggles, Face Shield, Disposable Gown, Double Nitrile Gloves, NIOSH-approved Respirator. |
| Waste Disposal | Medium | Safety Goggles, Lab Coat, Nitrile Gloves. |
Procedural Guidance: Donning, Doffing, and Disposal
The order of operations in putting on and removing PPE is critical to prevent cross-contamination.
Donning and Doffing Sequence
The following workflow illustrates the correct sequence to ensure contaminants are not transferred to your skin or clothing during removal.
Caption: PPE Donning and Doffing Workflow.
Decontamination and Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
PPE Disposal: Disposable PPE (gloves, gowns) should be placed in a designated, sealed hazardous waste container immediately after removal[2][11].
-
Chemical Disposal: Unused chemical and contaminated materials (e.g., weighing paper, absorbent pads) must be collected in a clearly labeled hazardous waste container[2]. Do not pour down the drain.
-
Spill Cleanup: For a small spill, cover with an inert absorbent material like vermiculite or sand. Carefully sweep the material into a hazardous waste container. Decontaminate the area with an appropriate solvent, followed by soap and water[4].
-
Professional Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor[11].
Emergency Protocol: Spill Response Workflow
In the event of a spill, a clear and logical response is essential for safety.
Caption: Logical workflow for chemical spill response.
References
- 1. This compound | C12H18N2 | CID 2737134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. osha.gov [osha.gov]
- 8. osha.gov [osha.gov]
- 9. lighthouselabservices.com [lighthouselabservices.com]
- 10. clinician.com [clinician.com]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
